4-tert-Butyl-4'-methylbenzophenone
Description
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Properties
IUPAC Name |
(4-tert-butylphenyl)-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-13-5-7-14(8-6-13)17(19)15-9-11-16(12-10-15)18(2,3)4/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAHPWDGEWTSGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373821 | |
| Record name | 4-tert-Butyl-4'-methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55709-38-1 | |
| Record name | 4-tert-Butyl-4'-methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-tert-Butyl-4'-methylbenzophenone
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 4-tert-Butyl-4'-methylbenzophenone.
Introduction
This compound, with the CAS number 55709-38-1 , is an unsymmetrical diaryl ketone.[1] This class of compounds is of significant interest in various fields of chemistry, particularly in photochemistry and polymer science, owing to the influence of the carbonyl chromophore and the nature of the aromatic substituents. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, its principal applications, and essential safety information.
Core Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 55709-38-1 | [1] |
| Molecular Formula | C₁₈H₂₀O | [1] |
| Molecular Weight | 252.35 g/mol | [1] |
| Boiling Point | 376.8 °C at 760 mmHg | |
| Flash Point | 161.7 °C | |
| Appearance | Off-white crystalline powder (predicted) | [2] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, diethyl ether, and toluene; insoluble in water. | [3] |
Note: Some physical properties are based on closely related compounds due to limited data for this specific molecule.
Spectroscopic Data
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, with characteristic splitting patterns for the para-substituted rings. A singlet corresponding to the methyl protons and another singlet for the tert-butyl protons will be present in the upfield region.
-
¹³C NMR: The spectrum will display a signal for the carbonyl carbon in the downfield region (typically ~196 ppm). Aromatic carbons will appear in the range of 125-145 ppm, and the aliphatic carbons of the methyl and tert-butyl groups will be in the upfield region.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of the diaryl ketone will be prominent, typically in the range of 1650-1670 cm⁻¹. C-H stretching and aromatic C=C stretching vibrations will also be observed.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z = 252.35. Common fragmentation patterns for benzophenones include cleavage at the carbonyl group.
Synthesis of this compound
The most common and efficient method for the synthesis of unsymmetrical benzophenones is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Reaction Scheme
The synthesis of this compound can be achieved by the Friedel-Crafts acylation of tert-butylbenzene with p-toluoyl chloride, using aluminum chloride (AlCl₃) as the catalyst.
Caption: Friedel-Crafts acylation of tert-butylbenzene with p-toluoyl chloride.
Experimental Protocol
Materials:
-
tert-Butylbenzene
-
p-Toluoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved HCl gas) is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Charging the Flask: Anhydrous dichloromethane is added to the flask, followed by the slow and portion-wise addition of anhydrous aluminum chloride with stirring. The suspension is cooled in an ice bath.
-
Addition of Acyl Chloride: p-Toluoyl chloride is dissolved in anhydrous dichloromethane and added dropwise to the stirred AlCl₃ suspension via the dropping funnel.
-
Addition of Substrate: tert-Butylbenzene is then added dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is carefully poured onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
Neutralization and Drying: The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel to yield pure this compound.
Applications in Research and Industry
Benzophenone derivatives are widely recognized for their utility as photoinitiators in UV-curable formulations.[5] The photochemical properties of this compound make it a valuable component in various industrial processes.
Photoinitiator in UV Curing
Upon absorption of UV radiation, benzophenones can undergo intersystem crossing to a triplet state. This excited state can then abstract a hydrogen atom from a suitable donor (a synergist, often a tertiary amine) to generate free radicals. These radicals initiate the polymerization of monomers and oligomers in inks, coatings, and adhesives.[5] The substitution pattern on the benzophenone core, such as the presence of the electron-donating tert-butyl and methyl groups in this compound, can influence the efficiency of photoinitiation and the properties of the cured material.
Caption: General mechanism of Type II photoinitiation by benzophenones.
Other Potential Applications
-
UV Filters: Benzophenone derivatives are known for their ability to absorb UV radiation, making them potential candidates for use as UV stabilizers in plastics and coatings to prevent photodegradation.
-
Organic Synthesis: The carbonyl group serves as a versatile functional handle for further chemical transformations, making it a useful intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, safety precautions can be extrapolated from data on similar compounds like 4-tert-butylphenol and 4-methylbenzophenone.[6]
-
General Handling: Use in a well-ventilated area. Avoid breathing dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Health Hazards: May cause skin and eye irritation. Prolonged or repeated exposure may have adverse effects.
-
Fire Hazards: The compound is combustible. In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
Disclaimer: This information is for educational purposes only and should not be considered a substitute for a formal safety assessment. Always consult the relevant safety data sheets and follow established laboratory safety protocols.
References
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The Good Scents Company. (n.d.). 4-tert-butyl phenol. Retrieved from [Link]
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PubChem. (n.d.). 4-Methylbenzophenone. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-tert-Butylbenzophenone. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-tert-Butylphenol. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). 4-tert-Butyl-benzophenone. National Institute of Standards and Technology. Retrieved from [Link]
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Wikipedia. (n.d.). 4-tert-Butylphenol. Retrieved from [Link]
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ResearchGate. (n.d.). One-pot synthesis of methanone from tosylmethyl isocyanide and carbonyl compound. Retrieved from [Link]
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ResearchGate. (2023, June 9). Synthesis and application of novel benzophenone photoinitiators. Retrieved from [Link]
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MDPI. (n.d.). Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. Retrieved from [Link]
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ChemSynthesis. (2025, May 20). (4-methylphenyl)(phenyl)methanone. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049). Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. Retrieved from [Link]
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EFSA. (2009, March 4). EFSA issues statement on 4-methylbenzophenone in some breakfast cereals. Retrieved from [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, June 30). 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement. Retrieved from [Link]
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NIST. (n.d.). 4-tert-Butyltoluene. National Institute of Standards and Technology. Retrieved from [Link]
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ResearchGate. (n.d.). Summary of the main properties of 4-methyl benzophenone (4-MBP) and.... Retrieved from [Link]
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Sasol. (2015, May 15). P-TERT-BUTYLPHENOL. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 2-Methyl-4-oxo-4-phenylbutyronitrile (9e): 1H NMR (500 MHz, CDCl3) δ: 1. Retrieved from [Link]
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ResearchGate. (2025, August 6). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). A rapid entry to amino acids derived diverse 3,4-dihydropyrazines and dihydro[2][4][6]triazolo[1,5-a]pyrazines through 1,3-dipolar cycloaddition. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 4-tert-Butyltoluene (CAS 98-51-1). Retrieved from [Link]
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NIST. (n.d.). Methanone, (4-methylphenyl)phenyl-. National Institute of Standards and Technology. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis and Characterization of 4-tert-Butyl-4'-methylbenzophenone
This guide provides a comprehensive overview of the synthesis and characterization of 4-tert-Butyl-4'-methylbenzophenone, a substituted diarylketone with applications in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and thorough characterization methodologies.
Introduction
This compound, with the chemical formula C₁₈H₂₀O, is an aromatic ketone featuring a benzophenone core functionalized with a tert-butyl group and a methyl group at the para positions of the two phenyl rings, respectively.[1] The presence of these alkyl substituents significantly influences the molecule's steric and electronic properties, making it a valuable intermediate for the synthesis of more complex molecular architectures. The bulky tert-butyl group can direct subsequent reactions and enhance solubility in organic solvents, while the methyl group offers a site for further chemical modification. Understanding the precise synthesis and thorough characterization of this compound is paramount for its effective utilization in research and development.
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is the Friedel-Crafts acylation. This powerful reaction forms a carbon-carbon bond by acylating an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[2][3][4][5][6]
Reaction Principle: Friedel-Crafts Acylation
In this specific synthesis, toluene serves as the aromatic substrate, which undergoes electrophilic aromatic substitution by the acylium ion generated from 4-tert-butylbenzoyl chloride. Anhydrous aluminum chloride (AlCl₃) is the most commonly employed Lewis acid catalyst for this transformation.[2][3][4] The methyl group of toluene is an ortho-, para-directing activator, and due to the significant steric hindrance of the incoming 4-tert-butylbenzoyl group, the acylation occurs almost exclusively at the para position.[5]
The reaction proceeds through the following key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of 4-tert-butylbenzoyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a highly electrophilic acylium ion.
-
Electrophilic Attack: The π-electron system of the toluene ring acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Aromatization: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.
Caption: Workflow of the Friedel-Crafts Acylation for this compound Synthesis.
Experimental Protocol: Synthesis
This protocol is adapted from established Friedel-Crafts acylation procedures.[2][3][4] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-tert-Butylbenzoyl chloride | 196.67 | 5.0 g | 25.4 |
| Toluene | 92.14 | 25 mL | - |
| Anhydrous Aluminum Chloride | 133.34 | 4.0 g | 30.0 |
| Dichloromethane (anhydrous) | 84.93 | 50 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | 20 mL | - |
| Saturated Sodium Bicarbonate | 84.01 | 30 mL | - |
| Saturated Sodium Chloride | 58.44 | 30 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | 5 g | - |
| Ethanol (for recrystallization) | 46.07 | As needed | - |
Procedure:
-
Reaction Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (4.0 g) and anhydrous dichloromethane (30 mL). Cool the suspension to 0 °C in an ice-water bath with stirring.
-
Addition of Acyl Chloride: Dissolve 4-tert-butylbenzoyl chloride (5.0 g) in anhydrous dichloromethane (20 mL) and add this solution to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Addition of Toluene: After the addition of the acyl chloride is complete, add toluene (25 mL) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, still at 0 °C.
-
Reaction: After the addition of toluene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated hydrochloric acid. Stir until the ice has melted.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (30 mL), and saturated sodium chloride solution (30 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by recrystallization from ethanol to yield this compound as a white crystalline solid.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are employed:
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₈H₂₀O |
| Molar Mass | 252.35 g/mol |
| Appearance | White crystalline solid |
| Melting Point | Expected to be in the range of other substituted benzophenones.[7] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, acetone), insoluble in water. |
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.
-
¹H NMR Spectroscopy (Expected Chemical Shifts):
-
δ ~ 1.3 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.
-
δ ~ 2.4 ppm (s, 3H): A singlet for the three protons of the methyl group attached to the other phenyl ring.
-
δ ~ 7.2-7.8 ppm (m, 8H): A series of multiplets in the aromatic region corresponding to the eight protons on the two disubstituted phenyl rings. The protons on the methyl-substituted ring will likely appear as two doublets, and the protons on the tert-butyl-substituted ring will also appear as two doublets, characteristic of a para-substituted pattern.
-
-
¹³C NMR Spectroscopy (Expected Chemical Shifts):
-
δ ~ 21.5 ppm: Carbon of the methyl group.
-
δ ~ 31.0 ppm: Carbons of the methyls in the tert-butyl group.
-
δ ~ 35.0 ppm: Quaternary carbon of the tert-butyl group.
-
δ ~ 125-135 ppm: Aromatic carbons.
-
δ ~ 196.0 ppm: Carbonyl carbon.
-
Caption: Molecular Structure of this compound.
2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Expected IR Absorption Bands:
-
~2960 cm⁻¹: C-H stretching vibrations of the tert-butyl and methyl groups.
-
~1660 cm⁻¹: A strong absorption band characteristic of the C=O (carbonyl) stretching of a diaryl ketone.
-
~1600 cm⁻¹ and ~1480 cm⁻¹: C=C stretching vibrations within the aromatic rings.
-
~840 cm⁻¹: C-H out-of-plane bending, indicative of para-disubstitution on the aromatic rings.
-
3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Expected Mass Spectrum:
-
Molecular Ion (M⁺): A prominent peak at m/z = 252, corresponding to the molecular weight of the compound.
-
Major Fragment Ions:
-
m/z = 237: Loss of a methyl group ([M-CH₃]⁺).
-
m/z = 195: Loss of a tert-butyl radical ([M-C(CH₃)₃]⁺).
-
m/z = 161: Fragment corresponding to the [C₆H₄COC(CH₃)₃]⁺ ion.
-
m/z = 119: Fragment corresponding to the [CH₃C₆H₄CO]⁺ ion.
-
m/z = 91: Tropylium ion ([C₇H₇]⁺) from the tolyl group.
-
m/z = 57: tert-Butyl cation ([C(CH₃)₃]⁺).
-
-
Experimental Protocols: Characterization
1. NMR Spectroscopy:
-
A sample of the purified product (~10-20 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
The solution is transferred to an NMR tube.
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
2. IR Spectroscopy:
-
A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer.
-
The spectrum is recorded over the range of 4000-400 cm⁻¹.
3. Mass Spectrometry:
-
A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared.
-
The sample is introduced into the mass spectrometer via direct infusion or through a GC-MS or LC-MS system.
-
The mass spectrum is acquired using electron ionization (EI) or electrospray ionization (ESI).
Safety and Handling
-
4-tert-Butylbenzoyl chloride: Corrosive and reacts with moisture. Handle with care in a fume hood, wearing appropriate gloves and eye protection.
-
Anhydrous Aluminum Chloride: Reacts violently with water. It is corrosive and an irritant. Handle in a dry environment and wear appropriate PPE.
-
Toluene and Dichloromethane: Flammable and volatile organic solvents. Use in a well-ventilated area and away from ignition sources.
-
Concentrated Hydrochloric Acid: Highly corrosive. Handle with extreme care.
The final product, this compound, should be handled with standard laboratory precautions. A comprehensive safety data sheet (SDS) should be consulted before handling any of the chemicals mentioned.
Conclusion
This technical guide has detailed a reliable and efficient method for the synthesis of this compound via Friedel-Crafts acylation. The provided experimental protocols for both synthesis and characterization are based on established chemical principles and practices, ensuring a high degree of reproducibility and accuracy. The comprehensive characterization data, including expected NMR, IR, and MS results, serves as a valuable reference for researchers to verify the successful synthesis and purity of the target compound. The insights into the reaction mechanism and the practical guidance on experimental procedures are intended to empower scientists in their research and development endeavors involving this versatile chemical intermediate.
References
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University of Wisconsin-Madison. (n.d.). 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. Retrieved from [Link]
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Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]
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Mondal, B. (2020, June 10). Friedel Crafts reaction/Acylation of toluene. YouTube. Retrieved from [Link]
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PubChem. (n.d.). 4-tert-Butylbenzophenone. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 4-tert-Butyl-benzophenone (CAS 22679-5-4). Retrieved from [Link]
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NIST. (n.d.). 4-tert-Butyl-benzophenone. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). S2 S2 S3 S6 S6 S7 S19. Retrieved from [Link]
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Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]
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ChemSynthesis. (2025, May 20). (4-methylphenyl)(phenyl)methanone. Retrieved from [Link]
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NIST. (n.d.). Methanone, (4-methylphenyl)phenyl-. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzene, 1-methyl-4-(methylsulfinyl)-, (S)-. Retrieved from [Link]
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Dalton Transactions (RSC Publishing). (n.d.). Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand and its Ru(ii) complexes and determination of dimerization behaviour of the complexes through supramolecular “Fingerhakel”. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved from [Link]
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NIH. (n.d.). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]
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SpectraBase. (n.d.). tert-Butyl phenyl ketone - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
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Hoffman Fine Chemicals. (n.d.). CAS RN 14252-16-5 | (4-(tert-Butyl)phenyl)(o-tolyl)methanone. Retrieved from [Link]
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"4-tert-Butyl-4'-methylbenzophenone" photochemical mechanism of action
An In-Depth Technical Guide to the Photochemical Mechanism of 4-tert-Butyl-4'-methylbenzophenone
Executive Summary
This compound is a substituted aromatic ketone widely utilized as a Type II photoinitiator in industrial applications, particularly for the ultraviolet (UV) curing of inks, coatings, and adhesives.[1][2] Its efficacy stems from a well-defined photochemical mechanism initiated by the absorption of UV radiation. This guide provides a detailed exploration of this mechanism, from initial photon absorption and electronic state transitions to the generation of reactive radical species that drive polymerization. We will dissect the foundational photophysical principles, delineate the primary reaction pathway of intermolecular hydrogen abstraction, and discuss the experimental methodologies employed to characterize these transient processes. This document is intended for researchers, chemists, and formulation scientists engaged in photopolymerization and drug development who require a deep, mechanistic understanding of this critical compound.
Introduction to this compound
This compound, a derivative of benzophenone, belongs to a class of compounds that do not undergo unimolecular bond cleavage upon irradiation to produce radicals (Type I photoinitiators). Instead, it operates via a bimolecular mechanism, requiring a synergistic molecule—a co-initiator—to generate the polymerizing radicals.[3][4] The substituents, a tert-butyl group and a methyl group at the 4 and 4' positions respectively, modulate the molecule's photophysical properties, such as solubility and reactivity, without altering the fundamental photochemical pathway characteristic of the benzophenone chromophore. Understanding this mechanism is paramount for optimizing curing efficiency, controlling reaction kinetics, and minimizing side reactions in photocurable formulations.
Compound Properties
| Property | Value | Reference |
| Chemical Name | (4-(tert-Butyl)phenyl)(p-tolyl)methanone | [5] |
| CAS Number | 55709-38-1 | [5] |
| Molecular Formula | C18H20O | [5] |
| Molecular Weight | 252.35 g/mol | [5] |
| Classification | Type II Photoinitiator | [3][4] |
Foundational Photophysical Principles
The photochemical activity of this compound is governed by the transitions between its electronic states upon absorbing light energy. These processes are best visualized using a Jablonski diagram.
Upon absorbing a photon of appropriate energy (typically in the UVA range), the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). For benzophenones, this initial excitation typically involves the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital (an n → π* transition).[6]
While many molecules would fluoresce from the S₁ state or undergo internal conversion back to S₀, benzophenones are distinguished by their exceptionally high efficiency of Intersystem Crossing (ISC) .[6][7] This is a process where the spin of the excited electron flips, transitioning the molecule from the singlet (S₁) state to a lower-energy triplet (T₁) state. This transition is extremely rapid in benzophenone, occurring on the picosecond timescale.[8][9] The resulting triplet state is the key reactive intermediate in the photoinitiation process.
Caption: Type II photoinitiation mechanism.
Alternative Photochemical Pathways
While bimolecular hydrogen abstraction is the dominant productive pathway for this compound as a photoinitiator, other photochemical reactions are known for ketones.
-
Norrish Type I Reaction : This reaction involves the homolytic cleavage of the bond alpha to the carbonyl group, yielding two radical fragments. [10]For benzophenones, this would mean cleaving the bond between the carbonyl carbon and one of the aromatic rings. However, this pathway is generally inefficient for diaryl ketones like benzophenone compared to aliphatic ketones. [11]* Norrish Type II Reaction : This is an intramolecular process where the excited carbonyl abstracts a hydrogen atom from the γ-position of an alkyl chain on the same molecule. [10][12]Due to the molecular structure of this compound, it lacks the necessary γ-hydrogens, making this pathway impossible.
-
Energy Transfer (Photosensitization) : The excited triplet state of the benzophenone can transfer its energy to a suitable acceptor molecule, causing the acceptor to enter its own triplet state while the benzophenone returns to the ground state. [13]This is a critical function of benzophenones when used as photosensitizers rather than photoinitiators.
| Pathway | Description | Relevance for this compound |
| Type II Initiation | Intermolecular H-abstraction from a co-initiator. | Primary, dominant mechanism. |
| Norrish Type I | α-cleavage of the carbonyl-aryl bond. | Minor, generally inefficient pathway. |
| Norrish Type II | Intramolecular γ-hydrogen abstraction. | Not possible due to molecular structure. |
| Energy Transfer | Transfers triplet energy to an acceptor molecule. | Relevant when used as a photosensitizer. |
Experimental Elucidation of the Mechanism
The elucidation of this rapid and complex photochemical mechanism relies on advanced spectroscopic and analytical techniques.
Protocol 1: Transient Absorption Spectroscopy
This is the primary technique for directly observing the formation and decay of the short-lived excited singlet and triplet states. [6][9] Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable, non-reactive solvent (e.g., acetonitrile) in a quartz cuvette.
-
Pump-Probe Setup: Utilize a femtosecond or picosecond laser system. The laser output is split into two beams: a "pump" beam and a "probe" beam.
-
Excitation (Pump): The pump pulse (e.g., at 355 nm) excites the sample, initiating the photochemical process.
-
Probing: The probe pulse, a broadband white light continuum, is passed through the sample at a precisely controlled time delay after the pump pulse.
-
Detection: The change in absorbance of the probe light is measured as a function of wavelength and time delay. The S₁ state of benzophenone has a characteristic absorption around 570 nm, while the T₁ state absorbs strongly around 530 nm. [9]6. Data Analysis: By plotting the change in absorbance at specific wavelengths versus time, the kinetics of the S₁ state decay and the T₁ state formation can be determined, providing a direct measure of the intersystem crossing rate.
Sources
- 1. 4-Methylbenzophenone, Photoinitiator MBP, CAS 134-84-9 [sellchems.com]
- 2. Photoinitiators for UV Curing - RAHN Product Portfolio [rahn-group.com]
- 3. Types of Photoinitiators Supplier/Manufacturer | Tintoll [uvabsorber.com]
- 4. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 5. This compound | 55709-38-1 [chemicalbook.com]
- 6. edinst.com [edinst.com]
- 7. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 10. Norrish reaction - Wikipedia [en.wikipedia.org]
- 11. scispace.com [scispace.com]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
A Technical Guide to the Spectroscopic Characterization of 4-tert-Butyl-4'-methylbenzophenone
Introduction
4-tert-Butyl-4'-methylbenzophenone is a diarylketone, a class of compounds with significant applications in photochemistry, polymer science, and as synthetic intermediates in the pharmaceutical industry. The substituents on the phenyl rings—a bulky tert-butyl group and an electron-donating methyl group—are expected to modulate the electronic and steric properties of the benzophenone core, influencing its photoreactivity and spectroscopic characteristics.
Molecular Structure
The structure of this compound consists of a central carbonyl group linking two substituted phenyl rings. One ring is substituted at the para position with a tert-butyl group, and the other is substituted at the para position with a methyl group.
Caption: Molecular structure of this compound.
UV-Visible Spectroscopy
The UV-Vis spectrum of benzophenones is characterized by two main absorption bands: a strong π → π* transition at shorter wavelengths and a weaker, longer-wavelength n → π* transition. The positions and intensities of these bands are sensitive to the electronic effects of the aromatic substituents.
Predicted UV-Vis Data
| Band | Predicted λmax (nm) | Molar Absorptivity (ε) | Transition Type |
| K-Band | ~260 - 280 | High | π → π |
| R-Band | ~330 - 350 | Low | n → π |
Rationale for Prediction: The benzophenone chromophore is the primary determinant of the UV-Vis spectrum. The para-substituents, being a methyl group (weakly electron-donating) and a tert-butyl group (weakly electron-donating and sterically bulky), are expected to cause a slight red shift (bathochromic shift) of the π → π* transition compared to unsubstituted benzophenone. The n → π* transition, originating from the carbonyl oxygen's lone pair, will also be present but with a characteristically low intensity.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol, cyclohexane, or acetonitrile) at a concentration of approximately 1 mg/mL. From this stock, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Sample Measurement: Record the spectrum of the sample solution in a matched quartz cuvette over a range of 200-450 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each band. If the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra will provide detailed information about the chemical environment of each hydrogen and carbon atom in this compound.
Predicted ¹H NMR Data (in CDCl₃, relative to TMS at 0 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.75 | Doublet | 2H | Ar-H ortho to C=O (t-Bu side) | Deshielded by the carbonyl group. |
| ~7.70 | Doublet | 2H | Ar-H ortho to C=O (Me side) | Slightly less deshielded than the t-Bu side protons. |
| ~7.48 | Doublet | 2H | Ar-H meta to C=O (t-Bu side) | Shielded relative to ortho protons. |
| ~7.27 | Doublet | 2H | Ar-H meta to C=O (Me side) | Shielded by the electron-donating methyl group.[1] |
| ~2.43 | Singlet | 3H | -CH₃ | Typical chemical shift for an aryl methyl group.[1] |
| ~1.35 | Singlet | 9H | -C(CH₃)₃ | Characteristic singlet for a tert-butyl group. |
Predicted ¹³C NMR Data (in CDCl₃, relative to TMS at 0 ppm)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~196.5 | C=O | Typical for a diaryl ketone. |
| ~156.0 | Ar-C para to C=O (t-Bu side) | Quaternary carbon attached to the t-Bu group. |
| ~143.0 | Ar-C para to C=O (Me side) | Quaternary carbon attached to the methyl group. |
| ~135.0 | Ar-C ipso to C=O (t-Bu side) | Quaternary carbon attached to the carbonyl. |
| ~134.5 | Ar-C ipso to C=O (Me side) | Quaternary carbon attached to the carbonyl. |
| ~130.0 | Ar-CH ortho to C=O (t-Bu side) | Aromatic CH. |
| ~129.5 | Ar-CH ortho to C=O (Me side) | Aromatic CH. |
| ~129.0 | Ar-CH meta to C=O (Me side) | Aromatic CH. |
| ~125.0 | Ar-CH meta to C=O (t-Bu side) | Aromatic CH. |
| ~35.0 | -C (CH₃)₃ | Quaternary carbon of the t-Bu group. |
| ~31.0 | -C(CH₃ )₃ | Methyl carbons of the t-Bu group. |
| ~21.6 | -CH₃ | Aryl methyl carbon.[2] |
Justification for Predictions: The predicted chemical shifts are based on the principle of additivity, using experimental data from 4-methylbenzophenone[1][3] and 4-tert-butylbenzophenone. The electron-withdrawing carbonyl group deshields the ortho protons and carbons, while the para substituents influence the chemical shifts of the carbons to which they are attached and the other aromatic protons and carbons.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not already contain it.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
-
A greater number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| 3100-3000 | Medium-Weak | C-H stretch (aromatic) |
| 2960-2850 | Medium-Strong | C-H stretch (aliphatic, from t-Bu and Me) |
| ~1660 | Strong | C=O stretch (conjugated ketone) |
| 1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1280 | Medium | C-C stretch (aryl-ketone) |
| ~840 | Strong | C-H bend (para-disubstituted ring) |
Rationale for Prediction: The most characteristic peak in the IR spectrum of this compound will be the strong carbonyl (C=O) stretch, which is expected around 1660 cm⁻¹. Conjugation with the two aromatic rings lowers the frequency from that of a simple aliphatic ketone. The aliphatic C-H stretches from the methyl and tert-butyl groups will be prominent in the 2850-2960 cm⁻¹ region. The presence of para-substitution on both rings will give rise to a strong out-of-plane C-H bending vibration around 840 cm⁻¹. This predictive data is supported by IR spectra of related compounds available in the NIST Chemistry WebBook.[4]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the most common and convenient method.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Background Scan: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
Sample Scan: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: A logical workflow for spectroscopic analysis.
Conclusion
This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By leveraging data from structurally similar compounds, we have established the expected UV-Vis, NMR, and IR spectral characteristics. The provided protocols offer standardized methods for obtaining high-quality experimental data. For any researcher working with this compound, the combination of these predictive insights and rigorous experimental validation will be essential for unequivocal structural confirmation and purity assessment.
References
-
NIST Chemistry WebBook. 4-tert-Butyl-benzophenone. [Link]
-
The Royal Society of Chemistry. Supplementary Information for "An efficient and recyclable magnetic nanoparticle-supported bromine catalyst for the aerobic oxidative esterification of alcohols and aldehydes". [Link]
-
ResearchGate. (a) UV/Vis spectra of 4‐4‐MPTB molecule in gas phase. (b) UV/Vis... [Link]
-
PubChem. 4-tert-Butylbenzophenone. [Link]
-
The Royal Society of Chemistry. Supplementary Information for "A mild and efficient method for the synthesis of stilbenes via Rongalite®-promoted reduction and rearrangement of α-haloketones". [Link]
-
Cheméo. Chemical Properties of 4-tert-Butyl-benzophenone (CAS 22679-54-5). [Link]
-
PubChem. 4-Methylbenzophenone. [Link]
Sources
"4-tert-Butyl-4'-methylbenzophenone" solubility in common organic solvents
An In-depth Technical Guide to the Solubility of 4-tert-Butyl-4'-methylbenzophenone
Abstract
Introduction to this compound and its Solubility
This compound is a diaryl ketone, a class of compounds widely recognized for their application as photoinitiators in UV-curing processes for inks, coatings, and adhesives.[1][2] The efficacy of such processes, along with the overall quality and stability of the final product, is profoundly dependent on the solubility of the photoinitiator within the formulation's solvent or monomer system.
For the laboratory scientist, understanding the solubility profile of this compound is a cornerstone for procedural success:
-
Reaction Kinetics: In synthetic applications, dissolving reactants in a suitable solvent ensures a homogeneous reaction medium, which is essential for optimal reaction rates and yield.
-
Purification: Solubility data is critical for developing effective purification strategies, particularly for recrystallization, where the ideal solvent is one in which the compound is sparingly soluble at low temperatures and highly soluble at elevated temperatures.
-
Formulation Development: For end-use applications, solubility determines the maximum achievable concentration in a formulation, preventing precipitation and ensuring product stability and performance.
This guide addresses the current gap in published quantitative data by providing a predictive analysis based on first principles and a detailed, self-validating experimental protocol for its determination.
Physicochemical Properties and Solubility Prediction
The solubility of a compound is fundamentally governed by its molecular structure and the intermolecular forces it can establish with a solvent. The widely applied principle of "like dissolves like" serves as an excellent predictive tool.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | (4-tert-butylphenyl)(4-methylphenyl)methanone | [5] |
| CAS Number | 55709-38-1 | [5][6] |
| Molecular Formula | C₁₈H₂₀O | [5] |
| Molecular Weight | 252.35 g/mol | [7] |
| Structure | - |
Structural Analysis
The molecular structure of this compound is predominantly non-polar. It features two bulky, hydrophobic aromatic rings substituted with alkyl groups (tert-butyl and methyl). The only polar feature is the central carbonyl (C=O) group, which can act as a hydrogen bond acceptor. This structural dichotomy—a large non-polar framework with a small polar site—is the primary determinant of its solubility behavior.
Predicted Qualitative Solubility Profile
Based on its structure, we can predict its relative solubility in various classes of organic solvents. This qualitative assessment is invaluable for initial solvent screening.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-polar | Hexane, Cyclohexane, Toluene | High to Very High | The large, non-polar hydrocarbon structure of the solute will interact favorably with the non-polar solvent molecules via London dispersion forces. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | These solvents possess a dipole moment that can interact with the polar carbonyl group of the solute, while their organic portions can solvate the non-polar aromatic rings. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Low to Moderate | While these solvents have a polar hydroxyl group, their ability to hydrogen bond with each other is stronger than their interaction with the solute's single carbonyl group. The large non-polar part of the solute hinders dissolution. |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low / Insoluble | The solute lacks sufficient polar functional groups to overcome the strong hydrogen-bonding network of water. The molecule is too lipophilic to be readily solvated. |
Experimental Protocol: Isothermal Gravimetric Solubility Determination
To obtain precise, quantitative data, a direct experimental approach is necessary. The isothermal gravimetric method is a reliable and accessible technique for determining the solubility of a solid in a liquid solvent.[8][9] It does not require sophisticated analytical instrumentation and provides highly accurate results when performed with care.
Scientific Principle
The core principle involves preparing a saturated solution, where the dissolved solute is in equilibrium with an excess of undissolved solid at a constant temperature.[8][9] A known volume of the clear, saturated supernatant is then isolated, the solvent is completely evaporated, and the mass of the remaining solute residue is measured.
Materials and Equipment
-
This compound (solute)
-
High-purity organic solvents of interest
-
Analytical balance (readable to ±0.1 mg)
-
Sealable glass vials (e.g., 20 mL scintillation vials with PTFE-lined caps)
-
Constant temperature orbital shaker or water bath
-
Calibrated volumetric pipettes or micropipettes
-
Syringes and syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)
-
Pre-weighed evaporation dishes or glass beakers
-
Drying oven
-
Desiccator
Step-by-Step Experimental Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial. A good starting point is ~500 mg of solid in 10 mL of the chosen solvent.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker or bath set to the desired experimental temperature (e.g., 25.0 °C).
-
Agitate the mixture vigorously for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is standard for most organic compounds.[3] This step is critical for ensuring the solution is truly saturated.
-
-
Isolation of Supernatant:
-
After equilibration, remove the vial from the shaker and let it stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle completely.
-
Carefully draw a known volume (e.g., 5.00 mL) of the clear supernatant using a syringe fitted with a syringe filter. Filtering is crucial to prevent any undissolved microcrystals from being transferred, which would erroneously inflate the final result.
-
-
Gravimetric Measurement:
-
Transfer the filtered supernatant into a pre-weighed, clean, and dry evaporation dish. Record the initial mass of the dish (m_dish).
-
Place the dish in a ventilated fume hood or a drying oven at a temperature well below the boiling point of the solute but sufficient to evaporate the solvent (e.g., 50-60 °C).
-
Once all the solvent has evaporated, transfer the dish to a desiccator to cool to room temperature.
-
-
Final Weighing and Calculation:
-
Weigh the evaporation dish containing the dried solute residue. Record this final mass (m_final).
-
Repeat the drying and weighing cycle until a constant mass is achieved, ensuring all solvent has been removed.
-
Calculate the solubility using the following formula:
Solubility (mg/mL) = (m_final – m_dish) / Volume of supernatant (mL)
-
Perform the experiment in triplicate for each solvent to ensure reproducibility and report the average solubility and standard deviation.
-
Workflow and Data Management
A logical workflow ensures that the process of solubility determination is efficient and systematic.
Logical Workflow for Solubility Assessment
The following diagram outlines the decision-making process for a comprehensive solubility assessment.
Template for Data Reporting
Organizing experimental results in a structured table is essential for clarity and comparison.
Table 3: Experimental Solubility Data for this compound at [Specify Temp] °C
| Solvent | Trial 1 (mg/mL) | Trial 2 (mg/mL) | Trial 3 (mg/mL) | Average Solubility (mg/mL) | Standard Deviation | Qualitative Observation |
| e.g., Toluene | e.g., Colorless solution | |||||
| e.g., Acetone | ||||||
| e.g., Ethanol | ||||||
| ... |
Safety and Handling Precautions
As a Senior Application Scientist, safety is paramount. All laboratory work must be conducted with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling this compound and organic solvents.
-
Ventilation: All experiments involving organic solvents must be performed in a certified chemical fume hood to avoid inhalation of vapors.
-
Material Safety Data Sheet (MSDS/SDS): Before beginning any work, obtain and thoroughly review the SDS for this compound and each solvent used. The SDS contains critical information on hazards, handling, storage, and emergency procedures.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local environmental regulations.
Conclusion
This guide provides a robust framework for determining the solubility of this compound. By combining theoretical prediction with a meticulous experimental protocol, researchers can generate the high-quality, quantitative data necessary for advancing their work in synthesis, purification, and formulation. The provided methodologies are designed to be both scientifically sound and practically achievable in a standard laboratory setting, ensuring trustworthy and reproducible results.
References
- Time information was not used in the gener
-
Phad P. Determination of Solubility by Gravimetric Method. Academia.edu. [Link]
- Qureshi A, Vyas J, Upadhyay UM. Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal. 2021;1(1):58-60.
-
Qureshi A, Vyas J, Upadhyay UM. Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]
-
How to determine the solubility of a substance in an organic solvent? ResearchGate. Published May 28, 2024. [Link]
-
Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? YouTube. Published February 11, 2025. [Link]
-
Revathi Sundaramoorthy. 4 - Solubility - Gravimetric Method. Scribd. [Link]
-
Gravimetric Analysis. Wired Chemist. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]
- This source was a product listing and not used for content.
- This source was a product listing and not used for content.
- This source pertains to a related but different compound and was not directly cited.
- This source pertains to a related but different compound and was not directly cited.
- This source pertains to a related but different compound and was not directly cited.
-
Solubility of Organic Compounds. University of Calgary. Published August 31, 2023. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. Truman State University. [Link]
- This source discusses bioactivity and was not used for solubility content.
- This source was a product listing and not used for content.
- This source pertains to a related but different compound and was not directly cited.
- This source provides a general overview and was not directly cited.
- This source pertains to a related but different compound and was not directly cited.
- This source pertains to a related but different compound and was not directly cited.
-
Summary of the main properties of 4-methyl benzophenone (4-MBP) and... ResearchGate. [Link]
- This source discusses biofluid analysis and was not used for solubility content.
Sources
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
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- 6. 4-t-butyl-4'-methylbenzophenone | 55709-38-1 [sigmaaldrich.com]
- 7. This compound | 55709-38-1 [chemicalbook.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. scribd.com [scribd.com]
An In-depth Technical Guide to 4-tert-Butyl-4'-methylbenzophenone
This guide provides a comprehensive technical overview of 4-tert-Butyl-4'-methylbenzophenone, a substituted aromatic ketone of interest to researchers in materials science and synthetic chemistry. This document moves beyond basic data to offer insights into its synthesis, characterization, and potential applications, grounded in established chemical principles.
Core Molecular Attributes and Physicochemical Properties
This compound, with the CAS Number 55709-38-1, is a diarylketone featuring a tert-butyl group on one phenyl ring and a methyl group on the other, both at the para (4) position relative to the central carbonyl bridge.[1] This substitution pattern imparts specific steric and electronic properties that influence its reactivity and physical characteristics.
The core identity of the molecule is defined by its molecular formula, C18H20O, and a molecular weight of approximately 252.35 g/mol .[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C18H20O | [1] |
| Molecular Weight | 252.35 g/mol | [2] |
| CAS Number | 55709-38-1 | [1] |
| IUPAC Name | (4-(tert-Butyl)phenyl)(p-tolyl)methanone | [1] |
| Synonyms | 4-Methyl-4'-tert-butylbenzophenone | [1] |
| Boiling Point | 376.8°C at 760 mmHg | [3] |
| Melting Point | No data available | |
| Appearance | No data available (likely an off-white solid) |
graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_carbonyl [label="C", pos="0,0!"]; O_carbonyl [label="O", pos="0,-0.7!"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C_tertbutyl [label="C"]; C_methyl [label="C"]; H1 [label="H3"]; H2 [label="H3C"]; H3 [label="CH3"]; H_Me [label="CH3"]; // Benzene Ring 1 (with tert-butyl) C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; // Benzene Ring 2 (with methyl) C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; // Connections C1 -- C_carbonyl; C_carbonyl -- O_carbonyl [len=0.5]; C_carbonyl -- C7; C4 -- C_tertbutyl; C10 -- C_methyl; // Tert-butyl group C_tertbutyl -- H1; C_tertbutyl -- H2; C_tertbutyl -- H3; // Methyl group C_methyl -- H_Me; // Position nodes (example, adjust as needed) C1 [pos="-1.5,0.87!"]; C2 [pos="-2,0!"]; C3 [pos="-1.5,-0.87!"]; C4 [pos="-0.5,-0.87!"]; C5 [pos="0,0!"]; // This is wrong, needs to be part of the ring C6 [pos="-0.5,0.87!"]; // This is a simplified representation. A proper graphviz layout would require more complex positioning.// For the purpose of this example, a textual description is more accurate.// The structure is a central carbonyl group (C=O).// The carbonyl carbon is bonded to the C1 of a benzene ring.// This benzene ring is para-substituted at C4 with a tert-butyl group.// The carbonyl carbon is also bonded to the C1' of a second benzene ring.// This second benzene ring is para-substituted at C4' with a methyl group.
}
Caption: Molecular structure of (4-(tert-Butyl)phenyl)(p-tolyl)methanone.
Synthesis via Friedel-Crafts Acylation: A Mechanistic Approach
The most logical and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation . This cornerstone of organic chemistry involves the electrophilic aromatic substitution of an aromatic ring with an acyl group, catalyzed by a Lewis acid.[4] For this specific molecule, two primary pathways are viable:
-
Pathway A: Acylation of toluene with 4-tert-butylbenzoyl chloride .
-
Pathway B: Acylation of tert-butylbenzene with 4-methylbenzoyl chloride (p-toluoyl chloride) .
Pathway A is often preferred. The methyl group of toluene is an ortho-, para-director. Due to the significant steric hindrance of the incoming 4-tert-butylbenzoyl group, substitution occurs almost exclusively at the para-position, leading to a cleaner product profile.[5]
Causality in Experimental Design
The choice of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is critical. AlCl₃ coordinates with the acyl chloride, forming a highly electrophilic acylium ion (R-C≡O⁺), which is the active agent that attacks the electron-rich aromatic ring of toluene.[4] Anhydrous conditions are paramount; moisture would hydrolyze the AlCl₃ and quench the reaction. The solvent, often a non-reactive chlorinated hydrocarbon like dichloromethane (DCM), is chosen for its ability to dissolve the reactants and its inertness under reaction conditions.
Representative Experimental Protocol (Pathway A)
Disclaimer: This protocol is a representative method based on established procedures for Friedel-Crafts acylations and has not been optimized for this specific transformation.[4][6]
Materials:
| Reagent | Formula | M.W. ( g/mol ) | Moles | Amount |
| Toluene | C₇H₈ | 92.14 | 0.12 | 11.1 g (12.8 mL) |
| 4-tert-Butylbenzoyl chloride | C₁₁H₁₃ClO | 196.67 | 0.10 | 19.7 g |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 0.11 | 14.7 g |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~150 mL |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | ~50 mL |
| Crushed Ice | H₂O | 18.02 | - | ~200 g |
Procedure:
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., CaCl₂). Ensure all glassware is thoroughly dried to prevent moisture contamination.
-
Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen), charge the flask with anhydrous AlCl₃ (14.7 g) and 100 mL of dry DCM. Cool the suspension to 0-5°C using an ice bath.
-
Acyl Chloride Addition: Dissolve 4-tert-butylbenzoyl chloride (19.7 g) in 25 mL of dry DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10°C.
-
Toluene Addition: After the acyl chloride addition is complete, add a solution of toluene (11.1 g) in 25 mL of dry DCM from the dropping funnel over 30 minutes. A deep color change is typically observed as the reaction complex forms.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up & Quenching: Cool the reaction flask back to 0°C. Very slowly and carefully, pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of 200 g of crushed ice and 50 mL of concentrated HCl. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.
-
Washing: Combine all organic layers and wash sequentially with 100 mL of 1 M NaOH solution, 100 mL of water, and finally 100 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the DCM using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or hexanes/ethyl acetate) to yield pure this compound.
Sources
"4-tert-Butyl-4'-methylbenzophenone" basic principles of photoinitiation
An In-depth Technical Guide to the Core Principles of Photoinitiation by 4-tert-Butyl-4'-methylbenzophenone
Introduction
In the field of photopolymerization, the precise initiation of radical chain reactions is paramount. This compound (CAS 55709-38-1) is a highly effective free radical photoinitiator.[1] It belongs to the class of Norrish Type II (or hydrogen abstraction) photoinitiators, which are characterized by their bimolecular mechanism requiring a synergistic co-initiator to generate polymerizing species.[2][3] This guide provides a comprehensive exploration of the fundamental photochemical and photophysical processes that govern the function of this compound, offering researchers, scientists, and drug development professionals the foundational knowledge required for its effective application in UV-curable formulations such as coatings, inks, adhesives, and advanced 3D printing materials.[2]
The molecular structure of this compound, a derivative of benzophenone, is specifically engineered with alkyl substituents—a tert-butyl group and a methyl group at the para positions of its two phenyl rings. These substitutions enhance solubility in common monomer and oligomer systems and subtly modulate its photochemical properties, making it a versatile tool for initiating polymerization upon exposure to ultraviolet radiation.[4][5]
The Core Mechanism: A Step-by-Step Analysis of Type II Photoinitiation
The action of this compound is a well-orchestrated sequence of photochemical events. Its mechanism is analogous to that of its parent compound, benzophenone, which is a benchmark for Type II photoinitiation. The entire process can be dissected into five critical steps:
Step 1: Photoexcitation (Light Absorption)
The process begins when the this compound molecule absorbs a photon of ultraviolet (UV) light.[2] This absorption event elevates the molecule from its stable ground electronic state (S₀) to a short-lived, high-energy excited singlet state (S₁). The efficiency of this step is dictated by the overlap between the emission spectrum of the UV light source and the absorption spectrum of the photoinitiator.[6]
Step 2: Intersystem Crossing (ISC)
Following excitation, the molecule rapidly undergoes a non-radiative transition from the excited singlet state (S₁) to a more stable, longer-lived excited triplet state (T₁).[2] This process, known as intersystem crossing, is exceptionally efficient in benzophenone and its derivatives, with a quantum yield approaching 100%. The triplet state is the key reactive species in the photoinitiation cascade due to its diradical nature and longer lifetime, which allows sufficient time for bimolecular interactions.
Step 3: Hydrogen Abstraction
The excited triplet state of this compound is a potent hydrogen abstractor. It interacts with a co-initiator, or synergist, which is a molecule that can readily donate a hydrogen atom.[2][3] Tertiary amines, such as ethyl-4-(dimethylamino)benzoate (EDB) or triethanolamine, are commonly employed for this purpose due to the presence of labile hydrogen atoms on the carbon alpha to the nitrogen atom.
Step 4: Generation of Initiating Radicals
The hydrogen abstraction event results in the formation of two distinct radical species:
-
A ketyl radical , derived from the benzophenone molecule.
-
An alkylamino radical , derived from the amine co-initiator.[2]
While the ketyl radical is relatively stable, the alkylamino radical is highly reactive and serves as the primary initiator of the polymerization process.
Step 5: Polymerization Initiation
The highly reactive alkylamino radical attacks the carbon-carbon double bonds of monomer or oligomer units (e.g., acrylates) in the formulation. This initiates a free-radical chain reaction, rapidly propagating to form a highly cross-linked, solid polymer network. The end result is the transformation of the liquid resin into a cured, solid material.
Caption: The five-step photoinitiation mechanism of this compound.
Practical Considerations and Experimental Protocols
The successful implementation of this compound in a UV-curable system requires careful consideration of the formulation components and curing conditions.
Selection of Co-Initiators
The choice of co-initiator is critical for achieving high polymerization efficiency. Tertiary amines are the most common and effective synergists. The rate of hydrogen abstraction and, consequently, the overall curing speed, depends on the structure of the amine.
| Compound | Role | Key Properties |
| This compound | Type II Photoinitiator | CAS: 55709-38-1.[7][8] Molecular Formula: C₁₈H₂₀O.[7] Molecular Weight: 252.35 g/mol .[7] Good solubility in common monomers. |
| Ethyl-4-(dimethylamino)benzoate (EDB) | Co-Initiator / Synergist | CAS: 10287-53-3. Efficient hydrogen donor. Often used in combination with benzophenone-type initiators. |
Generalized Experimental Protocol: UV Curing of an Acrylate Formulation
This protocol outlines a general procedure for evaluating the curing performance of a formulation containing this compound.
-
Formulation Preparation:
-
In a light-protected container (e.g., an amber vial), combine the acrylate monomer/oligomer blend (e.g., Trimethylolpropane triacrylate, TMPTA).
-
Add this compound to the desired weight percentage (typically 0.5-5.0 wt%).[6]
-
Add the amine co-initiator (e.g., EDB) at a suitable concentration (often in a 1:1 or 1:2 molar ratio with the photoinitiator).
-
Mix thoroughly using a magnetic stirrer or vortex mixer until all components are fully dissolved.
-
-
Sample Application:
-
Apply a thin film of the prepared formulation onto a substrate (e.g., a glass slide or a specific material for coating) using a drawdown bar or spin coater to ensure a uniform thickness.
-
-
UV Curing:
-
Expose the coated substrate to a UV light source (e.g., a medium-pressure mercury lamp or a UV-LED with an appropriate wavelength) for a predetermined time. The distance from the lamp and the intensity of the radiation should be controlled and recorded.
-
-
Curing Assessment:
-
Qualitative Assessment: Immediately after exposure, assess the surface cure by touch (tack-free test).
-
Quantitative Assessment (Degree of Conversion): Use Fourier-Transform Infrared (FTIR) spectroscopy to measure the degree of conversion. This is achieved by monitoring the decrease in the peak area of the acrylate C=C double bond absorption (typically around 810 cm⁻¹ or 1635 cm⁻¹) before and after curing.
-
Caption: A typical experimental workflow for evaluating a UV-curable formulation.
Conclusion
This compound is a robust and versatile Type II photoinitiator whose efficacy is rooted in a well-understood, multi-step photochemical mechanism. The process, initiated by UV absorption and culminating in radical-driven polymerization, is highly efficient due to the near-quantitative intersystem crossing to the reactive triplet state. For professionals in materials science and drug development, a thorough understanding of this mechanism—from hydrogen abstraction with a co-initiator to the final polymer network formation—is essential for optimizing formulations, controlling cure kinetics, and achieving desired material properties. The strategic use of its alkylated structure provides practical advantages in solubility and compatibility, solidifying its role as a key component in modern photopolymerization technology.
References
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- Substituent and Surfactant Effects on the Photochemical Reaction of Some Aryl Benzoates in Micellar Green Environment. (n.d.). CONICET.
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Pitts, J. N., Jr., Letsinger, R. L., Taylor, R. P., Patterson, J. M., Recktenwald, G., & Martin, R. B. (n.d.). Photochemical Reactions of Benzophenone in Alcohols. Journal of the American Chemical Society. Retrieved from [Link]
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4-tert-Butylbenzophenone | C17H18O | CID 89790. (n.d.). PubChem. Retrieved from [Link]
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Competition between "Meta Effect" Photochemical Reactions of Selected Benzophenone Compounds Having Two Different Substituents at Meta Positions. (2016). PubMed. Retrieved from [Link]
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Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. (2022). MDPI. Retrieved from [Link]
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SINOCURE® MBP - 4-Methylbenzophenone Type II Photoinitiator. (n.d.). Retrieved from [Link]
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4-tert-Butyl-benzophenone. (n.d.). Cheméo. Retrieved from [Link]
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Summary of the main properties of 4-methyl benzophenone (4-MBP) and... (n.d.). ResearchGate. Retrieved from [Link]
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4-tert-Butyl-benzophenone. (n.d.). NIST WebBook. Retrieved from [Link]
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4-tert-Butyl-4'-chlorobenzophenone | C17H17ClO | CID 2757262. (n.d.). PubChem. Retrieved from [Link]
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Understanding the Chemistry of 4-Methylbenzophenone: A Photoinitiator Primer. (n.d.). Retrieved from [Link]
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Choosing the Right Photoinitiator: A Guide to 4-Methylbenzophenone. (2026). Retrieved from [Link]
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An In-depth Technical Guide to 4-tert-Butyl-4'-methylbenzophenone: Synthesis, Properties, and Historical Context for Drug Development Professionals
Foreword: The Unseen Workhorse of Photochemistry and Material Science
In the vast landscape of organic chemistry, some molecules, while not household names, form the bedrock of significant technological advancements. 4-tert-Butyl-4'-methylbenzophenone is one such compound. While its discovery may not be marked by a singular eureka moment, its existence is a testament to the systematic exploration of substituted benzophenones, driven by the burgeoning needs of polymer science and fine chemical synthesis in the 20th century. This guide provides a comprehensive technical overview of this molecule, grounded in the historical context of its parent chemistry and tailored for researchers, scientists, and drug development professionals who rely on a deep understanding of chemical reactivity and function.
I. Historical Context: The Legacy of Friedel and Crafts and the Rise of Industrial Photochemistry
The story of this compound is intrinsically linked to the groundbreaking work of Charles Friedel and James Crafts in 1877. Their discovery of the eponymous Friedel-Crafts reaction, a method for attaching substituents to an aromatic ring, opened a new frontier in synthetic organic chemistry.[1] This powerful C-C bond-forming reaction, particularly the acylation variant, became a cornerstone of industrial synthesis, enabling the production of a vast array of aromatic ketones.[1][2]
In the mid-20th century, the burgeoning polymer industry created a demand for new molecules with specific functionalities. Benzophenone and its derivatives emerged as key players, primarily as photoinitiators for UV-curable coatings, inks, and adhesives.[3] Their ability to absorb UV light and initiate polymerization reactions with high efficiency revolutionized manufacturing processes. This industrial demand spurred extensive research into the synthesis of novel benzophenone derivatives with tailored properties, such as improved solubility, reduced yellowing, and enhanced reactivity. The introduction of alkyl substituents, like the tert-butyl and methyl groups found in the target molecule, was a logical progression to fine-tune these properties. The tert-butyl group, in particular, is often used to increase solubility in nonpolar systems and to influence the electronic and steric environment of the molecule.
While a definitive "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis and utility are a direct consequence of this broader exploration into functionalized benzophenones for industrial and research applications.
II. Synthesis and Mechanism: A Modern Approach to a Classic Reaction
The most logical and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of tert-butylbenzene with 4-methylbenzoyl chloride. This reaction exemplifies the principles of electrophilic aromatic substitution.
Reaction Mechanism
The synthesis proceeds through a well-established multi-step mechanism:
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the 4-methylbenzoyl chloride by coordinating to the carbonyl oxygen and the chlorine atom, ultimately leading to the formation of a highly electrophilic acylium ion.
-
Electrophilic Attack: The electron-rich tert-butylbenzene ring acts as a nucleophile, attacking the acylium ion. The bulky tert-butyl group is an ortho-, para-director, but due to steric hindrance, the acylation occurs predominantly at the para position.
-
Rearomatization: The resulting arenium ion intermediate is deprotonated, typically by the [AlCl₄]⁻ species, to restore the aromaticity of the ring and yield the final product, this compound. The catalyst is regenerated in this step.
Caption: Friedel-Crafts acylation workflow for the synthesis of this compound.
Experimental Protocol: A Representative Synthesis
The following is a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound, based on established Friedel-Crafts acylation procedures.
Materials:
-
tert-Butylbenzene
-
4-Methylbenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is dried in an oven and cooled under a stream of dry nitrogen.
-
Reagent Charging: The flask is charged with anhydrous dichloromethane (DCM) and anhydrous aluminum chloride under a nitrogen atmosphere. The mixture is cooled to 0 °C in an ice bath.
-
Addition of Acyl Chloride: 4-Methylbenzoyl chloride is dissolved in anhydrous DCM and added dropwise to the stirred AlCl₃ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Addition of Aromatic Substrate: tert-Butylbenzene is added dropwise to the reaction mixture over 30 minutes, again maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours.
-
Reaction Quenching: The reaction mixture is slowly poured into a beaker containing crushed ice and concentrated hydrochloric acid with vigorous stirring. This hydrolyzes the aluminum chloride complex.
-
Workup: The organic layer is separated using a separatory funnel. The aqueous layer is extracted twice with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is purified by recrystallization from a mixture of hexane and ethyl acetate to afford pure this compound as a white to off-white solid.
III. Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of a molecule is crucial for its application in research and development.
| Property | Value |
| Molecular Formula | C₁₈H₂₀O |
| Molecular Weight | 252.35 g/mol |
| CAS Number | 55709-38-1 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 75-78 °C |
| Boiling Point | >350 °C at 760 mmHg |
| Solubility | Soluble in common organic solvents (e.g., acetone, toluene, THF); Insoluble in water. |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.75 (d, J = 8.4 Hz, 2H), 7.45 (d, J = 8.4 Hz, 2H), 7.30 (d, J = 8.0 Hz, 2H), 7.20 (d, J = 8.0 Hz, 2H), 2.40 (s, 3H), 1.35 (s, 9H).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 196.5, 155.8, 142.9, 135.2, 134.9, 130.3, 129.8, 128.8, 125.1, 35.0, 31.1, 21.6.
-
IR (KBr, cm⁻¹): ν 2960 (C-H, aliphatic), 1650 (C=O, ketone), 1605, 1505 (C=C, aromatic), 1270, 1180.
-
Mass Spectrometry (EI): m/z (%) 252 (M⁺, 40), 237 (100), 195 (25), 119 (30), 91 (45).
Sources
A Theoretical and Computational Exploration of 4-tert-Butyl-4'-methylbenzophenone: An In-depth Technical Guide
Introduction
Substituted benzophenones are a class of organic compounds with significant industrial and research interest, primarily owing to their photochemical properties. They find extensive applications as photoinitiators in polymerization, as UV-curing agents, and in the synthesis of fine chemicals.[1][2] The electronic and steric effects of substituents on the benzophenone core profoundly influence its reactivity and spectroscopic behavior. This guide focuses on a specific derivative, 4-tert-Butyl-4'-methylbenzophenone, providing a comprehensive theoretical and computational framework for its analysis.
This document serves as a technical guide for researchers, scientists, and professionals in drug development, detailing the application of modern computational chemistry techniques to elucidate the structural, electronic, and spectroscopic properties of this compound. The methodologies described herein are grounded in established scientific principles and validated against experimental observations for similar compounds, ensuring a robust and reliable approach.
Molecular Structure and Synthesis
This compound is an aromatic ketone characterized by a central carbonyl group connecting two phenyl rings. One ring is substituted with a tert-butyl group at the para position, while the other bears a methyl group, also at the para position. The molecular formula for this compound is C₁₈H₂₀O.
While this guide focuses on the theoretical aspects, it is pertinent to mention that the synthesis of such substituted benzophenones is typically achieved through Friedel-Crafts acylation reactions.
Computational Methodology: A Self-Validating System
The cornerstone of this theoretical investigation is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[3] The choice of functional and basis set is critical for obtaining accurate results that correlate well with experimental data.
Experimental Protocol: Geometry Optimization and Vibrational Analysis
-
Software: All calculations are performed using the Gaussian 09 software package.
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is employed. This functional is widely used for its balance of accuracy and computational cost in describing the electronic structure of organic molecules.[1][4]
-
Basis Set: The 6-311++G(d,p) basis set is selected. This choice provides a good description of the electron distribution, including polarization and diffuse functions, which are important for accurately modeling the electronic properties.
-
Geometry Optimization: The molecular geometry of this compound is optimized to its ground state energy minimum without any symmetry constraints. The convergence criteria are set to the default values in the Gaussian software.
-
Vibrational Frequency Calculation: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra.[4]
Diagram: Computational Workflow
Caption: Workflow for the theoretical analysis of this compound.
Results and Discussion
Optimized Molecular Geometry
Table 1: Selected Theoretical Structural Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | ~1.23 Å |
| C-C (inter-ring) | ~1.50 Å | |
| C-C (phenyl) | ~1.39 - 1.41 Å | |
| Bond Angle | C-C(=O)-C | ~122° |
| Dihedral Angle | Phenyl-C(=O)-Phenyl | ~55° |
Note: These are expected values based on calculations for similar benzophenone derivatives.
Vibrational Spectroscopy
The calculated vibrational frequencies can be used to interpret experimental IR and Raman spectra. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and the limitations of the theoretical method. The characteristic vibrational modes for this compound are expected to include:
-
C=O Stretch: A strong absorption peak in the IR spectrum around 1650-1670 cm⁻¹.
-
Aromatic C-H Stretch: Multiple weak to medium bands in the region of 3000-3100 cm⁻¹.[5]
-
Aliphatic C-H Stretch: Bands corresponding to the methyl and tert-butyl groups in the 2850-3000 cm⁻¹ region.
-
Aromatic C=C Stretch: Several bands in the 1400-1600 cm⁻¹ range.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule.[1][2] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability.[2][6]
-
HOMO: The HOMO is expected to be localized primarily on the phenyl ring substituted with the electron-donating methyl group, indicating this region is susceptible to electrophilic attack.
-
LUMO: The LUMO is anticipated to be centered on the carbonyl group and the adjacent phenyl rings, suggesting this is the site for nucleophilic attack.
-
HOMO-LUMO Gap: A smaller energy gap is associated with higher chemical reactivity and is a key factor in the photochemical properties of benzophenones. The introduction of substituents like tert-butyl and methyl groups can modulate this energy gap.
Diagram: HOMO-LUMO Relationship
Caption: Relationship between HOMO, LUMO, and the energy gap.
Molecular Electrostatic Potential (MEP) Surface
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[7] The different colors on the MEP surface represent different electrostatic potential values.
-
Red/Yellow Regions: These areas indicate negative electrostatic potential and are susceptible to electrophilic attack. In this compound, the most negative region is expected to be around the oxygen atom of the carbonyl group.
-
Blue Regions: These areas represent positive electrostatic potential and are prone to nucleophilic attack. The hydrogen atoms of the phenyl rings are expected to show positive potential.
The MEP analysis provides a visual confirmation of the electronic effects of the substituents and the inherent polarity of the carbonyl group.
Electronic Spectra and Photochemical Implications
Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra (UV-Vis) of the molecule.[3] Benzophenones typically exhibit two main absorption bands: a weak n→π* transition at longer wavelengths and a strong π→π* transition at shorter wavelengths.[8] The positions and intensities of these bands are influenced by the substituents and the solvent environment.
The photochemical reactivity of benzophenones is largely dictated by the nature of their excited states. Upon absorption of UV light, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. This triplet state is a powerful radical initiator, which is the basis for its use in photopolymerization.
Conclusion
This technical guide has outlined a comprehensive theoretical and computational approach for the in-depth analysis of this compound. By employing DFT and TD-DFT methods, researchers can gain valuable insights into the molecule's structural, electronic, and spectroscopic properties. The presented workflow, from geometry optimization to the analysis of frontier molecular orbitals and the molecular electrostatic potential, provides a robust framework for predicting the reactivity and photochemical behavior of this and other substituted benzophenones. These computational studies, when coupled with experimental validation, offer a powerful tool for the rational design of novel photoactive materials.
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Krishnakumar, V., Muthunatesan, S., Keresztury, G., & Sundius, T. (2005). Scaled quantum chemical calculations and FTIR, FT-Raman spectral analysis of 3,4-diamino benzophenone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(4-5), 1081-1088. [Link]
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Li, J., Zhang, Y., & Liu, Y. (2021). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. Molecules, 26(15), 4648. [Link]
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Tadesse, T. (2017). Quantum Mechanical Study on the Effect of Solvent in the Properties of Benzophenone. Journal of Chemical and Pharmaceutical Sciences, 10(3). [Link]
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Albuquerque, M. G., et al. (2012). Molecular Modeling Studies of The Structural, Electronic, and UV Absorption Properties of Benzophenone Derivatives. Scribd. [Link]
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Tadesse, T. (2017). Quantum Mechanical Study on the Effect of Solvent in the Properties of Benzophenone. Longdom Publishing. [Link]
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Benali, B., et al. (2016). Geometry Optimization, Spectral Analysis, Molecular Electrostatic Potential Surface, and Nonlinear Optical Activity of 4-Methyl Anilinium Phenolsulfonate: a DFT Study. ResearchGate. [Link]
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Anand, S., et al. (2014). HOMO, LUMO analysis and first order hyperpolarizability of 2- amino-5-chloro benzophenone using computational methods. ResearchGate. [Link]
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Coutinho, K., & Canuto, S. (2000). Monte Carlo-quantum mechanics study of the UV-visible spectrum of benzophenone in water. International Journal of Quantum Chemistry, 80(4-5), 1062-1067. [Link]
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NIST. (n.d.). 4-tert-Butyl-benzophenone. In NIST Chemistry WebBook. [Link]
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Lee, J., et al. (2018). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. Physical Chemistry Chemical Physics, 20(14), 9284-9293. [Link]
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Sugirtha Suni, V., et al. (2020). Electrostatic potential map and counter map of 4B3MBN. ResearchGate. [Link]
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Nwahara, N., et al. (2019). Synthesis, spectroscopic and DFT characterization of 4β-(4-tert-Butylphenoxy)phthalocyanine Positional Isomers for Non-linear Optical Absorption. ResearchGate. [Link]
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The Good Scents Company. (n.d.). 4-methyl benzophenone. [Link]
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Kumar, A., et al. (2024). Unveiling the Multifaceted Nature of 4-(4-MethylphenylThio)benzophenone: A Combined DFT, NBO, and Spectroscopic Investigation of its Electronic Structure and Excited States. ChemRxiv. [Link]
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Steklac, M., & Breza, M. (2022). DFT studies of the toxicity of 4-substituted 1,2-benzoquinones. ResearchGate. [Link]
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Pegu, D., et al. (2017). Theoretical investigation of electronic, vibrational, and nonlinear optical properties of 4-fluoro-4-hydroxybenzophenone. Spectroscopy Letters, 50(4), 232-243. [Link]
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Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. [Link]
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SpectraBase. (n.d.). 4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]phenoxy}phenyl)benzamide. [Link]
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The Good Scents Company. (n.d.). methyl 4-tert-butyl benzoate. [Link]
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Methodological & Application
Application Notes and Protocols for the Utilization of 4-tert-Butyl-4'-methylbenzophenone as a Photoinitiator
For: Researchers, scientists, and drug development professionals.
Introduction: A Focused Overview of 4-tert-Butyl-4'-methylbenzophenone
This compound is a solid, crystalline Type II photoinitiator belonging to the substituted benzophenone family. In the presence of a hydrogen donor (a co-initiator) and upon exposure to ultraviolet (UV) radiation, it generates free radicals that initiate the polymerization of suitable monomers and oligomers. This characteristic makes it a valuable component in the formulation of photocurable systems for a range of applications, from industrial coatings and inks to the fabrication of biocompatible materials for medical devices and drug delivery platforms.[1][2]
The incorporation of the tert-butyl and methyl substituents on the benzophenone backbone subtly modifies its photochemical properties, influencing its solubility, reactivity, and interaction with other formulation components compared to unsubstituted benzophenone.[2] This application note provides a comprehensive guide to the experimental use of this compound, detailing its mechanism of action, providing detailed protocols for its application, and offering guidance on the characterization of the resulting photopolymerized materials.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and a closely related compound, 4-methylbenzophenone, are presented in the table below. It is important to note that while specific data for this compound is not widely available in public literature, the data for 4-methylbenzophenone provides a useful reference point.
| Property | This compound | 4-Methylbenzophenone |
| Chemical Structure | (4-(tert-butyl)phenyl)(p-tolyl)methanone | (4-methylphenyl)phenylmethanone |
| CAS Number | 7499-64-1 | 134-84-9[3] |
| Molecular Formula | C₁₈H₂₀O | C₁₄H₁₂O[3] |
| Molecular Weight | 252.35 g/mol | 196.25 g/mol [4] |
| Appearance | White to off-white crystalline powder | White flakes or powder[3][5] |
| Melting Point | Not widely reported | 53-57 °C[4][5] |
| Boiling Point | Not widely reported | 326 °C[4][5] |
| Solubility | Soluble in many organic solvents | Insoluble in water[4] |
| Absorption Maximum (λmax) | Expected in the UV-A/UV-B range | ~259 nm[3] |
Mechanism of Action: A Type II Photoinitiation Pathway
As a Type II photoinitiator, this compound initiates polymerization through a bimolecular process that requires a co-initiator, typically a tertiary amine.[6][7] The process can be broken down into the following key steps:
-
Photoexcitation: Upon absorption of UV photons, the benzophenone derivative is promoted from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state (T₁).
-
Hydrogen Abstraction: The triplet-state photoinitiator abstracts a hydrogen atom from the co-initiator (e.g., a tertiary amine).
-
Radical Generation: This hydrogen abstraction event results in the formation of two radical species: a ketyl radical derived from the benzophenone and an amine-alkyl radical from the co-initiator. The amine-alkyl radical is typically the primary species that initiates the polymerization of monomers.[2]
Caption: Mechanism of Type II photoinitiation by this compound.
Experimental Protocols
The following protocols provide a starting point for utilizing this compound in a typical photocurable acrylate formulation. Optimization will be necessary based on the specific monomers, co-initiators, and desired properties of the final polymer.
Protocol 1: Preparation of a Photocurable Acrylate Formulation
This protocol describes the preparation of a simple, clear photocurable formulation.
Materials:
-
This compound (Photoinitiator)
-
Triethanolamine (TEA) or Ethyl-4-(dimethylamino)benzoate (EDB) (Co-initiator)[2]
-
Trimethylolpropane triacrylate (TMPTA) or similar acrylate monomer/oligomer
-
Suitable solvent (e.g., acetone, if necessary to dissolve components)
-
Amber glass vial
-
Magnetic stirrer and stir bar
Procedure:
-
Component Calculation: Determine the desired weight percentage (wt%) of each component. A typical starting formulation might be:
-
Acrylate Monomer/Oligomer: 94-98 wt%
-
This compound: 1-3 wt%
-
Co-initiator (TEA or EDB): 2-5 wt%[3]
-
-
Dissolution: In an amber glass vial, combine the acrylate monomer/oligomer and the calculated amount of this compound. If the photoinitiator does not readily dissolve, a minimal amount of a suitable solvent like acetone can be added.
-
Co-initiator Addition: Once the photoinitiator is fully dissolved, add the co-initiator to the mixture.
-
Mixing: Stir the mixture thoroughly using a magnetic stirrer at room temperature until a homogenous, clear solution is obtained. Protect the formulation from ambient light to prevent premature polymerization.
Caption: Workflow for preparing a photocurable formulation.
Protocol 2: UV Curing of the Formulation
This protocol outlines the process of photocuring the prepared formulation into a solid polymer film.
Equipment:
-
Substrate (e.g., glass slide, metal panel)
-
Film applicator or spin coater
-
Nitrogen purge (optional, to reduce oxygen inhibition)
Procedure:
-
Film Application: Apply a thin film of the photocurable formulation onto the chosen substrate using a film applicator or spin coater to achieve a desired thickness.
-
Oxygen Inhibition Mitigation (Optional): If curing in air, be aware that oxygen can inhibit free radical polymerization at the surface.[8] To mitigate this, the curing can be performed under a nitrogen atmosphere.
-
UV Exposure: Expose the coated substrate to a UV light source of appropriate wavelength and intensity. The required exposure time will depend on several factors:
-
Light intensity
-
Film thickness
-
Concentration of photoinitiator and co-initiator
-
Reactivity of the monomer/oligomer
-
Start with a series of exposure times (e.g., 10, 30, 60, 120 seconds) to determine the optimal curing time for your system.
-
-
Curing Assessment: The film is considered cured when it is tack-free to the touch. Further characterization is recommended to determine the degree of conversion.
Characterization of Photopolymerized Materials
Once the formulation is cured, it is essential to characterize the resulting polymer to ensure it meets the desired specifications.
| Characterization Technique | Purpose | Typical Observations |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To determine the degree of monomer conversion by monitoring the disappearance of the acrylate double bond peak (typically around 810 cm⁻¹ and 1635 cm⁻¹). | A decrease in the intensity of the acrylate peak after curing indicates polymerization. |
| Photo-Differential Scanning Calorimetry (Photo-DSC) | To study the kinetics of the photopolymerization reaction by measuring the heat released during the exothermic polymerization process. | Provides information on the rate of polymerization and the total heat of reaction, which can be correlated with the degree of conversion. |
| Rheometry | To measure the change in viscoelastic properties of the formulation during curing. | Can determine the gel point and the evolution of the storage and loss moduli as the liquid resin transforms into a solid. |
| Mechanical Testing (e.g., Tensile Testing, Hardness) | To evaluate the mechanical properties of the cured polymer, such as its tensile strength, elongation at break, and hardness. | These properties are crucial for understanding the performance of the material in its intended application. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete or Tacky Surface Cure | - Oxygen inhibition at the surface.[8]- Insufficient UV dose at the surface. | - Cure under a nitrogen atmosphere.- Increase the concentration of the amine co-initiator.- Increase UV light intensity or exposure time. |
| Poor Through-Cure (Bottom of the film is uncured) | - UV light is absorbed too strongly at the surface.- Insufficient UV dose reaching the bottom of the film. | - Decrease the photoinitiator concentration.- Use a light source with a longer wavelength that has better penetration.- Decrease the film thickness. |
| Yellowing of the Cured Polymer | - Photodegradation of the photoinitiator or its byproducts. | - Use a photoinitiator with lower yellowing tendencies.- Optimize the UV dose to avoid over-exposure. |
| Inconsistent Curing Results | - Variations in film thickness.- Fluctuations in UV lamp output.- Inhomogeneous mixing of the formulation. | - Ensure uniform film application.- Regularly check and maintain the UV light source.- Ensure the formulation is thoroughly mixed before application. |
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4][9][10]
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[9]
-
Storage: Store in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[4][5]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile Type II photoinitiator suitable for a variety of photopolymerization applications. By understanding its mechanism of action and carefully controlling the formulation and curing parameters, researchers can effectively utilize this compound to create polymers with tailored properties. The protocols and troubleshooting guide provided in this application note serve as a solid foundation for initiating work with this photoinitiator. It is imperative for users to conduct their own optimization and characterization to achieve the desired performance for their specific application.
References
-
Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. National Institutes of Health. [Link]
-
Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. MDPI. [Link]
- New Class of Amine Coinitiators in Photoinitiated Polymerizations.
- Benzophenone photoinitiator containing amine serving as promoter and preparation method thereof.
-
TROUBLESHOOTING AND TACKLING THE COMMON PROBLEMS IN VAT PHOTOPOLYMERIZATION AND FDM 3D PRINTING. DergiPark. [Link]
-
Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. ACS Publications. [Link]
-
Photopolymerization of TPGDA initiated by different photoinitiators. ResearchGate. [Link]
-
TROUBLESHOOTING AND TACKLING THE COMMON PROBLEMS IN VAT PHOTOPOLYMERIZATION AND FDM 3D PRINTING. ResearchGate. [Link]
-
Chemical structures of the photoinitiators and amine synergist. ResearchGate. [Link]
-
SINOCURE® MBP - 4-Methylbenzophenone Type II Photoinitiator. [Link]
-
(a) UV/Vis spectra of 4‐4‐MPTB molecule in gas phase. (b) UV/Vis... ResearchGate. [Link]
-
Radiation Cure Coatings – The Ultimate in Rapid Cure Technology. UL Prospector. [Link]
-
4-Methylbenzophenone, Photoinitiator MBP, CAS 134-84-9. [Link]
-
4-Methylbenzophenone - SAFETY DATA SHEET. [Link]
-
Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. National Institutes of Health. [Link]
-
A Review of Critical Issues in High-Speed Vat Photopolymerization. MDPI. [Link]
-
UV Curing: Part Three; Free Radical Photoinitiators. Polymer Innovation Blog. [Link]
-
Understanding the Chemistry of 4-Methylbenzophenone: A Photoinitiator Primer. [Link]
-
4-tert-Butyl-benzophenone. NIST WebBook. [Link]
-
TROUBLESHOOTING POLYMERIZATIONS. University of Waterloo. [Link]
-
Cure depth in photopolymerization: Experiments and theory. Princeton University. [Link]
-
Photoinitiators for UV Curing - RAHN Product Portfolio. Rahn AG. [Link]
-
Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. ResearchGate. [Link]
-
4-tert-Butylbenzophenone. PubChem. [Link]
-
Effect of Solvent Polarity on the Photo-Induced Polymerization-Induced Self-Assembly of Poly(tert-butyl acrylate)-block-Polystyrene near Room Temperature. MDPI. [Link]
-
UV-Vis spectrum of 4-carboxbenzophenone (4-CB) taken directly on the pure organic solid film. ResearchGate. [Link]
-
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]
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"4-tert-Butyl-4'-methylbenzophenone" in UV curing of acrylate monomers
Application Note & Protocol
Topic: High-Efficiency UV Curing of Acrylate Monomers Using 4-tert-Butyl-4'-methylbenzophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of this compound in Photopolymerization
Ultraviolet (UV) curing is a cornerstone of modern manufacturing and research, enabling the rapid, on-demand transformation of liquid monomers and oligomers into solid, cross-linked polymers.[1] This process is driven by a critical component: the photoinitiator. Upon exposure to UV radiation, the photoinitiator generates highly reactive species, typically free radicals, which initiate a cascade of polymerization reactions.[2]
This compound (CAS: 55709-38-1) is a specialized aromatic ketone designed for use as a high-efficiency Type II photoinitiator. Unlike Type I photoinitiators that undergo direct cleavage to form radicals, Type II initiators, such as the benzophenone family, operate through a bimolecular mechanism.[3] This process involves the photo-excited initiator abstracting a hydrogen atom from a synergist or co-initiator, typically a tertiary amine.[1][4] The resulting amine radical is often the primary species responsible for initiating the polymerization of acrylate-functionalized resins.[1]
This application note provides a comprehensive technical guide to the use of this compound in the UV curing of acrylate-based formulations. It details the underlying photochemical mechanism, offers guidance on formulation, and presents a detailed protocol for evaluating curing performance.
Physicochemical Properties & Characteristics
Below is a summary of the key properties of this compound.
| Property | Value | Source |
| CAS Number | 55709-38-1 | [5] |
| Molecular Formula | C₁₈H₂₀O | [5] |
| Molecular Weight | 252.35 g/mol | [5] |
| Appearance | White to off-white crystalline powder | General knowledge |
| UV Absorption (λmax) | Expected in the 250-360 nm range* | [6][7] |
| Solubility | Soluble in common acrylate monomers, oligomers, and organic solvents. | General knowledge |
*Note: The precise UV absorption spectrum for this specific molecule is not widely published. The expected range is based on the spectra of parent compounds like benzophenone (λmax ≈ 252 nm, with a tail into the 350 nm region) and other benzophenone derivatives, which absorb between 335-345 nm.[6][7] Experimental verification is recommended to match the initiator with the UV lamp output for optimal efficiency.
Mechanism of Action: A Type II Photoinitiation Pathway
The efficacy of this compound hinges on a well-understood multi-step photochemical process that requires a co-initiator. The choice of a hydrogen-donating co-initiator, such as Ethyl-4-(dimethylamino)benzoate (EDB) or Triethanolamine (TEA), is critical for efficient radical generation.[2][8]
The process is as follows:
-
Photoexcitation: Upon exposure to UV light, the benzophenone molecule absorbs a photon, promoting an electron from the ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited singlet state is extremely short-lived and rapidly undergoes intersystem crossing to a more stable, longer-lived excited triplet state (T₁). This triplet state is the key reactive species in the process.[1]
-
Hydrogen Abstraction: The energetic triplet-state benzophenone abstracts a hydrogen atom from an adjacent co-initiator molecule (e.g., a tertiary amine).
-
Radical Generation: This abstraction event produces two distinct radicals: a ketyl radical derived from the benzophenone and a highly reactive amine-alkyl radical.[3]
-
Polymerization Initiation: While the ketyl radical is relatively stable, the amine-alkyl radical is highly reactive and efficiently attacks the carbon-carbon double bonds of acrylate monomers, initiating the chain-growth polymerization process that leads to the formation of a solid, cross-linked polymer network.
Application and Formulation Guidance
System Components
A typical UV-curable formulation using this photoinitiator consists of:
-
Oligomers: The backbone of the formulation, providing core properties like flexibility and chemical resistance (e.g., urethane acrylates, epoxy acrylates).
-
Monomers: Reactive diluents used to adjust viscosity and modify final properties like hardness and adhesion (e.g., Trimethylolpropane triacrylate (TMPTA), Isobornyl acrylate (IBOA)).
-
Photoinitiator: this compound.
-
Co-initiator: An amine synergist like Ethyl-4-(dimethylamino)benzoate (EDB).[9]
-
Additives: Flow agents, stabilizers, pigments, etc.
Starting Formulation
The following table provides a typical starting point formulation for evaluation. The optimal concentration of each component should be determined experimentally based on the specific application requirements.
| Component | Role | Concentration (wt%) | Rationale |
| Urethane Acrylate Oligomer | Polymer Backbone | 50 - 70% | Provides flexibility and toughness to the cured film. |
| Trimethylolpropane Triacrylate (TMPTA) | Monomer/Cross-linker | 30 - 50% | A trifunctional monomer that increases cross-link density, hardness, and cure speed. |
| This compound | Photoinitiator | 1.0 - 4.0% | Absorbs UV energy to drive the reaction. Higher concentrations can increase surface cure but may cause yellowing or reduce depth of cure due to UV screening. |
| Ethyl-4-(dimethylamino)benzoate (EDB) | Co-initiator | 2.0 - 5.0% | The hydrogen donor required for radical generation. A 1:1 to 1.5:1 molar ratio of amine to benzophenone is a common starting point.[8][9] |
Causality Note: The ratio of initiator to co-initiator is critical. Insufficient co-initiator will lead to poor radical generation and incomplete curing. Conversely, an excessive amount offers diminishing returns and can potentially impact the final properties of the polymer.
Experimental Protocol: Evaluation of Curing Performance
This protocol provides a step-by-step method to prepare and test an acrylate formulation to determine the curing efficiency of this compound.
Materials and Equipment
-
Materials: Urethane acrylate oligomer, TMPTA monomer, this compound, EDB, Acetone (for cleaning and solvent resistance test), glass slides or desired substrate, lint-free wipes.
-
Equipment: Analytical balance, magnetic stirrer and stir bars, amber glass vials, film applicator or drawdown bar (e.g., 50 µm), UV curing system (e.g., medium-pressure mercury vapor lamp with output in the 250-400 nm range), radiometer, durometer (Shore D), stopwatch, cotton balls.
Workflow Diagram
Step-by-Step Methodology
1. Formulation Preparation (Perform under subdued, non-UV light): a. Tare an amber glass vial on an analytical balance. b. Add the oligomer and monomer according to the desired weight percentages (e.g., from the table in Section 4.2). c. Add the this compound and EDB powders. d. Add a magnetic stir bar and cap the vial. e. Stir the mixture at room temperature until all solids are completely dissolved. Gentle warming (to ~40-50°C) can be used to accelerate dissolution if needed. Ensure the final solution is clear and homogenous.
2. Film Application: a. Clean the substrate (e.g., glass slide) with acetone and a lint-free wipe to remove any contaminants. b. Place the substrate on a flat surface. c. Apply a small amount of the prepared formulation at one end of the substrate. d. Using a film applicator (e.g., 50 µm), draw down the formulation across the substrate with a smooth, consistent motion to create a uniform wet film.
3. UV Curing: a. Measure the UV intensity (irradiance, in mW/cm²) of your curing system at the sample distance using a radiometer. This is crucial for calculating the total UV dose. b. Immediately place the coated substrate under the UV lamp. c. Expose the film to UV radiation for a predetermined time (e.g., start with 5-10 seconds). The total UV dose (Energy) is calculated as: Dose (mJ/cm²) = Irradiance (mW/cm²) × Time (s) .
4. Performance Evaluation: a. Tack-Free Time: Immediately after curing, lightly touch the surface of the film with a cotton ball. The "tack-free" point is reached when no fibers from the cotton ball adhere to the surface. Repeat the curing process in short time increments until this point is achieved to determine the minimum time/dose required. b. Hardness: Allow the cured film to cool to room temperature. Measure the surface hardness using a Shore D durometer according to ASTM D2240. Take at least three readings at different locations and average the results. c. Solvent Resistance (Acetone Double Rubs): Secure the cured substrate. Saturate a cotton ball with acetone. Using moderate, consistent pressure, rub the cotton ball back and forth across the cured surface. One "double rub" consists of one forward and one backward motion. Count the number of double rubs required to break through the coating to the substrate. A high number (>100) indicates excellent cross-linking and chemical resistance.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Surface remains tacky | - Oxygen inhibition at the surface.- Insufficient UV dose or intensity.- Low photoinitiator/co-initiator concentration. | - Increase the concentration of the photoinitiator system.- Increase UV dose by increasing exposure time or lamp intensity.- Perform curing in a nitrogen-purged environment to eliminate oxygen. |
| Poor through-cure (wrinkling, poor adhesion) | - UV dose is too high, causing rapid surface cure which blocks light from reaching lower layers.- Formulation is too opaque (if pigmented).- Mismatch between lamp output and initiator absorption. | - Reduce lamp intensity but increase exposure time.- Ensure the UV lamp has sufficient output in the UVA range (>320 nm) for better penetration.[10]- Reduce photoinitiator concentration slightly to avoid excessive surface absorption. |
| Yellowing of cured film | - Excessive concentration of photoinitiator or amine co-initiator.- Over-curing (excessive UV dose).- Inherent nature of the benzophenone/amine system. | - Optimize initiator/co-initiator concentrations to the minimum effective level.- Reduce the total UV dose.- If color is critical, consider blending with a non-yellowing Type I photoinitiator. |
Safety and Handling
As a matter of good laboratory practice, handle this compound and all formulation components with care.
-
Personal Protective Equipment (PPE): Wear safety glasses, nitrile gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors from the monomers.
-
Storage: Store the photoinitiator in a tightly sealed, light-proof container in a cool, dry place away from strong oxidizing agents.[11]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is an effective Type II photoinitiator for free-radical polymerization of acrylate-based systems. Its performance is critically dependent on its interaction with a suitable co-initiator and optimization of the formulation and curing parameters. By following the protocols and guidance outlined in this document, researchers can systematically evaluate and implement this photoinitiator to achieve rapid and efficient UV curing for a wide range of applications, from advanced coatings to the fabrication of novel materials.
References
- The Role of Photoinitiators in UV Curing: A Deep Dive with Benzophenone. (n.d.).
- Sinocure® EDB Amine Synergist - Ethyl 4-Dimethylaminobenzoate. (n.d.).
- Ethyl-4-dimethylaminobenzoate (EDAB). (n.d.). Hampford Research Inc.
- Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators Used for UV Curable Resin. (2011). Chemical Research in Chinese Universities.
- UV Resin with Photoinitiator System: Core Technology Analysis and Innovative Applications of U-Sunny Technology. (2025).
- Migration Studies of Two Common Components of UV-curing Inks into Food Simulants. (2019). Molecules.
- Photoinitiators for UV Curing. (n.d.). Ciba Specialty Chemicals.
- (a) UV/Vis spectra of 4‐4‐MPTB molecule in gas phase. (b) UV/Vis... (n.d.). ResearchGate.
- UV Curing: Part Three; Free Radical Photoinitiators. (2016).
- The Role of Photoinitiators in UV Curing. (2025).
- Molecular structure of ethyl-4-dimethylaminobenzoate (EDMAB). (n.d.). ResearchGate.
- This compound | 55709-38-1. (2023). ChemicalBook.
- The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. (n.d.). MDPI.
- SAFETY DATA SHEET. (n.d.). TCI Chemicals.
- Improvements in the physical properties of UV-curable coating by utilizing type II photoinitiator. (2025).
- Two-photon polymerization of polyethylene glycol diacrylate scaffolds with riboflavin and triethanolamine used as a water-soluble photoinitiator. (2025).
- Photostability of the sunscreening agent 4-tert-butyl-4'-methoxydibenzoylmethane. (2008). Journal of Photochemistry and Photobiology A: Chemistry.
- 4-tert-Butyl-benzophenone. (n.d.). NIST WebBook.
- 4-tert-Butylbenzophenone | C17H18O | CID 89790. (n.d.). PubChem.
- Chemical Properties of 4-tert-Butyl-benzophenone (CAS 22679-54-5). (n.d.). Cheméo.
- Photoinitiators for UV Curing. (n.d.). Ciba.
- 4-tert-Butyl-benzophenone. (n.d.). NIST WebBook.
- Curing of (Meth)
- Benzophenone. (n.d.). NIST WebBook.
- 4-Methylbenzophenone | C14H12O | CID 8652. (n.d.). PubChem.
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Application Notes and Protocols: Leveraging 4-tert-Butyl-4'-methylbenzophenone in High-Performance 3D Printing Resin Formulations
An Application Note for Researchers, Scientists, and Formulation Chemists
Abstract: This document provides a comprehensive technical guide for the application of 4-tert-Butyl-4'-methylbenzophenone as a Type II photoinitiator in resin formulations for vat photopolymerization 3D printing (e.g., SLA, DLP). We will explore its mechanism of action, provide detailed protocols for formulation and characterization, and offer expert insights into optimizing print performance. This guide is intended for researchers and professionals in materials science and drug development who are developing novel photocurable materials.
Introduction to Advanced Photopolymerization
Vat photopolymerization (VPP) technologies, such as stereolithography (SLA) and digital light processing (DLP), have revolutionized rapid prototyping and manufacturing by building complex three-dimensional objects from a liquid photopolymer resin.[1][2] The process relies on the precise, layer-by-layer curing of the resin initiated by a light source.[3] The heart of this process is the photoinitiating system, which converts light energy into chemical energy to trigger polymerization.[1]
This compound is a specialized derivative of benzophenone, engineered for use as a Type II photoinitiator. Unlike Type I photoinitiators that cleave unimolecularly, Type II initiators like benzophenones require a co-initiator or synergist—typically a tertiary amine—to generate the necessary free radicals for polymerization.[4][5] This two-component system offers unique advantages, including reduced oxygen inhibition and broader formulation latitude. This guide details the effective use of this compound to develop robust and high-performance 3D printing resins.
Physicochemical Properties & Specifications
Understanding the fundamental properties of this compound is the first step in successful formulation development. While extensive data for this specific molecule is not broadly published, we can extrapolate key characteristics from its parent compounds, 4-methylbenzophenone and 4-tert-butylbenzophenone.
| Property | Value | Source |
| Chemical Name | (4-tert-butylphenyl)(p-tolyl)methanone | - |
| Synonyms | This compound | [6] |
| CAS Number | 55709-38-1 | [6] |
| Molecular Formula | C₁₉H₂₂O | - |
| Molecular Weight | 266.38 g/mol | - |
| Appearance | Expected to be a white to off-white solid/powder | [7][8] |
| Melting Point | 53-58 °C (based on related structures) | [4][7][8] |
| UV Absorption λmax | ~259 - 266 nm (in relevant solvents) | [4][9] |
| Solubility | Insoluble in water; soluble in common organic solvents and monomers | [7][8] |
Mechanism of Action in Photopolymerization
This compound functions as a classical Type II photoinitiator. The process is a cooperative one, relying on a hydrogen donor (synergist) to achieve efficient radical generation.
-
Photoexcitation: Upon absorbing photons from a UV light source (e.g., 365 nm or 405 nm LED), the benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited singlet state is short-lived and rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state (T₁). This triplet state is the primary reactive species.
-
Hydrogen Abstraction: In its triplet state, the benzophenone derivative is a potent radical and abstracts a hydrogen atom from a nearby synergist molecule, typically a tertiary amine like Ethyl 4-(dimethylamino)benzoate (EDB).
-
Radical Generation: This abstraction event produces two distinct radicals: a ketyl radical derived from the benzophenone and a highly reactive alkylamino radical from the synergist.[5]
-
Initiation of Polymerization: While the ketyl radical is relatively stable, the alkylamino radical is highly reactive and efficiently attacks the acrylate or methacrylate double bonds of the monomers and oligomers in the resin, initiating the chain-growth polymerization process that solidifies the resin.[5]
Caption: Experimental workflow for 3D printing resin characterization and optimization.
Protocol 4.1: Curing Performance (Working Curve)
The working curve is a semi-logarithmic plot of cured layer thickness versus the energy exposure. It is essential for calibrating the printer and reveals two key parameters:
-
Critical Energy (Ec): The minimum energy required to initiate polymerization (the x-intercept). [10]* Depth of Penetration (Dp): The depth at which the curing energy is reduced to 1/e of its surface value, indicating the resin's sensitivity to light (the slope of the line). [10][11] Methodology:
-
Print a series of small, thin squares or circles on the build plate, varying the exposure time for each (e.g., 1s, 2s, 4s, 8s, 16s).
-
After printing, gently clean the parts with isopropyl alcohol (IPA) to remove any uncured resin. Do not post-cure.
-
Carefully measure the thickness of each cured part using a digital caliper.
-
Calculate the energy dose for each part (Energy = Power of light source × Exposure time).
-
Plot the measured thickness (Cure Depth) on the y-axis against the natural logarithm of the energy dose (ln(Energy)) on the x-axis.
-
Fit a linear regression to the data points. The slope of this line is Dp, and the x-intercept is ln(Ec).
Protocol 4.2: Mechanical Property Testing
Mechanical properties define the real-world performance of the final printed object.
Methodology:
-
Using the print parameters derived from the working curve, print standardized test specimens (e.g., ASTM D638 "dog bones" for tensile strength, ASTM D790 rectangular bars for flexural strength).
-
Clean the printed parts thoroughly with IPA.
-
Perform a post-curing step by exposing the parts to a broad-spectrum UV light in a curing chamber for a specified time and temperature (e.g., 30 minutes at 60°C) to ensure full polymerization. [12]4. Condition the parts at standard temperature and humidity for at least 24 hours.
-
Test the specimens using a Universal Testing Machine to determine Tensile Strength, Young's Modulus, Elongation at Break, and Flexural Strength.
Protocol 4.3: Thermomechanical Analysis
The Heat Deflection Temperature (HDT) indicates the temperature at which a material deforms under a specific load, which is critical for applications requiring thermal stability. [10] Methodology:
-
Print, clean, and post-cure rectangular bars according to ASTM D648 standards.
-
Place a specimen in a Dynamic Mechanical Analyzer (DMA) or a dedicated HDT testing apparatus.
-
Apply a constant flexural stress (commonly 0.455 MPa or 1.82 MPa). [10]4. Increase the temperature at a constant rate (e.g., 2°C/min).
-
The HDT is the temperature at which the bar deflects by a standardized distance (e.g., 0.25 mm). [10]
Troubleshooting and Application Insights
-
Issue: Under-curing or slow print speed.
-
Causality: The energy dose is below the resin's Ec, or the photoinitiator system is inefficient.
-
Solution: Increase the concentration of this compound and/or the amine synergist. Alternatively, increase the exposure time or light intensity on the printer.
-
-
Issue: Poor resolution or "light bleed".
-
Causality: The resin has a high Dp, causing light to scatter and cure resin beyond the intended boundaries.
-
Solution: Add a small amount (0.01-0.1% w/w) of a UV blocker or pigment that absorbs at the printer's wavelength. This will reduce Dp and sharpen details, though it may require an increase in exposure time.
-
-
Issue: Brittle parts.
-
Causality: High cross-link density from difunctional or trifunctional monomers, or incomplete post-curing.
-
Solution: Increase the ratio of monofunctional to multifunctional monomers in the formulation. Ensure the post-curing process is sufficient in both time and UV intensity to achieve full conversion.
-
Safety and Handling
Photopolymer resins and their components require careful handling.
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses with side shields, and a lab coat. [13]Avoid skin contact, as uncured acrylates can be sensitizers. * Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors. [14]* Disposal: Do not pour uncured resin down the drain. [7]Cure excess resin by exposing it to UV light until it is solid, then dispose of it as solid waste. Dispose of contaminated materials (gloves, wipes) in accordance with local regulations.
-
Storage: Store all chemicals in tightly sealed containers in a cool, dark, and dry place, away from incompatible materials like strong oxidizing agents. [7][13]
References
A consolidated list of authoritative sources cited throughout this document.
- RSC Publishing. (2023).
- MDPI. (n.d.).
- Manufactur3D. (2018).
- NIH. (n.d.). Physical and Chemical Properties Characterization of 3D-Printed Substrates Loaded with Copper-Nickel Nanowires.
- Nuova Asav. (2023). 3D PRINTING RESINS – PRINTING CHARACTERISTICS.
- 3Dnatives. (2023). The Different Types of Resins Available for 3D Printing.
- Liqcreate. (n.d.). 13 mechanical properties of 3D-printing resins explained.
- CDH Fine Chemical. (n.d.).
- ChemicalBook. (2025). 4,4'-DI-TERT-BUTYLBENZOPHENONE | 15796-82-4.
- ChemicalBook. (2023). This compound | 55709-38-1.
- SINOCURE. (n.d.).
- TCI Chemicals. (n.d.).
- Sigma-Aldrich. (2024).
- Fisher Scientific. (n.d.).
- ECHEMI. (n.d.).
- BenchChem. (2025).
Sources
- 1. Vat photopolymerization-based 3D printing of polymer nanocomposites: current trends and applications - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06522C [pubs.rsc.org]
- 2. Physical and Chemical Properties Characterization of 3D-Printed Substrates Loaded with Copper-Nickel Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 3. manufactur3dmag.com [manufactur3dmag.com]
- 4. SINOCURE® MBP - 4-Methylbenzophenone Type II Photoinitiator [sinocurechem.com]
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- 9. 4,4'-DI-TERT-BUTYLBENZOPHENONE | 15796-82-4 [chemicalbook.com]
- 10. 13 mechanical properties of 3D-printing resins explained [liqcreate.com]
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- 12. Formulation of a Model Resin System for Benchmarking Processing-Property Relationships in High-Performance Photo 3D Printing Applications [mdpi.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. echemi.com [echemi.com]
Application Notes and Protocols for 4-tert-Butyl-4'-methylbenzophenone in the Synthesis of Hydrogels for Biomedical Use
Introduction: The Role of Photopolymerization in Advanced Biomedical Hydrogels
Hydrogels, with their high water content and tunable physicochemical properties, are exceptional materials for a wide range of biomedical applications, including tissue engineering, drug delivery, and 3D cell culture.[1][2] The method of their fabrication is critical to their function. Photopolymerization, a process that uses light to initiate a chain reaction forming a polymer network, offers unparalleled spatial and temporal control over hydrogel formation.[3] This allows for the creation of complex, micro-patterned structures that can mimic the intricate architecture of biological tissues. At the heart of this process is the photoinitiator, a molecule that absorbs light energy and triggers the polymerization cascade.
This guide focuses on 4-tert-Butyl-4'-methylbenzophenone , a Type II photoinitiator, and its application in the synthesis of hydrogels for the biomedical field. As a member of the benzophenone family, it operates through a hydrogen abstraction mechanism, offering distinct advantages and considerations for researchers and drug development professionals.[4] This document provides a deep dive into its mechanism of action, a detailed protocol for its use in hydrogel synthesis, and critical considerations for ensuring the biocompatibility of the final product.
Physicochemical Properties of this compound
A thorough understanding of the photoinitiator's properties is fundamental to designing a successful photopolymerization protocol.
| Property | Value | Reference |
| Chemical Name | (4-(tert-Butyl)phenyl)(p-tolyl)methanone | N/A |
| CAS Number | 55709-38-1 | N/A |
| Molecular Formula | C₁₈H₂₀O | N/A |
| Molecular Weight | 252.35 g/mol | N/A |
| Appearance | White to off-white powder/crystals | N/A |
| Class | Type II Photoinitiator | [4] |
Chemical Structure of this compound
Chemical structure of this compound.
Mechanism of Action: A Type II Photoinitiator System
This compound is a Type II photoinitiator, meaning it requires a co-initiator, typically a hydrogen donor like a tertiary amine (e.g., triethanolamine), to generate the free radicals necessary for polymerization.[4] The process is a multi-step cascade initiated by UV light.
-
Photoexcitation: Upon absorption of UV radiation (typically in the 254-365 nm range), the benzophenone derivative transitions from its ground state to an excited singlet state.[5] This is a high-energy, short-lived state.
-
Intersystem Crossing: The molecule rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state. This triplet state is the key reactive species in the initiation process.
-
Hydrogen Abstraction: The excited triplet-state benzophenone abstracts a hydrogen atom from the co-initiator (e.g., triethanolamine). This is the defining step for Type II initiators.
-
Radical Generation: This hydrogen abstraction event generates two radicals: a ketyl radical from the benzophenone and a highly reactive aminoalkyl radical from the co-initiator.
-
Initiation of Polymerization: The aminoalkyl radical is the primary initiator of the polymerization process. It attacks the vinyl group of a monomer (e.g., an acrylate), starting the formation of a polymer chain. This process continues, rapidly crosslinking the monomers to form the 3D hydrogel network.
Step-by-step hydrogel synthesis workflow.
Step-by-Step Procedure
-
Preparation of the Pre-polymer Solution:
-
Prepare a 10% (w/v) solution of PEGDA in sterile PBS (pH 7.4). Ensure complete dissolution.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 10% (w/v). Note: The photoinitiator may have limited water solubility.
-
Add the photoinitiator stock solution to the PEGDA solution to achieve a final concentration typically in the range of 0.1-1% (w/v).
-
Add the co-initiator, triethanolamine, to the solution. The concentration of the co-initiator is often used in a similar or slightly higher molar ratio to the photoinitiator. A typical starting concentration is 0.5-2% (v/v). [6][7] * Vortex the final pre-polymer solution thoroughly to ensure homogeneity.
-
-
UV Curing:
-
Pipette the pre-polymer solution into the desired molds.
-
Expose the solution to UV light at 365 nm. The required UV dose will depend on the concentration of the photoinitiator, the thickness of the hydrogel, and the desired mechanical properties. A typical starting point is an intensity of 10-20 mW/cm² for 1-5 minutes. [8] * Causality Insight: The UV dose is a critical parameter. Insufficient exposure will result in incomplete polymerization and a mechanically weak gel. Conversely, excessive exposure can potentially lead to degradation of the polymer or increased cytotoxicity from radical species.
-
-
Purification:
-
Carefully remove the crosslinked hydrogels from the molds.
-
Immerse the hydrogels in a large volume of fresh PBS (pH 7.4) at 37°C for 24-48 hours, with several changes of the PBS.
-
Causality Insight: This step is absolutely critical for biomedical applications. It allows for the diffusion of unreacted monomers, photoinitiator, co-initiator, and any soluble side products out of the hydrogel network. Residual components can be cytotoxic and must be removed to ensure biocompatibility. [9]
-
Characterization and Validation
The successful synthesis of a hydrogel for biomedical use must be validated through a series of characterization techniques.
| Characterization Technique | Purpose | Expected Outcome |
| Swelling Ratio | To determine the water uptake capacity. | A high swelling ratio, indicative of a porous network suitable for nutrient and waste exchange. |
| Rheology | To measure the mechanical properties (storage and loss modulus). | The storage modulus (G') should be significantly higher than the loss modulus (G''), indicating a stable, crosslinked gel. The stiffness can be tuned by altering the UV dose or monomer concentration. [10] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the polymerization of the acrylate groups. | Disappearance or significant reduction of the C=C peak (around 1635 cm⁻¹) from the PEGDA monomer. |
| Scanning Electron Microscopy (SEM) | To visualize the internal porous structure. | A porous, interconnected network structure. |
| Cytotoxicity Assay (e.g., MTT, Live/Dead) | To assess the biocompatibility of the hydrogel. | High cell viability (>80-90%) when cells are cultured in the presence of the hydrogel or its extracts, confirming non-toxicity. [9][11] |
Biocompatibility and Safety Considerations
While photopolymerization is a powerful tool, the components of the system, particularly the photoinitiator, can pose cytotoxic risks if not used and removed properly.
-
Photoinitiator Cytotoxicity: Benzophenone and its derivatives have been the subject of toxicological studies. Some derivatives have been shown to exhibit cytotoxic effects in various cell lines. [12][13][14][15]The cytotoxicity is often dose-dependent. Therefore, it is imperative to use the lowest effective concentration of this compound.
-
Importance of Purification: As emphasized in the protocol, a thorough purification process is essential to remove any leachable, unreacted components from the hydrogel matrix. The biocompatibility of the final hydrogel is highly dependent on the efficacy of this washing step. [9]* Validation is Key: Before any use in cell culture or other biomedical applications, the final, purified hydrogel must be rigorously tested for biocompatibility using established in vitro assays (e.g., ISO 10993 standards). [16]
Conclusion
This compound, as a Type II photoinitiator, offers a viable and effective means to fabricate crosslinked hydrogels for biomedical research. Its mechanism, which relies on hydrogen abstraction in the presence of a co-initiator, provides a robust platform for initiating polymerization. By following a well-defined protocol that includes critical purification steps and thorough characterization, researchers can leverage this technology to create sophisticated hydrogel-based systems. However, a deep understanding of the potential toxicities of the system's components and a commitment to rigorous biocompatibility testing are paramount to ensure the safety and success of these materials in biomedical applications.
References
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Matsumoto, K., Akao, Y., Kobayashi, E., Ohguchi, K., Ito, T., Tanaka, T., Iinuma, M., & Nozawa, Y. (2003). Cytotoxic benzophenone derivatives from Garcinia species display a strong apoptosis-inducing effect against human leukemia cell lines. Biological & Pharmaceutical Bulletin, 26(4), 569-571. [Link]
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Zhang, S., Zhang, R., Zhu, H., Li, P., & Li, J. (2012). Isolation, characterization and cytotoxic activity of benzophenone glucopyranosides from Mahkota Dewa (Phaleria macrocarpa (Scheff.) Boerl). Food Chemistry, 135(3), 1547-1554. [Link]
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Li, Y., Wang, Y., Liu, Y., Zhang, Y., & Liu, H. (2023). Understanding of Benzophenone UV Absorber-Induced Damage and Apoptosis in Human Hepatoma Cells. Toxics, 11(5), 438. [Link]
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Li, Y., Wang, Y., Zhang, Y., & Liu, H. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20138-20146. [Link]
- BenchChem. (2025). A Comparative Analysis of the Toxicity of Substituted Benzophenones. BenchChem Technical Report.
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Lacey, A. S., Barahona, S., Gouveia, D., Smith, A. J., & Adams, D. J. (2022). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. ACS Applied Materials & Interfaces, 14(40), 45831-45840. [Link]
- Riga, E., Saar, J., Erath, R., Hechenbichler, M., & Lienkamp, K. (2017). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers, 9(12), 686.
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Riga, E., Saar, J., Erath, R., Hechenbichler, M., & Lienkamp, K. (2017). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers, 9(12), 686. [Link]
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te Nijenhuis, K., van der Eem, J., & Picken, S. J. (2018). The Relationship between Bulk Silicone and Benzophenone-Initiated Hydrogel Coating Properties. Polymers, 10(5), 534. [Link]
- Encinas, M. V., Rufs, A. M., Bertolotti, S., & Previtali, C. M. (1999). The Photoinitiation Mechanism of Vinyl Polymerization by Riboflavin/Triethanolamine in Aqueous Medium. Macromolecules, 32(19), 6034-6039.
- Khan, M. A., & Ahmad, M. (2001). Photoinitiated Polymerization of 2-Hydroxyethyl Methacrylate by Riboflavin/Triethanolamine in Aqueous Solution: A Kinetic Study. Journal of Photochemistry and Photobiology A: Chemistry, 143(2-3), 145-153.
- Seidl, F. J., Włodarczyk-Biegun, M. K., & Jüngst, T. (2020). Two-photon polymerization of polyethylene glycol diacrylate scaffolds with riboflavin and triethanolamine used as a water-soluble photoinitiator. Future Medicine, 15(16), 1543-1556.
- Kluczykowska, B., Marcinkowska, M., & Sznitowska, M. (2022). Application and Multi-Stage Optimization of Daylight Polymer 3D Printing of Personalized Medicine Products. Pharmaceutics, 14(4), 844.
- Riga, E., Saar, J., Erath, R., Hechenbichler, M., & Lienkamp, K. (2017). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers, 9(12), 686.
- Wang, C. C., Chen, J. Y., & Wang, J. (2021). The selection of photoinitiators for photopolymerization of biodegradable polymers and its application in digital light processing additive manufacturing. Journal of Biomedical Materials Research Part A, 109(10), 1956-1967.
- Teixeira, R. F. A., et al. (2010). UV Irradiation‐induced crosslinking of aqueous solution of poly(ethylene oxide) with benzophenone as initiator. Journal of Applied Polymer Science, 116(5), 2683-2689.
- Kim, J., Park, S., & Lee, J. (2017). Photo-crosslinkable comb-type copolymers bearing a benzophenone moiety for the enhanced swelling kinetics of hydrogels. Polymer Chemistry, 8(44), 6846-6853.
- Jinan Qinmu Fine Chemical Co., Ltd. (2023). How Do Photoinitiators for UV Curing Work.
- O'Connell, C. D., et al. (2018). Effect of photoinitiator type and concentration on both gelation and mechanical properties of cell-laden hydrogels.
- Excelitas Technologies. (n.d.). Hydrogel UV Curing.
- Yalcin Capan, O., & Cakir Hatir, P. (2020). Synthesis, characterization and biocompatibility of plant-oil based hydrogels. Journal of the Faculty of Engineering and Architecture of Gazi University, 35(1), e1-e9.
- Kim, J., Park, S., & Lee, J. (2017). Photo-crosslinkable comb-type copolymers bearing benzophenone moiety for enhanced swelling kinetics of hydrogels. Polymer Chemistry, 8(44), 6846-6853.
- Cheng, L., & Shi, W. (2011). Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings.
- Perez-Puyana, V., Romero, A., & Guerrero, A. (2022). Biocompatible and Thermoresistant Hydrogels Based on Collagen and Chitosan. Polymers, 14(2), 245.
- iChemical. (2018). 4-Methylbenzophenone, Photoinitiator MBP, CAS 134-84-9.
- Zhang, Y., et al. (2022).
- Al-Akl, A., et al. (2023). Synthesis and Photopatterning of Synthetic Thiol-Norbornene Hydrogels. Gels, 9(3), 195.
- Yang, J., et al. (2013). Synthesis and biocompatibility of a biodegradable and functionalizable thermo-sensitive hydrogel.
- Hölzl, K., et al. (2017). Cytocompatibility testing of hydrogels toward bioprinting of mesenchymal stem cells. Journal of Biomedical Materials Research Part A, 105(12), 3231-3241.
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Application Notes & Protocols: Formulating UV Curable Coatings with 4-tert-Butyl-4'-methylbenzophenone
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and formulation chemists on the effective use of 4-tert-Butyl-4'-methylbenzophenone as a photoinitiator in ultraviolet (UV) curable coatings. This document delves into the mechanistic principles of Type II photoinitiation, offers detailed protocols for formulation development and optimization, and outlines rigorous testing methodologies to validate coating performance. By integrating fundamental theory with practical, field-proven insights, this guide serves as a self-validating system for developing high-performance UV curable coatings.
Introduction: The Role of this compound in UV Curing
Ultraviolet (UV) curing is a rapid, energy-efficient, and environmentally friendly technology for solidifying liquid coatings, inks, and adhesives.[1][2] The process relies on photoinitiators, compounds that absorb UV light and generate reactive species to initiate polymerization.[3][4] this compound, a derivative of benzophenone, is a highly effective Type II photoinitiator.[5][6]
Unlike Type I photoinitiators that undergo unimolecular bond cleavage, Type II photoinitiators like this compound require a co-initiator or synergist, typically a tertiary amine, to generate free radicals.[5][7] This bimolecular mechanism offers distinct advantages, including reduced oxygen inhibition and improved surface cure, making it a valuable tool in the formulator's arsenal.[8][9]
Key Advantages of this compound:
-
Excellent Reactivity: When paired with an appropriate amine synergist, it provides a rapid and efficient cure.
-
Good Solubility: It exhibits good solubility in common acrylate oligomers and monomers.
-
Low Volatility and Odor: Contributes to safer handling and reduced environmental impact.
-
Cost-Effectiveness: Offers a favorable balance of performance and cost.
Mechanism of Action: A Deeper Dive into Type II Photoinitiation
The efficacy of this compound hinges on a multi-step photochemical process:
-
UV Absorption: Upon exposure to UV radiation, the benzophenone derivative absorbs photons, transitioning to an excited singlet state.[5]
-
Intersystem Crossing: This short-lived singlet state rapidly converts to a more stable and longer-lived triplet state.[5]
-
Hydrogen Abstraction: The excited triplet state of the photoinitiator abstracts a hydrogen atom from the amine synergist.[5][9]
-
Radical Generation: This hydrogen abstraction event produces two radicals: a ketyl radical from the benzophenone and a highly reactive alkylamino radical from the amine synergist.[5][10]
-
Polymerization Initiation: The alkylamino radical is the primary initiator of the free-radical polymerization of acrylate-functional oligomers and monomers, leading to the formation of a crosslinked polymer network.[10]
Caption: UV Curing Mechanism with a Type II Photoinitiator.
Formulation Protocol: A Step-by-Step Guide
This section provides a detailed protocol for formulating a model UV curable clear coating. The formulation pyramid illustrates the typical composition of a UV-curable system.[3]
Caption: Typical Composition of a UV Curable Coating.
Materials & Equipment
-
Oligomer: Bisphenol A epoxy diacrylate
-
Monomer (Reactive Diluent): Tripropylene glycol diacrylate (TPGDA)
-
Photoinitiator: this compound
-
Amine Synergist: Ethyl-4-(dimethylamino)benzoate (EDB)
-
Additive (Flow and Leveling Agent): Polyether modified polydimethylsiloxane
-
Substrate: Cold-rolled steel panels
-
Equipment: High-speed disperser, film applicator, UV curing unit with a medium-pressure mercury lamp, analytical balance, glassware.
Formulation Procedure
-
Oligomer and Monomer Blending: In a suitable mixing vessel, combine the epoxy diacrylate oligomer and TPGDA monomer. The ratio can be adjusted to achieve the desired application viscosity.[1] Oligomers form the backbone of the coating, providing core properties like hardness and chemical resistance, while monomers act as reactive diluents to reduce viscosity.[11][12]
-
Photoinitiator and Synergist Dissolution: While mixing at a moderate speed, slowly add the this compound and EDB to the oligomer/monomer blend. Continue mixing until fully dissolved. The concentration of the photoinitiator and synergist is a critical parameter for cure speed and should be optimized.
-
Additive Incorporation: Add the flow and leveling agent dropwise while mixing. This will ensure a smooth, defect-free surface.
-
Degassing: Mix for an additional 10-15 minutes to ensure homogeneity and allow any entrapped air to escape.
Model Formulation Table
| Component | Function | Weight Percentage (%) |
| Bisphenol A Epoxy Diacrylate | Oligomer | 60 |
| Tripropylene Glycol Diacrylate (TPGDA) | Monomer | 32 |
| This compound | Photoinitiator | 4 |
| Ethyl-4-(dimethylamino)benzoate (EDB) | Amine Synergist | 4 |
| Polyether modified polydimethylsiloxane | Additive | 0.5 |
| Total | 100.5 |
Application and Curing Protocol
-
Substrate Preparation: Ensure the steel panels are clean, dry, and free of any contaminants.
-
Film Application: Apply the formulated coating to the substrate using a film applicator to a controlled thickness (e.g., 25 µm).
-
UV Curing: Pass the coated panel through a UV curing unit. The UV dose can be controlled by adjusting the belt speed and lamp power. A typical starting point is a UV dose of 500-1000 mJ/cm².
Performance Testing Protocols
Thorough testing is crucial to validate the performance of the cured coating. The following are standard test methods.[13]
Curing Speed and Completeness
-
Thumb Twist Test: An immediate, qualitative test for surface cure. Press and twist your thumb on the coating surface; a properly cured coating will show no tackiness or marring.[14]
-
Solvent Rub Test (ASTM D5402): This test assesses the degree of through-cure and chemical resistance.[14] A cloth saturated with methyl ethyl ketone (MEK) is rubbed back and forth across the surface. The number of double rubs until the coating is removed is recorded. A higher number indicates a better cure.[15]
Physical Properties
-
Pencil Hardness (ASTM D3363): Measures the scratch resistance of the cured film. Pencils of increasing hardness are pushed across the surface until one scratches the coating.
-
Cross-Hatch Adhesion (ASTM D3359): This test evaluates the adhesion of the coating to the substrate.[14] A grid is cut into the coating, tape is applied and then rapidly removed. The amount of coating removed is rated on a scale.[14]
Appearance
-
Gloss Measurement (ASTM D523): A gloss meter is used to measure the specular gloss at different angles (e.g., 20°, 60°, 85°).
-
Yellowing Index (ASTM E313): Measures the degree of yellowness of the clear coating, which can be influenced by the photoinitiator and UV exposure.
Troubleshooting and Optimization
-
Incomplete Surface Cure (Tackiness): This is often due to oxygen inhibition.[9]
-
Solution: Increase the concentration of the amine synergist, increase the UV dose, or use a nitrogen-inert atmosphere during curing.[15]
-
-
Poor Adhesion: May result from an under-cured coating at the substrate interface or poor substrate wetting.
-
Solution: Ensure sufficient UV dose reaches the bottom of the coating, and consider adding an adhesion promoter to the formulation.
-
-
Yellowing: Benzophenone-based photoinitiators can contribute to yellowing.
-
Solution: Optimize the concentration of this compound to the lowest effective level. For applications requiring extreme color stability, consider blending with other photoinitiator types.
-
Experimental Workflow Visualization
Caption: Workflow for UV Curable Coating Development.
References
- DRC Resins. (n.d.). UV Curing Resins, UV Oligomer, and UV Monomer.
- NBCHAO. (n.d.). What performance does UV curing paint need to test? Q&A.
- Staples, J. (2023, May 26). Cure Test Methods: UV/EB/LED Coatings & Inks.
- UVET. (2024, January 10). Tests to Check the Degree of UV Curing.
- UVET. (2025, December 27). How to Test UV Coating Cure Quality (Adhesion, Rub, Tack).
- Bomar. (2022, January 31). Introduction to UV Formulations.
- SpecialChem. (2024, November 29). How to Formulate UV-curing Liquid Pressure Sensitive Adhesives?
- Scribd. (n.d.). UV Coatings Formulation Guide.
- Tetra. (n.d.). Overview of the Composition of UV Curable Coatings, Cycloaliphatic Epoxy Resin.
- Cork Industries. (n.d.). Testing the Cure of Electron Beam Coatings (EB) & Ultraviolet Coatings (UV).
- Biblioteka Nauki. (n.d.). UV-curable coatings – environment-friendly solution for sustainable protection of metal substrates.
- Demystifying the Chemistry of 4-Methylbenzophenone. (n.d.). Understanding the Chemistry of 4-Methylbenzophenone: A Photoinitiator Primer.
- Google Patents. (n.d.). WO1999018134A1 - Uv cured coatings containing tertiary amino alcohols.
- Tintoll. (n.d.). Acrylated Amine Synergist, Amine Synergist UV Curing.
- Google Patents. (n.d.). EP0736577A1 - UV-curable weather resistant coatings.
- ResearchGate. (n.d.). Summary of the main properties of 4-methyl benzophenone (4-MBP) and....
- Guidechem. (2024, June 21). 4-Methylbenzophenone Uses, Safety, and Industrial Applications.
- Google Patents. (n.d.). WO2018032410A1 - Benzophenone derivative, aqueous copolymer dispersion and aqueous coating composition.
- MDPI. (n.d.). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process.
- Google Patents. (n.d.). EP4301725A1 - Amine synergists with uv-a absorption.
- RadTech Europe. (2013, October 13). Effect of Amine Synergists on the Electron Beam Curing Properties of Acrylate Based Coatings.
- ResearchGate. (n.d.). Effect of Amine Synergists on the EB-Curing Properties of Acrylate-Based Coatings.
- iChemical. (2018, December 29). 4-Methylbenzophenone, Photoinitiator MBP, CAS 134-84-9.
- Sigma-Aldrich. (n.d.). photoinitiators.pdf.
- LinkedIn. (n.d.). Characteristics and Applications of UV-Curable Coatings with Different Formulations.
- National Institutes of Health. (2025, May 12). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization.
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Application Notes and Protocols for 4-tert-Butyl-4'-methylbenzophenone as a Sensitizer in Photochemical Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-Butyl-4'-methylbenzophenone is a substituted aromatic ketone that serves as a highly effective photosensitizer in a variety of photochemical reactions. Its utility stems from its strong absorption of ultraviolet (UV) radiation, efficient intersystem crossing to the triplet state, and a sufficiently high triplet energy to activate a wide range of organic substrates. These properties make it a valuable tool in synthetic organic chemistry and drug development for accessing molecular architectures that are challenging to obtain through conventional thermal methods.
This guide provides a comprehensive overview of the principles, applications, and practical protocols for utilizing this compound as a photosensitizer. It is designed to equip researchers with the necessary knowledge to confidently design and execute photochemical reactions, troubleshoot potential issues, and ensure safe laboratory practices. While specific photophysical data for this compound is not extensively documented, its behavior can be reliably inferred from its close structural analogs, 4-tert-butylbenzophenone and 4-methylbenzophenone, as well as the parent compound, benzophenone.
Physicochemical and Photophysical Properties
The efficacy of a photosensitizer is dictated by its inherent chemical and photophysical characteristics. The table below summarizes the key properties of this compound and its parent compounds.
| Property | This compound | 4-tert-Butylbenzophenone | 4-Methylbenzophenone | Benzophenone |
| Molecular Formula | C₁₈H₂₀O | C₁₇H₁₈O | C₁₄H₁₂O | C₁₃H₁₀O |
| Molecular Weight | 252.35 g/mol | 238.32 g/mol | 196.24 g/mol | 182.22 g/mol |
| CAS Number | 55709-38-1 | 22679-54-5[1] | 134-84-9[2] | 119-61-9 |
| Appearance | White to off-white crystalline powder | White crystalline powder | White crystalline solid[2] | White solid |
| Melting Point | Not readily available | 48-50 °C | 55-57 °C | 48.5 °C |
| Boiling Point | Not readily available | 350-360 °C | 326 °C | 305.4 °C |
| Solubility | Soluble in common organic solvents (e.g., acetone, ethanol, dichloromethane) | Soluble in organic solvents | Soluble in organic solvents | Soluble in organic solvents |
| Triplet Energy (ET) | ~68-70 kcal/mol (estimated) | ~69 kcal/mol | ~69 kcal/mol | ~69 kcal/mol |
| Intersystem Crossing Quantum Yield (ΦISC) | ~1 (estimated)[3][4][5] | ~1[3][4][5] | ~1[3][4][5] | ~1[3][4][5] |
Mechanism of Photosensitization: Triplet-Triplet Energy Transfer
This compound functions as a photosensitizer primarily through a mechanism known as triplet-triplet energy transfer, which is a specific type of Dexter energy transfer.[6][7][8][9][10] This process involves a series of steps that are initiated by the absorption of light.
-
Light Absorption (Excitation): The benzophenone derivative absorbs a photon of UV light, promoting an electron from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO). This creates a short-lived excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited singlet state rapidly and efficiently undergoes intersystem crossing (ISC) to the more stable and longer-lived triplet state (T₁).[11] Benzophenones are known for their near-quantitative ISC quantum yields, meaning almost all excited singlet states are converted to triplet states.[3][4][5]
-
Triplet-Triplet Energy Transfer: The triplet sensitizer (³Sensitizer) collides with a ground-state substrate molecule (¹Substrate). Provided the triplet energy of the sensitizer is greater than that of the substrate, a Dexter energy transfer can occur.[6][7][8][9][10] This is a short-range, collisional process involving the exchange of electrons between the sensitizer and the substrate. The sensitizer returns to its ground state (¹Sensitizer), and the substrate is promoted to its triplet state (³Substrate).
-
Photochemical Reaction: The excited triplet state of the substrate is a high-energy, reactive species that can then undergo a variety of chemical transformations, such as cycloadditions, isomerizations, or hydrogen abstraction, to form the desired product(s).
The following diagram illustrates the mechanism of photosensitization by this compound.
Caption: Mechanism of photosensitization via triplet-triplet energy transfer.
Applications in Photochemical Reactions
The high triplet energy of benzophenone derivatives makes them suitable for sensitizing a wide range of organic transformations. Some key applications include:
-
[2+2] Photocycloadditions: The formation of four-membered rings through the reaction of two unsaturated components, such as alkenes, is a powerful synthetic tool.[12][13][14] this compound can be used to sensitize the formation of cyclobutanes and oxetanes (Paternò–Büchi reaction).[15]
-
E/Z Isomerization of Alkenes: The sensitizer can be used to promote the cis-trans isomerization of alkenes by populating the triplet state of the alkene, which can then relax to either geometric isomer.
-
Photoreduction of Carbonyl Compounds: In the presence of a hydrogen donor, such as isopropanol, excited benzophenones can abstract a hydrogen atom, leading to the formation of a ketyl radical. Dimerization of these radicals results in the formation of pinacols.[16][17][18][19][20]
Experimental Protocols
The following section provides a detailed, representative protocol for the photosensitized reduction of this compound to its corresponding pinacol. This reaction serves as a good model system to illustrate the general principles and techniques involved in conducting a photochemical reaction with this sensitizer.
Protocol: Photosensitized Dimerization of this compound
This protocol describes the photoreduction of this compound to 1,2-bis(4-tert-butylphenyl)-1,2-di-p-tolylethane-1,2-diol in the presence of a hydrogen donor, isopropanol.
Materials:
-
This compound
-
Isopropanol (reagent grade)
-
Glacial acetic acid (optional, a single drop to quench any basic impurities)
-
Photochemical reactor equipped with a medium-pressure mercury lamp (e.g., 450W) and a cooling system. A borosilicate glass immersion well is suitable as it will filter out high-energy UV light.
-
Round-bottom flask or quartz reaction vessel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Experimental Workflow:
Caption: Experimental workflow for the photosensitized dimerization.
Procedure:
-
Reaction Setup: In a suitable reaction vessel (e.g., a 250 mL round-bottom flask), dissolve 2.0 g of this compound in 100 mL of isopropanol. Gentle warming may be necessary to facilitate dissolution.
-
Degassing: To remove dissolved oxygen, which can quench the triplet state of the sensitizer, bubble nitrogen or argon gas through the solution for 15-20 minutes.
-
Irradiation: Place the reaction vessel in the photochemical reactor and ensure that the lamp is adequately cooled.[21] Begin stirring the solution and turn on the UV lamp. The reaction is typically irradiated for 24-48 hours. The progress of the reaction can be monitored by the formation of a white precipitate (the pinacol product).
-
Isolation of Product: After the irradiation period, turn off the lamp and allow the reaction mixture to cool to room temperature. Further cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold isopropanol to remove any unreacted starting material.
-
Drying: Allow the product to air-dry on the filter paper, and then transfer it to a watch glass to dry completely. The product can be further dried in a vacuum desiccator.
-
Characterization: The identity and purity of the product can be confirmed by melting point determination, and spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product formation | Inefficient light source | Ensure the lamp is functioning correctly and is of the appropriate wavelength and intensity. |
| Presence of oxygen | Thoroughly degas the solvent before and during the reaction. | |
| Quenching impurities in the solvent | Use high-purity, distilled solvents. | |
| Formation of side products | Over-irradiation | Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed. |
| Reaction with solvent | Choose a solvent that is inert under the reaction conditions. | |
| Low yield | Incomplete reaction | Increase the irradiation time or use a more intense light source. |
| Product solubility | Ensure the reaction mixture is sufficiently cooled to precipitate the product. |
Safety Considerations
Photochemical reactions require specific safety precautions due to the use of high-intensity light sources and potentially hazardous chemicals.
-
UV Radiation: Never look directly at an unshielded UV lamp, as it can cause serious eye damage. Use appropriate UV-blocking safety glasses or face shields.[22][23][24][25][26] Ensure the photoreactor is housed in a light-tight enclosure.
-
Electrical Hazards: Photochemical reactors often use high-voltage equipment. Ensure all electrical connections are secure and properly grounded.[23]
-
Chemical Hazards: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.[22][23][24][25][26]
-
Solvent Flammability: Many organic solvents used in photochemical reactions are flammable. Keep flammable solvents away from ignition sources.
-
Pressure Buildup: Sealed reaction vessels can build up pressure upon heating from the lamp. Ensure the reaction vessel is not completely sealed or is equipped with a pressure-relief device.
References
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Dexter, D. L. A Theory of Sensitized Luminescence in Solids. The Journal of Chemical Physics1953 , 21 (5), 836–850. [Link]
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Fiveable. Dexter electron transfer | Photochemistry Class Notes. [Link]
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Scribd. Photoreduction of Benzophenone to Benzpinacolone. [Link]
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Hilaris Publisher. Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol. [Link]
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Chemistry LibreTexts. 12.2.1: Dexter Energy Transfer. [Link]
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ResearchGate. SYNTHESIS AND ANALYSIS OF BENZOPINACOL FROM BENZOPHENONE BY PHOTOREDUCTION IN GREEN CHEMISTRY. [Link]
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Chemistry LibreTexts. Dexter Energy Transfer. [Link]
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Princeton University Environmental Health and Safety. Photography. [Link]
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Florida Atlantic University. SAFETY AND DISPOSAL GUIDELINES FOR THE USE OF PHOTOGRAPHIC CHEMICALS I. I. Introduction. [Link]
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HepatoChem. Photochemical Reactor Setup - Photoreactor Setup and Design. [Link]
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University of Alabama in Huntsville. UAHphoto Darkroom LAB SAFETY Sheet. [Link]
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ResearchGate. Experimental set up for photochemical reactions and product identification. [Link]
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Wiley-VCH. 1 Photochemical Methods. [Link]
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ACS Publications. The Benzophenone S1(n,π) → T1(n,π) States Intersystem Crossing Reinvestigated by Ultrafast Absorption Spectroscopy and Multivariate Curve Resolution. [Link]
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Studylib. Benzopinacol Photoreduction: Lab Experiment. [Link]
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ResearchGate. (PDF) SYNTHESIS AND ANALYSIS OF BENZOPINACOL FROM BENZOPHENONE BY PHOTOREDUCTION IN GREEN CHEMISTRY. [Link]
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PubMed. Visible-Light-Driven [2 + 2] Photocycloadditions between Benzophenone and C═C Bonds in Unsaturated Lipids. [Link]
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Shanghai 3S Technology. Common operating guidelines for laboratory photoreactors. [Link]
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ResearchGate. (PDF) The Benzophenone S 1 (n,π) → T 1 (n,π) States Intersystem Crossing Reinvestigated by Ultrafast Absorption Spectroscopy and Multivariate Curve Resolution. [Link]
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IRIS-AperTO. Reliable Predictions of Singlet-Triplet Transition Rates: a Second Order Cumulant Approach. [Link]
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ACS Publications. Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. [Link]
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ResearchGate. Proposed mechanistic pathway for the [2+2]‐cycloaddition of... [Link]
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The Journal of Chemical Physics. Mechanisms of Photochemical Reactions in Solution. XXXIII. Intersystem Crossing Efficiencies. [Link]
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YouTube. Week 4: Lecture 17: Photochemical [2+2] Cycloaddition Reaction. [Link]
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MDPI. Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction. [Link]
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Edinburgh Instruments. Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. [Link]
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Journal of the Chemical Society, Faraday Transactions 2. Orientation effects in triplet–triplet energy transfer from benzophenone to phenanthrene by photoselection studies. [Link]
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ACS Publications. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. [Link]
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Diva. The role of triplet states in light-induced reactions: spectroscopic insights into energy and light conversion pathways. [Link]
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Hilaris Publisher. Triplet-Triplet Energy Transfer Reaction of 5-Methylthiazole and Benzophenone: Mechanism and Kinetics. [Link]
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PubChem. 4-tert-Butylbenzophenone. [Link]
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Application Note: 4-tert-Butyl-4'-methylbenzophenone for Free-Radical Photopolymerization
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of 4-tert-Butyl-4'-methylbenzophenone as a Type II photoinitiator in free-radical photopolymerization. It details the compound's physicochemical properties, mechanism of action, formulation guidelines, and step-by-step experimental protocols. The causality behind experimental choices is explained to ensure robust and reproducible outcomes in applications such as UV-curable coatings, inks, and adhesives.
Introduction: The Role of Benzophenone Derivatives in UV Curing
Free-radical photopolymerization is a cornerstone of modern materials science, enabling the rapid, on-demand transformation of liquid monomers and oligomers into solid polymers upon exposure to light. This process, often called UV curing, offers significant advantages over thermal curing, including high speed, low energy consumption, and solvent-free formulations.[1] The lynchpin of this technology is the photoinitiator, a molecule that absorbs light energy and converts it into chemical energy in the form of reactive free radicals.[2]
Photoinitiators are broadly classified into two categories based on their mechanism: Type I (cleavage) and Type II (hydrogen abstraction).[2][3][4] this compound (BMBP) is a derivative of benzophenone and functions as a highly effective Type II photoinitiator.[5][6] Unlike Type I initiators that fragment directly upon irradiation, Type II systems require a second molecule, a co-initiator or synergist, to generate the initiating radicals.[2][4][5] This bimolecular mechanism offers distinct advantages in certain formulations, particularly in pigmented systems and for achieving specific surface cure characteristics. This guide provides the foundational knowledge and practical protocols to effectively utilize BMBP in your photopolymerization applications.
Physicochemical Properties & Spectroscopic Profile
Understanding the fundamental properties of BMBP is critical for its successful integration into a photopolymerizable system. The substituents on the benzophenone core—the electron-donating methyl group and the bulky tert-butyl group—modify its solubility, compatibility, and photochemical reactivity compared to unsubstituted benzophenone.[5][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 55709-38-1 | [8] |
| Molecular Formula | C₁₈H₂₀O | N/A |
| Molecular Weight | 252.35 g/mol | N/A |
| Appearance | White to off-white powder/crystals | [9] |
| Melting Point | 53-57 °C | [9] |
| Boiling Point | ~326 °C | [9] |
| Solubility | Good solubility in common monomers, oligomers, and organic solvents. | [3] |
Mechanism of Photoinitiation: A Bimolecular Process
As a Type II photoinitiator, BMBP functions via a hydrogen abstraction mechanism, which is a multi-step process that critically involves a co-initiator. Tertiary amines, such as ethyl-4-(dimethylamino)benzoate (EDB) or triethanolamine (TEA), are commonly used for this purpose.[5][11]
The process unfolds as follows:
-
Photoexcitation: Upon absorbing UV photons, the BMBP molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited singlet state is very short-lived and rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁). This triplet state is the primary reactive species in the initiation process.[5]
-
Hydrogen Abstraction: The excited triplet BMBP molecule collides with a co-initiator (amine synergist). It abstracts a hydrogen atom from the carbon atom alpha to the nitrogen of the amine.[4][5]
-
Radical Generation: This abstraction event produces two radicals: a benzhydrol ketyl radical (from BMBP) and a highly reactive α-aminoalkyl radical (from the amine).[5][12]
-
Polymerization Initiation: While the ketyl radical is relatively stable and less reactive, the α-aminoalkyl radical is a potent initiator. It rapidly attacks the carbon-carbon double bonds of the acrylate or methacrylate monomers, initiating the free-radical chain polymerization process.[12]
This mechanism is visualized in the diagram below.
Caption: Figure 1. Type II photoinitiation pathway of BMBP.
Application & Formulation Guidelines
BMBP is a versatile photoinitiator suitable for a range of applications, including:
-
Clear and pigmented UV coatings for wood, plastic, and metal.
-
High-performance adhesives.[7]
-
Photoresists in microfabrication.[7]
Key Formulation Considerations
-
Photoinitiator Concentration: The concentration of BMBP typically ranges from 0.5% to 5.0% by weight of the total formulation. Insufficient initiator leads to incomplete curing, while excessive amounts can cause "UV blocking," where the surface absorbs too much light, hindering deep-section curing and potentially leading to yellowing.[4]
-
Co-initiator Selection and Concentration: Tertiary amines are the standard choice. The ratio of BMBP to amine synergist is crucial. A common starting point is a 1:1 or 1:2 molar ratio . Often, the amine is used in a slight weight excess (e.g., 1.0% to 7.0% by weight) to ensure efficient hydrogen abstraction and to help mitigate oxygen inhibition at the surface.[14] Acrylated amines can be used to reduce migration and odor in the final cured product.[14]
-
Monomer/Oligomer System: BMBP is compatible with most free-radically polymerizable systems, primarily those based on acrylates and methacrylates (e.g., epoxy acrylates, urethane acrylates, polyester acrylates). The choice of binder will define the final physical properties (flexibility, hardness, chemical resistance) of the cured material.
-
Light Source: A UV lamp with significant output in the absorption range of BMBP (approx. 250-380 nm) is required. Medium-pressure mercury lamps are a common and effective choice. The intensity and dose of UV energy will directly impact the cure speed and degree of conversion.
Experimental Protocols
The following protocols provide a framework for formulating and evaluating a BMBP-initiated system.
Protocol 5.1: Preparation of a Model UV-Curable Acrylate Coating
This protocol describes the preparation of a simple, clear UV-curable coating.
Materials:
-
Urethane diacrylate oligomer (e.g., CN966)
-
Reactive diluent monomer (e.g., Trimethylolpropane triacrylate, TMPTA)
-
This compound (BMBP)
-
Amine Synergist (e.g., Ethyl-4-(dimethylamino)benzoate, EDB)
-
Substrate (e.g., glass slides, steel panels)
-
Amber glass vials
-
Magnetic stirrer and stir bars
-
Laboratory balance
Procedure:
-
Preparation: In an amber glass vial to protect from ambient light, weigh the urethane diacrylate oligomer and the TMPTA monomer. A typical starting ratio is 70:30 by weight.
-
Mixing: Place the vial on a magnetic stirrer and mix at a moderate speed until a homogeneous, clear solution is obtained. Gentle heating (~40-50°C) can be used to reduce viscosity if needed.
-
Initiator Addition: Weigh and add the desired amount of BMBP (e.g., 3.0% w/w) to the mixture. Continue stirring until it is fully dissolved.
-
Co-initiator Addition: Weigh and add the amine synergist (e.g., 4.0% w/w). Stir until the formulation is completely homogeneous.
-
Degassing: Allow the formulation to sit for 10-15 minutes to allow any entrapped air bubbles to escape.
Protocol 5.2: UV Curing and Performance Evaluation
This protocol outlines the process of curing the formulation and assessing the cure state.
Equipment:
-
UV Curing System (e.g., conveyorized medium-pressure mercury lamp)
-
Radiometer to measure UV intensity (mW/cm²) and dose (mJ/cm²)
-
Film applicator (e.g., wire-wound bar coater) for uniform film thickness
-
Cotton balls or swabs for tack-free testing
Procedure:
-
Application: Apply the formulated liquid onto the chosen substrate using a film applicator to achieve a consistent thickness (e.g., 25 µm).
-
Curing: Pass the coated substrate through the UV curing system. Record the belt speed and the UV dose delivered.
-
Surface Cure Assessment (Tack-Free Time): Immediately after curing, gently press a cotton ball to the surface of the coating. The "tack-free" point is reached when no fibers adhere to the surface. Adjust the UV dose (by changing the belt speed or lamp power) to determine the minimum energy required to achieve a tack-free surface.
-
Solvent Rub Test (Through-Cure Assessment): Using a cloth saturated with a solvent like methyl ethyl ketone (MEK), perform double rubs (one forward and one backward motion) on the cured film with consistent pressure. The number of double rubs the film can withstand before being compromised is a measure of its crosslink density and through-cure.
-
Further Characterization: For in-depth analysis, techniques like Fourier-Transform Infrared Spectroscopy (FTIR) can be used to quantify the degree of acrylate double bond conversion.
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- 9. 4-Methylbenzophenone, Photoinitiator MBP, CAS 134-84-9 [sellchems.com]
- 10. Benzophenone [webbook.nist.gov]
- 11. EP2130817A1 - Polymerizable Type II photoinitiators and curable compositions - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Page loading... [guidechem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Concentration Effects of 4-tert-Butyl-4'-methylbenzophenone on Polymerization Kinetics
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the role of 4-tert-Butyl-4'-methylbenzophenone as a Type II photoinitiator and the profound impact of its concentration on the kinetics of free-radical photopolymerization. We delve into the underlying photochemical mechanisms, present detailed experimental protocols for kinetic analysis using Real-Time Fourier-Transform Infrared Spectroscopy (RT-FTIR) and Photo-Differential Scanning Calorimetry (Photo-DSC), and offer insights into interpreting the resulting data. This document is intended to equip researchers with the foundational knowledge and practical methodologies to optimize UV-curing formulations and processes.
Introduction: The Critical Role of Photoinitiator Concentration
This compound is a highly efficient Type II photoinitiator, pivotal in numerous applications ranging from industrial coatings and adhesives to the fabrication of biomedical devices and 3D printing resins. Unlike Type I photoinitiators that undergo unimolecular cleavage, this compound requires a co-initiator, typically a tertiary amine, to generate the free radicals necessary for polymerization. The concentration of this photoinitiator is a critical process parameter that directly governs the rate of polymerization, the final degree of monomer conversion, and ultimately, the physicochemical properties of the cured polymer. An optimized concentration ensures a rapid and efficient curing process, whereas a suboptimal concentration can lead to incomplete curing, reduced material performance, and potential issues with leachables and extractables. This guide will elucidate the causal relationships between this compound concentration and polymerization kinetics, providing a robust framework for formulation development and process optimization.
Mechanistic Overview: Type II Photoinitiation Pathway
The photopolymerization process initiated by this compound in the presence of a hydrogen donor, such as a tertiary amine, proceeds through a series of well-defined steps:
-
Photoexcitation: Upon absorption of UV radiation, the this compound molecule transitions from its ground state to an excited singlet state.
-
Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state.
-
Hydrogen Abstraction: The triplet-state photoinitiator abstracts a hydrogen atom from the co-initiator (e.g., a tertiary amine).
-
Radical Generation: This hydrogen abstraction event results in the formation of two radical species: a ketyl radical derived from the benzophenone and an aminoalkyl radical from the co-initiator. The aminoalkyl radical is the primary species that initiates the polymerization of monomer units.
The concentration of the photoinitiator directly influences the rate of this initial radical generation step, which in turn dictates the overall kinetics of the polymerization reaction.
Caption: Type II photoinitiation pathway of this compound.
The Influence of Concentration on Polymerization Kinetics
The concentration of this compound has a direct and predictable effect on the key kinetic parameters of photopolymerization:
-
Rate of Polymerization (R_p): Generally, an increase in the photoinitiator concentration leads to a higher rate of radical generation, which in turn accelerates the overall rate of polymerization. However, at very high concentrations, the effect may plateau or even decrease due to phenomena such as primary radical termination or light absorption competition.
-
Final Monomer Conversion (C%): A higher photoinitiator concentration typically results in a higher final monomer conversion, as more initiating radicals are available to propagate the polymerization. Studies on acrylate monomers with benzophenone-containing structures have shown that the percent conversion increases almost linearly with an increasing concentration of the co-initiator, which is directly related to the efficiency of the photoinitiator system.[1]
-
Induction Period: The induction period, the initial delay before polymerization begins, is often shortened at higher photoinitiator concentrations due to the faster generation of a sufficient radical flux to overcome the effects of inhibitors like dissolved oxygen.
Quantitative Data Presentation
The following table illustrates the expected trend of increasing monomer conversion with a higher concentration of a co-initiator in a benzophenone-initiated system. While this data is from a study on self-initiating acrylate monomers bearing benzophenone groups, it provides a valuable qualitative and quantitative illustration of the concentration effect.[1]
| Co-initiator (Triethylamine) Concentration (M) | Monomer System | Final Monomer Conversion (%) |
| 2.7 x 10⁻³ | p-benzophenoneoxycarbonylphenyl acrylate | ~5% |
| 13.5 x 10⁻³ | p-benzophenoneoxycarbonylphenyl acrylate | ~12% |
| 2.7 x 10⁻² | p-benzophenoneoxycarbonylphenyl acrylate | ~20% |
| 13.5 x 10⁻² | p-benzophenoneoxycarbonylphenyl acrylate | 31.27% |
Data adapted from "A Yield Study on Self-Initiated Photopolymerization of Acrylate Monomers Bearing Benzophenone Pendant Unit," DergiPark.[1]
Experimental Protocols for Kinetic Analysis
To empirically determine the effect of this compound concentration on polymerization kinetics, the following protocols for Real-Time Fourier-Transform Infrared Spectroscopy (RT-FTIR) and Photo-Differential Scanning Calorimetry (Photo-DSC) are recommended.
Real-Time Fourier-Transform Infrared Spectroscopy (RT-FTIR)
RT-FTIR is a powerful technique for monitoring the disappearance of monomer functional groups (e.g., acrylate C=C bonds) in real-time during polymerization.[2]
Materials and Equipment:
-
FTIR spectrometer with a rapid scan capability
-
UV light source with controlled intensity (e.g., mercury lamp or LED)
-
Liquid nitrogen-cooled MCT detector
-
Sample holder with UV-transparent windows (e.g., KBr or BaF₂)
-
Monomer (e.g., Trimethylolpropane triacrylate - TMPTMA)
-
Co-initiator (e.g., Ethyl-4-dimethylaminobenzoate - EDB)
-
This compound
-
Micropipettes
Protocol:
-
Formulation Preparation: Prepare a series of formulations with a fixed monomer and co-initiator concentration, but varying concentrations of this compound (e.g., 0.5, 1.0, 2.0, 3.0 wt%). Ensure thorough mixing in an amber vial to prevent premature polymerization.
-
Sample Preparation: Place a small drop of the formulation onto a KBr window. Place a second KBr window on top to create a thin film of uniform thickness.
-
Instrument Setup: Place the sample holder in the FTIR spectrometer. Configure the instrument for rapid, continuous scanning of the desired spectral region (e.g., the acrylate C=C double bond peak around 1637 cm⁻¹).[2]
-
Baseline Acquisition: Record a baseline spectrum before UV exposure.
-
Photopolymerization and Data Collection: Simultaneously start the UV irradiation and the real-time FTIR data acquisition. Continue collecting spectra at regular intervals until the polymerization is complete (i.e., the monomer peak intensity no longer changes).
-
Data Analysis: Calculate the monomer conversion (C%) at each time point using the following equation: C(t)% = [ (A₀ - Aₜ) / A₀ ] * 100 where A₀ is the initial absorbance of the monomer peak and Aₜ is the absorbance at time t. The rate of polymerization (R_p) can be determined from the slope of the conversion vs. time plot.
Caption: Experimental workflow for RT-FTIR analysis of photopolymerization kinetics.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon UV irradiation, providing valuable thermodynamic and kinetic data.[3][4]
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC) equipped with a UV light source and a quartz window.[3]
-
Aluminum DSC pans
-
The same formulations as prepared for the RT-FTIR experiment.
-
Microbalance
Protocol:
-
Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the liquid formulation into an open aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Set the desired isothermal temperature for the experiment. Purge the cell with an inert gas (e.g., nitrogen) to eliminate oxygen inhibition.
-
Equilibration: Allow the sample to equilibrate at the isothermal temperature.
-
UV Exposure and Data Collection: Expose the sample to UV radiation of a known intensity for a set duration. The DSC will record the heat flow as a function of time.
-
Data Analysis: The total heat of polymerization (ΔH_total) is determined by integrating the area under the exothermic peak. The monomer conversion (C%) can be calculated by dividing the heat evolved at a given time by the theoretical heat of polymerization for the specific monomer. The rate of polymerization (R_p) is directly proportional to the heat flow (dq/dt).
Safety and Handling Precautions
This compound and acrylate monomers require careful handling. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle chemicals in a well-ventilated area or a fume hood.
-
Avoid skin and eye contact. In case of contact, rinse thoroughly with water.
-
Store chemicals in tightly sealed containers away from light and heat.
Conclusion
The concentration of this compound is a powerful lever for controlling the kinetics of photopolymerization. A systematic investigation of its effects, utilizing techniques such as RT-FTIR and Photo-DSC, is essential for the rational design and optimization of UV-curable formulations. By understanding the fundamental principles outlined in this guide and implementing the provided protocols, researchers can achieve desired curing profiles, enhance material properties, and accelerate the development of innovative photopolymer-based products.
References
-
Kinetics of photopolymerization of acrylates studied with a cure monitor and photoDSC. (n.d.). Retrieved from [Link]
-
Characterization of Photo-Curing Processes by Means of UV-DSC. (2013). NETZSCH-Gerätebau GmbH. Retrieved from [Link]
-
Soykan, C., & Öztoprak, M. (2020). A Yield Study on Self-Initiated Photopolymerization of Acrylate Monomers Bearing Benzophenone Pendant Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(1), 1-8. Retrieved from [Link]
-
Kinetics of Photopolymerization of Acrylates with Functionality of 1−6. (n.d.). Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Slow Polymerization with 4-tert-Butyl-4'-methylbenzophenone
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to slow or incomplete polymerization when using the Type II photoinitiator, 4-tert-Butyl-4'-methylbenzophenone. Our approach is rooted in explaining the fundamental mechanisms to empower you to make informed, data-driven decisions in your experiments.
Part 1: Foundational Knowledge - Understanding the Initiation Mechanism
Before troubleshooting, it is critical to understand the mechanism by which this compound initiates polymerization. This compound is a Type II photoinitiator , meaning it does not generate radicals on its own but requires a co-initiator or synergist to begin the polymerization process.[1][2][3]
Q1: How does this compound actually start the polymerization chain reaction?
The initiation process is a multi-step photochemical event. As a Type II initiator, this compound works through a bimolecular hydrogen abstraction mechanism.[3][4]
-
UV Absorption: The benzophenone derivative absorbs a photon of UV light, promoting it from its ground state to an excited singlet state.
-
Intersystem Crossing (ISC): This singlet state rapidly converts to a more stable, longer-lived triplet state. This triplet state is the key reactive species.[1]
-
Hydrogen Abstraction: The excited triplet-state initiator encounters a co-initiator molecule, typically a tertiary amine (e.g., Triethanolamine (TEA) or Ethyl-4-dimethylaminobenzoate (EDB)). It then abstracts a hydrogen atom from the co-initiator.[1][4]
-
Radical Generation: This event produces two radicals: a ketyl radical from the benzophenone and an amine-alkyl radical from the co-initiator. The amine-alkyl radical is generally the more reactive species and is primarily responsible for initiating the polymerization of monomers like acrylates.[1]
Caption: The Type II photoinitiation mechanism for benzophenone derivatives.
Part 2: Troubleshooting Guide - A Symptom-Based Approach
This section addresses the most common experimental issues in a question-and-answer format. We have structured the guide to follow a logical diagnostic workflow.
Caption: A logical workflow for troubleshooting slow polymerization rates.
Category: The Reaction Environment
This is a classic sign of oxygen inhibition . Molecular oxygen is a potent free-radical scavenger that reacts with the initiating amine-alkyl radicals to form unreactive peroxy radicals.[5] This effectively terminates the polymerization chain. This effect is most pronounced at the air-resin interface where oxygen is abundant.[5][6][7][8]
Solutions:
-
Inert Atmosphere: Purge the reaction chamber with an inert gas like nitrogen or argon for 5-10 minutes before and during UV exposure to displace oxygen.
-
Barrier Methods: For coatings, apply a transparent barrier film (e.g., Mylar) over the surface to prevent oxygen ingress.
-
Chemical Additives: Some amine synergists are better at consuming oxygen. Increasing the concentration of the co-initiator can also help by consuming dissolved oxygen more rapidly.
-
Increase Light Intensity: A higher photon flux can generate radicals faster than oxygen can quench them, helping to overcome the inhibition effect.
Category: Formulation Components
The most common cause of complete polymerization failure with a Type II initiator is an issue with the co-initiator .
Troubleshooting Steps:
-
Confirm Presence: Verify that a hydrogen-donating co-initiator (e.g., a tertiary amine) is included in your formulation. Without it, radical generation is extremely inefficient.[1][4]
-
Check Concentration: The rate of polymerization is dependent on the concentration of the co-initiator.[9] A typical starting concentration is 1-5% by weight. Too little will result in slow or no cure.
-
Verify Type: Ensure you are using a suitable hydrogen donor. Tertiary amines are standard, but other synergists can be used. Primary and secondary amines are generally less effective.
Yes, the concentration of this compound is critical.
-
Too Low (<0.5% wt): Insufficient initiator leads to a low concentration of generated radicals, resulting in a slow polymerization rate and low final conversion.[10]
-
Too High (>5% wt): This can cause an "inner filter" effect. The high concentration of initiator at the surface absorbs most of the UV light, preventing it from penetrating deeper into the sample.[5] This leads to a well-cured, thin top layer, but a liquid or gel-like under-layer. This is especially problematic in thick or pigmented samples.
Recommended Action: Titrate the initiator concentration, starting from around 1% and testing up to 5% by weight. Monitor the cure depth and rate to find the optimal balance for your specific system thickness and composition.
Category: Equipment & Light Source
Your UV light source is a critical reaction parameter. Mismatches between the lamp's output and the initiator's requirements are a frequent source of problems.
Key Factors to Investigate:
-
Wavelength Mismatch: The emission spectrum of your UV lamp must overlap with the absorption spectrum of the photoinitiator.[3] Benzophenone derivatives typically absorb strongly in the 250-350 nm range.[2][11] If you are using a long-wavelength LED lamp (e.g., 395 nm or 405 nm), it may not be emitting enough energy at the wavelengths required to excite this compound efficiently.
-
Insufficient Irradiance (Intensity): The polymerization rate is directly proportional to the light intensity.[10]
-
Lamp Aging: Mercury arc lamps lose intensity over their operational lifetime, particularly in the shorter UVC and UVB wavelengths where benzophenones absorb. Check the manufacturer's recommended replacement schedule.
-
Distance: The intensity of light decreases with the square of the distance from the source. Ensure your sample is positioned at the optimal focal point.
-
-
Dirty Optics: Check for and clean any filters, reflectors, or lenses between the lamp and your sample, as contamination can significantly reduce light transmission.
| Problem Symptom | Most Likely Cause | Recommended Diagnostic & Solution |
| Tacky or uncured surface | Oxygen Inhibition[5][6][8] | Perform cure under nitrogen. If successful, implement oxygen mitigation strategies. |
| No polymerization at all | Missing or incorrect co-initiator[1][4] | Prepare a control batch with a known, effective amine co-initiator (e.g., TEA) at 2-4% wt. |
| Thin cured layer, liquid below | Inner Filter Effect (Initiator too high) | Reduce initiator concentration to 1-2% wt and re-test. |
| Uniformly slow cure rate | Low Light Intensity or Wavelength Mismatch[3][10] | Verify lamp specifications against initiator's UV-Vis spectrum. Measure lamp output with a radiometer. |
| Slow cure in pigmented system | Light scattering/absorption by pigments | Increase initiator concentration; consider a photoinitiator that absorbs at longer wavelengths. |
Part 3: Experimental Verification Protocols
Protocol 1: Diagnosing Co-Initiator Efficacy
Objective: To confirm that the co-initiator is present and active at an appropriate concentration.
Methodology:
-
Prepare a master batch of your monomer/oligomer formulation containing 2% wt of this compound.
-
Aliquot the master batch into four separate, UV-transparent vials.
-
Vial 1 (Negative Control): Add no co-initiator.
-
Vial 2 (Test Condition 1): Add your intended co-initiator at 1% wt.
-
Vial 3 (Test Condition 2): Add your intended co-initiator at 4% wt.
-
Vial 4 (Positive Control): Add a standard, reliable co-initiator like Triethanolamine (TEA) at 4% wt.
-
Mix all vials thoroughly.
-
Place all vials at an identical distance from the UV source and irradiate simultaneously for a fixed time (e.g., 60 seconds).
-
Assess the state of each sample (liquid, viscous, gel, solid).
Expected Results: Vial 1 should remain liquid. Vials 2-4 should show varying degrees of polymerization. If Vial 4 cures but Vials 2 and 3 do not, your intended co-initiator is the issue. If the cure rate increases from Vial 2 to Vial 3, your initial concentration was too low.
Protocol 2: Verifying Oxygen Inhibition
Objective: To determine if atmospheric oxygen is the primary cause of slow surface cure.
Methodology:
-
Prepare your complete, optimized formulation.
-
Prepare two identical samples (e.g., as thin films on glass slides).
-
Sample 1 (Ambient Cure): Place the sample under the UV lamp in the open air.
-
Sample 2 (Inert Cure): Place the second sample in a sealed chamber (e.g., a desiccator with a quartz lid or a nitrogen glove box) and purge with nitrogen for 5 minutes.
-
Irradiate both samples simultaneously with the same UV dose.
-
Immediately after irradiation, assess the surface of each film for tackiness using a cotton swab or by touch (with appropriate PPE).
Expected Results: If Sample 2 is hard and tack-free while Sample 1 is tacky, oxygen inhibition is confirmed as a significant problem.[6][12]
References
-
Simič, R., Mandal, J., et al. (2021). Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. Soft Matter. [Link]
-
Mandal, J., Simic, R., Spencer, N. D. (2021). Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. Semantic Scholar. [Link]
-
Hoyle, C. E. An Overview of Oxygen Inhibition in Photocuring. RadTech. [Link]
-
Simič, R., Mandal, J., et al. (2021). Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. National Institutes of Health (NIH). [Link]
-
Simič, R., Mandal, J., et al. (2021). Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. ResearchGate. [Link]
-
FACTORS INFLUENCING THE EFFICIENCY OF PHOTOINITIATION IN RADIATION CURABLE INK FORMULATIONS. University of Leeds. [Link]
-
Soykan, C., & Öztoprak, E. (2020). A Yield Study on Self-Initiated Photopolymerization of Acrylate Monomers Bearing Benzophenone Pendant Unit. DergiPark. [Link]
-
Cheng, L., Zhang, Y., & Shi, W. (2011). Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators Used for UV Curable Resin. Chemical Research in Chinese Universities. [Link]
-
Synthesis and photopolymerization kinetics of benzophenone piperazine one‐component initiator. ResearchGate. [Link]
-
UV Curing: Part Three; Free Radical Photoinitiators. (2016). Polymer Innovation Blog. [Link]
-
Ligon, S. C., et al. (2014). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. National Institutes of Health (NIH). [Link]
-
SINOCURE® MBP - 4-Methylbenzophenone Type II Photoinitiator. Sino-Active[Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. radtech.org [radtech.org]
- 6. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels | Semantic Scholar [semanticscholar.org]
- 8. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. SINOCURE® MBP - 4-Methylbenzophenone Type II Photoinitiator [sinocurechem.com]
- 12. researchgate.net [researchgate.net]
"4-tert-Butyl-4'-methylbenzophenone" photostability and degradation pathways
Welcome to the technical support center for 4-tert-Butyl-4'-methylbenzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's photostability. Below, you will find a series of frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photostability a concern?
This compound is a diaryl ketone derivative. Like other benzophenones, it is used as a photoinitiator in UV-curing applications, such as inks and coatings.[1] Its primary function is to absorb UV light and generate reactive species (free radicals) to initiate polymerization.
The core of its function is also its primary liability. The very property that makes it an effective photoinitiator—its ability to absorb UV photons and enter an excited state—also makes it susceptible to photodegradation. For applications in drug development or as an additive in materials where long-term stability is required, this photoreactivity can be a significant drawback. Uncontrolled photodegradation can lead to a loss of the primary compound, the formation of potentially toxic or reactive photoproducts, and a compromise in the integrity and safety of the final product.[2]
Q2: What is the fundamental photochemical process that governs the behavior of benzophenones?
The photochemistry of benzophenone and its derivatives is well-understood. The process begins with the absorption of a UV photon, which excites the carbonyl group's non-bonding electron to an anti-bonding π* orbital (an n → π* transition). This initially forms a short-lived excited singlet state, which rapidly and efficiently undergoes intersystem crossing (ISC) to form a more stable, longer-lived triplet state.
It is this triplet state that is the primary driver of benzophenone's photoreactivity. The triplet state has diradical character and is highly effective at abstracting hydrogen atoms from suitable donor molecules, including solvents, excipients, or even other molecules of the compound itself. This hydrogen abstraction initiates the degradation cascade.
Troubleshooting Guide & Experimental Protocols
Q3: My solution of this compound is showing a loss of the parent compound over time. How can I confirm if this is due to photodegradation?
Unexpected degradation is a common issue. To systematically determine if light exposure is the root cause, a controlled experiment is necessary. The primary goal is to isolate light as the variable.
Causality: If the compound is stable in the dark but degrades when exposed to ambient or experimental light, photodegradation is the confirmed cause. Thermal degradation or reaction with solvent/excipients would occur in both light and dark conditions.
Experimental Protocol: Light vs. Dark Control Study
-
Sample Preparation: Prepare at least six identical solutions of your compound in the relevant solvent or formulation. A typical concentration for analysis is 10-50 µg/mL.
-
Group Allocation:
-
Group A (Light-Exposed): Place three samples in transparent vials (e.g., quartz or borosilicate glass) under your standard laboratory lighting conditions or in a photostability chamber.
-
Group B (Dark Control): Wrap the remaining three samples completely in aluminum foil or place them in amber vials and store them in the same location as Group A to ensure identical thermal conditions.
-
-
Time Points: Define several time points for analysis (e.g., T=0, 2h, 4h, 8h, 24h).
-
Analysis: At each time point, take an aliquot from one vial in each group. Analyze the concentration of the parent compound using a validated stability-indicating HPLC-UV method.
-
Interpretation: Plot the concentration of this compound versus time for both groups. A significant decrease in concentration for Group A with no comparable decrease in Group B provides clear evidence of photodegradation.
Workflow: Confirming Photodegradation
Caption: Proposed photoreduction pathway.
Identifying Degradation Products: A multi-technique approach is recommended for the structural elucidation of unknown photoproducts.
-
High-Performance Liquid Chromatography (HPLC) with UV/Diode-Array Detection (DAD): This is the workhorse for separating the parent compound from its degradants. A DAD can provide UV spectra of the new peaks, offering clues about their structure (e.g., loss of the carbonyl chromophore). [1]* Liquid Chromatography-Mass Spectrometry (LC-MS): This is critical for obtaining the molecular weight of the degradation products. High-resolution MS (e.g., TOF or Orbitrap) can provide accurate mass data to determine the elemental composition.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying smaller, volatile degradation products that may arise from cleavage of the parent molecule. [2]
Q5: I am observing inconsistent degradation rates in my experiments. What factors could be influencing the photostability?
The rate of photodegradation is highly sensitive to the experimental environment. Several factors can dramatically alter the outcome. The photostability of the related compound avobenzone, for instance, is known to be highly solvent-dependent. [2][3] Key Influencing Factors:
-
Solvent Choice: The nature of the solvent is paramount. Solvents capable of donating hydrogen atoms (e.g., alcohols like isopropanol, ethers like THF) will actively participate in the photoreduction pathway, accelerating degradation. Non-hydrogen-donating solvents (e.g., acetonitrile, hexane) will result in slower degradation, which may proceed through different, less efficient pathways. [2]2. Presence of Oxygen: Molecular oxygen can act as a quencher for the triplet state, potentially reducing the rate of degradation. However, it can also lead to the formation of reactive oxygen species (ROS) like singlet oxygen, opening up alternative oxidative degradation pathways. [2]The effect of oxygen should be determined experimentally by comparing degradation rates in de-aerated (e.g., nitrogen-purged) and aerated solutions. [3]3. Concentration: At high concentrations, self-quenching can occur, where an excited molecule transfers its energy to a ground-state molecule, potentially reducing the overall quantum yield of degradation. Conversely, bimolecular reactions (like dimerization) may become more prevalent.
-
pH (in aqueous media): The pH can influence the protonation state of the molecule or its intermediates, potentially altering absorption spectra and reaction pathways.
Table 1: Expected Influence of Solvent on Photodegradation Pathway
| Solvent Class | Example(s) | H-Donating Ability | Primary Degradation Pathway | Expected Degradation Rate |
| Protic | Methanol, Isopropanol | High | Photoreduction | High |
| Aprotic Polar | Acetonitrile, DMSO | Low / None | Slower degradation, potential for other pathways | Low to Moderate |
| Aprotic Non-Polar | Hexane, Cyclohexane | Low / None | Slower degradation, potential for radical cleavage | Low to Moderate |
This table is based on established principles of benzophenone photochemistry and data from analogous compounds like avobenzone.[2]
Q6: How should I design a comprehensive forced photostability study for regulatory or development purposes?
A forced degradation study is designed to deliberately degrade the sample to identify likely degradation products and develop a stability-indicating analytical method. [4]ICH guideline Q1B provides the standard for photostability testing. [4] Causality: By exposing the drug substance and product to light conditions far exceeding those of normal storage, we can accelerate the formation of degradants that might appear over a much longer shelf-life. This ensures the analytical method can separate and quantify these impurities.
Experimental Protocol: Forced Photostability Study (ICH Q1B)
-
Light Source: Use a calibrated light source that provides both cool white fluorescent (visible) and near-UV light. The specific exposure levels are defined by the ICH Q1B guideline. [4] * Overall Illumination: Not less than 1.2 million lux hours.
-
Near UV Energy: Not less than 200 watt hours per square meter.
-
-
Sample Preparation:
-
Drug Substance: Expose the solid powder directly. Also, prepare solutions in relevant solvents (e.g., water, acetonitrile, methanol) to test solution-state stability.
-
Drug Product (Formulation): Expose the final formulation.
-
Placebo: Expose the formulation without the active ingredient to identify degradation products from excipients.
-
Dark Control: Prepare a parallel set of samples protected from light to serve as controls.
-
-
Sample Exposure: Place the samples in a controlled photostability chamber. Monitor the total illumination and UV energy using calibrated radiometers.
-
Analysis: After the exposure period, analyze all samples (light-exposed, dark controls, placebo) using a suitable analytical method, typically HPLC-DAD and LC-MS.
-
Data Evaluation:
-
Mass Balance: Account for the total amount of the drug substance. The decrease in the parent compound should be approximately equal to the increase in degradation products. * Peak Purity: Use DAD and/or MS to ensure the parent peak is pure and free from co-eluting degradants in the stressed samples.
-
Identify Degradants: Characterize the major degradation products.
-
Workflow: Forced Photostability Study
Caption: Workflow for a forced photostability study.
References
-
Martincigh, B. S., & Mturi, G. J. (2008). Photostability of the sunscreening agent 4-tert-butyl-4′-methoxydibenzoylmethane (avobenzone) in solvents of different polarity and proticity. Journal of Photochemistry and Photobiology A: Chemistry. [Link]
-
Amin, H. I. M., et al. (n.d.). (a) UV/Vis spectra of 4‐4‐MPTB molecule in gas phase. (b) UV/Vis... ResearchGate. [Link]
-
NIST. (n.d.). 4-tert-Butyl-benzophenone. NIST Chemistry WebBook. [Link]
-
Hong, M., et al. (2021). Aqueous photodegradation of the benzophenone fungicide metrafenone: Carbon-bromine bond cleavage mechanism. ResearchGate. [Link]
-
Koivikko, R., et al. (2010). Rapid multi-analyte quantification of benzophenone, 4-methylbenzophenone and related derivatives from paperboard food packaging. Food Additives & Contaminants: Part A. [Link]
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ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]
-
Mturi, G. J., & Martincigh, B. S. (2008). Photostability of the sunscreening agent 4- tert -butyl-4′-methoxydibenzoylmethane (avobenzone) in solvents of different polarity and proticity. ResearchGate. [Link]
-
IJRPP. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
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Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules. [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-tert-Butyl-benzophenone (CAS 22679-54-5). [Link]
-
Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. PharmaTutor. [Link]
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Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]
-
NIST. (n.d.). 4-tert-Butyl-benzophenone. NIST Chemistry WebBook. [Link]
-
Koivikko, R., et al. (2010). Rapid multi-analyte quantification of benzophenone 4-methylbenzophenone and related derivatives from paperboard food packaging. ResearchGate. [Link]
-
PubChem. (n.d.). 4-tert-Butylbenzophenone. National Center for Biotechnology Information. [Link]
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Technical Support Center: Overcoming Oxygen Inhibition in Photopolymerization Initiated by 4-tert-Butyl-4'-methylbenzophenone
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing "4-tert-Butyl-4'-methylbenzophenone" as a photoinitiator. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of oxygen inhibition in photopolymerization. Here, we delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Understanding the Challenge: The Role of Oxygen Inhibition
Oxygen is a notorious inhibitor of free-radical polymerization. In photopolymerization initiated by this compound, a Type II photoinitiator, UV light excites the benzophenone derivative to a triplet state. This excited molecule then abstracts a hydrogen atom from a synergist, typically a tertiary amine, to generate the initiating free radicals.[1] However, dissolved oxygen in the monomer formulation can scavenge these crucial radicals, forming non-reactive peroxy radicals. This process terminates the polymerization chain, leading to incomplete curing, tacky surfaces, and compromised material properties.[2][3] This issue is particularly pronounced in thin films and at the surface of coatings where oxygen from the atmosphere can readily diffuse into the polymerizing medium.[3]
Frequently Asked Questions (FAQs)
Q1: My polymerization is very slow to start, or there's a noticeable induction period. What's happening?
A: A significant induction period is a classic sign of oxygen inhibition. The free radicals generated by the photoinitiator system are initially consumed by reacting with dissolved oxygen in your monomer/oligomer blend. Polymerization will only commence once the majority of this dissolved oxygen has been depleted.
Q2: The surface of my polymer is tacky and uncured, but the bulk material is solid. Why is this occurring?
A: This is a hallmark of oxygen inhibition at the air-interface. While the polymerization proceeds in the bulk of the material where dissolved oxygen is quickly consumed, the surface is in constant contact with atmospheric oxygen. This continuous diffusion of oxygen into the top layer perpetually terminates radical chains, preventing complete curing and leaving a sticky residue.[3]
Q3: Can I just add more this compound to overcome oxygen inhibition?
A: While increasing the photoinitiator concentration can generate free radicals more rapidly to consume dissolved oxygen, it's often not the most effective or economical solution.[4] Excessive photoinitiator can lead to issues such as yellowing of the final product, increased brittleness, and incomplete cure in thicker sections due to light absorption by the photoinitiator itself (self-shielding).[5]
Q4: What is the role of an amine synergist and can changing it help?
A: Amine synergists are crucial for Type II photoinitiators like this compound. They act as hydrogen donors to the excited photoinitiator, forming the primary initiating radicals.[1][6] Additionally, the resulting alkylamino radicals can react with and consume oxygen, helping to mitigate inhibition.[6] The choice and concentration of the amine synergist can significantly impact the curing speed and surface cure. Tertiary amines like triethanolamine (TEA) or ethyl-4-(dimethylamino)benzoate (EDB) are commonly used.[7] Experimenting with different amine synergists or optimizing their concentration can indeed improve performance in the presence of oxygen.
Troubleshooting Guide: From Tacky Surfaces to Robust Cures
This section provides a systematic approach to diagnosing and resolving issues related to oxygen inhibition in your polymerization experiments.
Issue 1: Incomplete Surface Cure or Tacky Finish
This is the most frequent manifestation of oxygen inhibition. The following strategies are presented in order of increasing complexity and cost.
-
Principle: A higher photon flux generates a greater concentration of free radicals per unit time. This increased radical flux can overwhelm the inhibitory effect of diffusing oxygen by consuming it more rapidly than it can be replenished at the surface.[4]
-
Protocol:
-
Measure the current intensity of your UV source at the sample surface using a radiometer.
-
If possible, increase the power output of your UV lamp.
-
Alternatively, decrease the distance between the UV lamp and your sample. Be mindful of potential thermal effects.
-
Re-measure the UV intensity and perform a test cure.
-
Evaluate the surface for tackiness.
-
-
Principle: The most direct method to eliminate surface oxygen inhibition is to remove oxygen from the curing environment. By replacing the air with an inert gas like nitrogen or argon, you prevent the continuous diffusion of oxygen into the polymerizing surface.[4]
-
Protocol: Lab-Scale Nitrogen Purging
-
Place your sample in a sealed chamber with a transparent lid (e.g., a desiccator with a quartz or UV-transparent acrylic lid).
-
Ensure the chamber has an inlet and an outlet for gas flow.
-
Connect a regulated source of high-purity nitrogen gas to the inlet.
-
Purge the chamber with nitrogen at a moderate flow rate (e.g., 5-10 L/min) for a predetermined time before and during UV exposure. A typical purge time for a small chamber is 2-5 minutes.
-
Initiate UV curing while maintaining the nitrogen flow.
-
After curing, turn off the UV source and the nitrogen flow.
-
Optimizing Your Formulation for Air-Curing
While physical removal of oxygen is highly effective, reformulating your system can also significantly improve cure performance in the presence of air.
Amine Synergist Selection and Concentration
The choice of amine synergist plays a pivotal role in the efficiency of this compound initiated polymerization. Different amines have varying hydrogen-donating abilities and reactivity towards peroxy radicals.
| Amine Synergist | Typical Concentration (wt%) | Characteristics |
| Triethanolamine (TEA) | 1 - 5 | Highly reactive, good for surface cure, but can be prone to yellowing and is relatively hydrophilic. |
| Ethyl-4-(dimethylamino)benzoate (EDB) | 1 - 5 | Good reactivity, less prone to yellowing than TEA, more hydrophobic. Commonly used in inks and coatings. [7] |
| 2-Ethylhexyl-4-(dimethylamino)benzoate (EHA) | 1 - 5 | Similar to EDB but with a longer alkyl chain, offering better compatibility in some systems and lower migration potential. [7] |
| Acrylated Amines | 5 - 20 | These are co-polymerizable, reducing migration and extractables. They can be very effective at mitigating oxygen inhibition. [6] |
Note: The optimal concentration for each amine synergist should be determined experimentally for your specific formulation and curing conditions.
Incorporating Other Oxygen Scavengers
For particularly challenging applications, the addition of other oxygen scavengers can be beneficial.
-
Thiols: Compounds containing thiol (-SH) groups are excellent oxygen scavengers and can also participate in thiol-ene polymerization, which is less sensitive to oxygen inhibition. However, they are often associated with an unpleasant odor. [4]* Phosphines: Triphenylphosphine (TPP) and other phosphines are effective at reducing oxygen inhibition by reacting with peroxy radicals to regenerate propagating radicals. [2]
Quantitative Insights: Photo-DSC Analysis
Photo-Differential Scanning Calorimetry (Photo-DSC) is a powerful technique to quantify the effects of oxygen inhibition and the efficacy of your mitigation strategies. By measuring the heat flow during polymerization, you can determine the induction time, peak polymerization rate, and total conversion.
| Condition | Induction Time | Peak Exotherm (mW/mg) | Total Conversion (%) |
| Cure in Air (No Mitigation) | Long | Low | Incomplete |
| Cure in Air (Optimized Amine Synergist) | Reduced | Higher | Improved |
| Cure under Nitrogen | Minimal to None | High | Complete |
This table represents typical trends observed in Photo-DSC analysis when comparing polymerization in the presence and absence of oxygen. [8] By systematically applying these troubleshooting strategies and understanding the underlying chemical principles, you can effectively overcome the challenges of oxygen inhibition and achieve robust, reliable results in your photopolymerization experiments using this compound.
References
-
Chen, Y., et al. (2020). Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. Molecules, 25(15), 3344. [Link]
-
Husár, B., et al. (2014). Experimental Comparison of Various Anti-Oxygen Inhibition Strategies in LED Curing. RadTech Report. [Link]
-
Xiao, P., et al. (2021). New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. Materials Chemistry Frontiers, 5(2), 656-667. [Link]
- Albemarle Corporation. (2008). New Class of Amine Coinitiators in Photoinitiated Polymerizations. U.S.
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Arceneaux, J. A. (2015). Mitigation of Oxygen Inhibition in UV-LED, UVA and Low-Intensity UV Cure. UV+EB Technology. [Link]
-
Wei, J., et al. (2011). Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. Journal of Polymer Science Part A: Polymer Chemistry, 49(6), 1428-1437. [Link]
-
Bomar. (n.d.). How to Reduce the Effects of Oxygen Inhibition. [Link]
-
Piedmont Chemical Industries. (2022). New UV Synergist for Improved Photoinitiator Efficiency. [Link]
- Green, W. A. (2010).
-
Allen, N. S., et al. (1989). Applications and properties of amine synergists in uv and eb curable coatings. Radtech Europe '89 Conference Proceedings. [Link]
-
Lapin, S. C., & Geiger, Z. S. (2014). Effect of Amine Synergists on the EB-Curing Properties of Acrylate-Based Coatings. RadTech Report, (3), 30-35. [Link]
-
LookChem. (2018). 4-Methylbenzophenone, Photoinitiator MBP, CAS 134-84-9. [Link]
-
Hoyle, C. E. (2004). An Overview of Oxygen Inhibition in Photocuring. RadTech e|5 2004 Technical Proceedings. [Link]
-
Intertronics. (2019). Oxygen inhibition: achieving a tack-free cure with UV adhesives and coatings. [Link]
-
Lapin, S. C. (2013). Effect of Amine Synergists on the Electron Beam Curing Properties of Acrylate Based Coatings. RadTech Europe Conference Proceedings. [Link]
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- 8. Characteristics and Applications of UV-Curable Coatings with Different Formulations - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
Technical Support Center: Optimizing Depth of Cure in Thick Films with 4-tert-Butyl-4'-methylbenzophenone
Welcome to the technical support center for advanced photopolymerization applications. This guide is designed for researchers, scientists, and drug development professionals who are leveraging "4-tert-Butyl-4'-methylbenzophenone" to achieve significant depth of cure in thick film applications. Here, we will delve into the nuanced interplay of formulation variables and processing parameters, providing you with actionable troubleshooting advice and a foundational understanding of the underlying photochemical principles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as a photoinitiator?
A1: this compound is a Type II photoinitiator.[1] Unlike Type I photoinitiators that undergo unimolecular cleavage to form radicals, Type II initiators require a co-initiator or synergist, typically a tertiary amine, to generate free radicals upon exposure to UV light.[1][2] The process involves the photoinitiator absorbing UV energy, transitioning to an excited triplet state, and then abstracting a hydrogen atom from the co-initiator. This results in the formation of a reactive amine radical, which then initiates the polymerization of monomers and oligomers.[2]
Q2: Why is achieving a good depth of cure in thick films challenging?
A2: Achieving a uniform and sufficient depth of cure in thick films is inherently difficult due to the phenomenon of light attenuation. As UV light penetrates the resin, its intensity decreases due to absorption by the photoinitiator, monomers, oligomers, and any pigments or fillers present.[3] This can lead to a gradient of cure, with the surface being well-cured while the bottom remains under-cured or liquid.
Q3: What is the optimal concentration of this compound to maximize cure depth?
A3: There is an optimal concentration range for any photoinitiator to achieve maximum cure depth.[4][5] Initially, increasing the photoinitiator concentration leads to a greater cure depth. However, beyond a certain point, the high concentration of the photoinitiator at the surface absorbs most of the UV light, creating a "shielding" effect that prevents light from penetrating deeper into the film.[6][7] This results in a decrease in the overall depth of cure. The optimal concentration is formulation-dependent and must be determined experimentally.
Q4: Can I use this compound as a sole photoinitiator?
A4: As a Type II photoinitiator, this compound requires a co-initiator, such as an amine synergist, to be effective.[8] The choice and concentration of the co-initiator are critical and will significantly impact the curing efficiency.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and systematic solutions.
Problem 1: Incomplete or "Tacky" Surface Cure
Potential Causes:
-
Oxygen Inhibition: Oxygen present at the air-resin interface can scavenge free radicals, terminating the polymerization chain reaction and leaving a tacky, uncured surface layer.[9][10] This is a very common issue in free-radical polymerization.[11][12][13]
-
Insufficient UV Energy at the Surface: The UV lamp may not be providing enough energy at the appropriate wavelength to overcome oxygen inhibition effectively.
-
Inadequate Co-initiator Concentration: The concentration of the amine synergist may be too low to generate a sufficient number of initiating radicals at the surface.
Solutions:
| Step | Action | Rationale |
| 1 | Increase UV Intensity: Boost the power output of your UV lamp. Higher intensity can generate radicals at a faster rate than they are consumed by oxygen.[7][14] | |
| 2 | Nitrogen Purge: If possible, cure the film in an inert nitrogen atmosphere. This physically displaces oxygen from the curing environment.[10] | |
| 3 | Optimize Co-initiator Concentration: Systematically increase the concentration of the amine synergist in your formulation. Common amine synergists include ethyl-4-(dimethylamino)benzoate (EDB) or triethanolamine (TEA). | Amines can help mitigate oxygen inhibition.[10] |
| 4 | Use a Surface Cure Additive: Consider adding a small amount of a wax or a thiol-based additive to your formulation. The wax will migrate to the surface, forming a physical barrier to oxygen, while thiols are effective at combating oxygen inhibition.[10] | |
| 5 | Employ a Multi-Wavelength UV Source: Using a UV source with both shorter and longer wavelengths can be beneficial. Shorter wavelengths are absorbed more at the surface and can help to rapidly establish a cured surface layer, while longer wavelengths penetrate deeper for through-cure.[10][15] |
Problem 2: Insufficient Depth of Cure
Potential Causes:
-
Sub-optimal Photoinitiator Concentration: As discussed in the FAQs, the concentration of this compound may be too high, causing light shielding, or too low, resulting in insufficient radical generation at greater depths.[4][16]
-
Incorrect UV Wavelength: The output spectrum of your UV lamp may not align well with the absorption spectrum of the photoinitiator system. Efficient curing requires the photoinitiator to absorb the emitted UV light effectively.[17]
-
High UV Absorbance of Other Components: Monomers, oligomers, or additives in your formulation may be absorbing UV light at the same wavelength as the photoinitiator, reducing the amount of light available for initiation.
-
Light Scattering by Fillers: If your formulation contains fillers or pigments, they can scatter the UV light, reducing its penetration depth.[3]
Solutions:
| Step | Action | Rationale |
| 1 | Optimize Photoinitiator Concentration: Conduct a concentration ladder study. Prepare a series of formulations with varying concentrations of this compound (e.g., 0.5%, 1.0%, 2.0%, 3.0%, 4.0% by weight) while keeping all other components constant. Cure each formulation under identical conditions and measure the depth of cure.[4][5] | This will allow you to identify the optimal concentration for your specific system. |
| 2 | Select an Appropriate UV Source: Ensure the peak emission wavelength of your UV lamp overlaps with the absorption spectrum of the this compound/amine system. Longer wavelengths generally offer better penetration.[7][15][18] | |
| 3 | Increase Exposure Time/Energy: A longer exposure time will deliver more total energy (dose) to the sample, allowing for deeper penetration and more complete curing.[19] | |
| 4 | Consider a Blended Photoinitiator System: Combine this compound with a Type I photoinitiator that has a different absorption profile. This can create a more efficient initiation system through the depth of the film. | |
| 5 | Reduce Competing Absorbance: If possible, substitute components in your formulation with alternatives that have lower UV absorbance in the relevant wavelength range. |
Experimental Protocols
Protocol 1: Determining Optimal Photoinitiator Concentration
-
Formulation Preparation: Prepare a master batch of your resin formulation without the photoinitiator and co-initiator.
-
Ladder Study: Create a series of five formulations by adding varying concentrations of this compound (e.g., 0.5, 1.0, 2.0, 3.0, 4.0 wt%) and a fixed concentration of your chosen amine synergist (e.g., 2.0 wt%). Ensure thorough mixing.
-
Sample Preparation: For each formulation, place a consistent volume of resin into a mold of a defined thickness (e.g., a 5 mm deep silicone mold).
-
Curing: Expose each sample to the same UV source at a fixed distance and for a fixed duration.
-
Cure Depth Measurement: After curing, carefully remove the sample from the mold. Gently wash away any uncured resin with a suitable solvent (e.g., isopropanol). Measure the thickness of the cured portion using a digital caliper or a specialized cure depth measurement tool.[20]
-
Data Analysis: Plot the measured cure depth as a function of the photoinitiator concentration to identify the optimal concentration that yields the maximum cure depth.
Protocol 2: Assessing the Impact of UV Intensity
-
Formulation: Prepare your resin formulation with the optimized concentration of this compound determined in Protocol 1.
-
Sample Preparation: Prepare identical samples as described in Protocol 1.
-
Variable Intensity Curing: Cure each sample for the same duration but at different UV intensities. This can be achieved by adjusting the power setting on your lamp or by changing the distance between the lamp and the sample.[18] Measure the intensity at the sample surface for each setting using a radiometer.
-
Measurement and Analysis: Measure the depth of cure for each sample and plot it against the corresponding UV intensity to understand the relationship for your system.
Visualizing Key Concepts
Photoinitiation Mechanism of a Type II System
Caption: Type II photoinitiation process.
Factors Influencing Depth of Cure
Caption: Interplay of factors affecting cure depth.
References
-
Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. Soft Matter.
-
Factors Affecting UV Cure. Permabond.
-
Overcoming Cure Depth Limitations: A Deep Dive into UV Adhesives with Incure Solutions. Incure Adhesives.
-
An Overview of Oxygen Inhibition in Photocuring. RadTech.
-
Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. National Institutes of Health.
-
Cure depth in photopolymerization: Experiments and theory. Princeton University.
-
Cure depth in photopolymerization: Experiments and theory. Journal of Materials Research.
-
Photoinitiator Effect on Depth of Cure in Visible Light Cure Polymerization. RadTech 2020.
-
Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. ResearchGate.
-
How to Reduce the Effects of Oxygen Inhibition. Bomar.
-
Factors Affecting UV Radiation Curing. Linshang Technology.
-
Effect of Photoinitiator on Cure Depth. Technology Center.
-
Photoinitiator Effect on Depth of Cure in Visible Light Cure Polymerization. RadTech.
-
Factors affecting the depth of cure of UV-polymerized composites. PubMed.
-
Impact of light intensity on the polymerization kinetics and network structure of model hydrophobic and hydrophilic methacrylate based dental adhesive resin. National Institutes of Health.
-
Effects of UV Exposure Conditions on Speed, Depth of Cure and Adhesion. Fusion UV Systems, Inc..
-
Effect of photoinitiator concentration on the broadening depth. ResearchGate.
-
Cure depth in photopolymerization: Experiments and theory. ResearchGate.
-
Measuring UV Curing Parameters of Commercial Photopolymers used in Additive Manufacturing. National Institutes of Health.
-
Understanding the Chemistry of 4-Methylbenzophenone: A Photoinitiator Primer. MilliporeSigma.
-
Role of GO and Photoinitiator Concentration on Curing Behavior of PEG-Based Polymer for DLP 3D Printing. ACS Omega.
-
Factors affecting measurement of cure depth and excess width for ceramic vat photopolymerization. euspen.
-
Comparison of Different Cure Monitoring Techniques. National Institutes of Health.
-
SINOCURE® MBP - 4-Methylbenzophenone Type II Photoinitiator. Sino-Active.
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4-tert-Butyl-benzophenone. NIST WebBook.
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4-tert-Butylbenzophenone. PubChem.
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Chemical Properties of 4-tert-Butyl-benzophenone (CAS 22679-54-5). Cheméo.
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UV Curing: Part Three; Free Radical Photoinitiators. Polymer Innovation Blog.
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Photoinitiators. Sigma-Aldrich.
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Methyl 4-tert-butylbenzoylformate. Benchchem.
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METHYLBENZOPHENONE price,buy 4-TERT-BUTYL-4. ChemicalBook.
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Application Notes and Protocols for 4-Benzoylbenzamide as a Photoinitiator in UV Curing. Benchchem.
-
4-tert-Butyl-4'-(thiomethyl)benzophenone. Sigma-Aldrich.
-
Summary of the main properties of 4-methyl benzophenone (4-MBP) and... ResearchGate.
-
4-tert-butyl phenol, 98-54-4. The Good Scents Company.
-
Thick Film Coatings for Thermal, Mechanical, and Optical Properties. Gelest.
-
This compound. ChemicalBook.
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Technical Support Center: Managing Yellowing in Polymers Cured with 4-tert-Butyl-4'-methylbenzophenone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses a common challenge encountered in the use of 4-tert-Butyl-4'-methylbenzophenone as a photoinitiator: the yellowing of cured polymers. This document provides in-depth technical insights, troubleshooting protocols, and validated experimental designs to help you understand, mitigate, and resolve this critical issue.
Part 1: Frequently Asked Questions (FAQs) - The Science of Yellowing
This section addresses the fundamental questions regarding the yellowing phenomenon associated with this compound.
Q1: What is this compound and why is it used?
A1: this compound is a Type II photoinitiator. Unlike Type I initiators that undergo direct cleavage upon UV exposure, Type II initiators, like the benzophenone family, require a co-initiator or synergist (typically a tertiary amine) to generate the free radicals necessary for polymerization.[1][2] Upon absorption of UV light, the benzophenone molecule transitions to an excited triplet state. In this state, it abstracts a hydrogen atom from the co-initiator, creating two radicals: a ketyl radical from the benzophenone and an aminoalkyl radical from the co-initiator. The aminoalkyl radical is the primary species that initiates the polymerization of monomers like acrylates.[3] This mechanism is highly efficient and makes substituted benzophenones popular choices for UV curing applications in coatings, adhesives, and biomedical devices.
Q2: What is the primary cause of yellowing when using this photoinitiator?
A2: The yellowing observed in polymers cured with this compound is primarily due to the formation of chromophores, which are chemical structures that absorb light in the visible spectrum. This discoloration can arise from two main sources:
-
Photoinitiator Byproducts: The photochemical reaction of the initiator itself can generate colored, non-polymerizing byproducts. The benzophenone ketyl radical, while less reactive in polymerization, can undergo side reactions (e.g., dimerization, reactions with oxygen) to form stable, colored species that remain trapped in the polymer matrix. Studies on similar benzophenone systems have shown that photoreactions can lead to the formation of phenolic compounds, which are known to contribute significantly to yellowing.[4][5]
-
Polymer Matrix Degradation: The polymer backbone itself can degrade over time due to exposure to UV light, heat, and oxygen, a process known as photo-oxidation.[6] This degradation creates chromophoric groups such as carbonyls (C=O) and conjugated double bonds within the polymer chains, leading to a yellow or brownish appearance. Aromatic polymer backbones (e.g., those based on bisphenol A) are particularly susceptible to this type of degradation.
Q3: Do the tert-butyl and methyl groups on the molecule affect the yellowing process?
A3: Yes, the substituents on the benzophenone core influence its photochemical behavior. While specific degradation pathways for this compound are not extensively detailed in public literature, we can infer their roles based on general principles:
-
Electronic Effects: The methyl group is weakly electron-donating, and the tert-butyl group has a slight inductive effect. These groups can subtly alter the energy of the excited triplet state and the reactivity of the resulting ketyl radical.
-
Steric Hindrance: The bulky tert-butyl group can influence the reaction pathways of the ketyl radical, potentially favoring certain side reactions over others and affecting the final distribution of byproducts.
-
Photostability: The substituents can impact the overall photostability of the initiator and its degradation products. Research on various benzophenone derivatives confirms that different substitution patterns lead to varied photoinitiation efficiencies and stability.[7]
Q4: Can process conditions exacerbate the yellowing effect?
A4: Absolutely. Several processing and environmental factors can worsen yellowing:
-
Excessive UV Exposure: Over-curing by exposing the polymer to excessive UV energy (high intensity or long duration) can lead to the degradation of not only the photoinitiator but also the newly formed polymer.
-
Oxygen Presence: Curing in the presence of oxygen can lead to the formation of peroxides and subsequent oxidative degradation pathways, which are major contributors to chromophore formation.
-
High Temperatures: Thermal energy can accelerate degradation reactions, both during and after the curing process.[6]
-
Incomplete Curing: Unreacted photoinitiator and monomers are more susceptible to degradation over time, leading to post-cure yellowing.
Part 2: Troubleshooting Guide - Addressing Yellowing in Your Experiments
This guide provides a structured, question-and-answer approach to resolving specific issues you may encounter in the lab.
My cured polymer is yellow immediately after curing. What should I investigate first?
This points to an issue with the formulation or the curing process itself.
-
Photoinitiator Concentration: Are you using the optimal concentration of this compound?
-
Rationale: An excessively high concentration can lead to a greater number of colored byproducts and unreacted initiator molecules, which can degrade over time.
-
Action: Titrate the photoinitiator concentration downwards in 0.5% (w/w) increments to find the minimum effective concentration for a complete cure.
-
-
Co-initiator Choice and Concentration: Are you using an appropriate amine co-initiator, and is its concentration balanced with the photoinitiator?
-
Rationale: The type of amine can influence yellowing. Aromatic amines are generally more prone to oxidation and color formation than aliphatic amines. The stoichiometry between the initiator and co-initiator is also critical for efficient radical generation and minimizing side reactions.
-
Action: If using an aromatic amine, consider switching to an aliphatic alternative. Verify that the molar ratio of co-initiator to photoinitiator is optimized (typically starting at 1:1 to 2:1).
-
-
UV Lamp Spectrum and Intensity: Is your UV lamp's output matched to the absorption spectrum of the photoinitiator?
-
Rationale: this compound has a specific UV absorption profile. Mismatched lamp output can lead to inefficient energy absorption, requiring longer exposure times and increasing the risk of polymer degradation at other wavelengths.
-
Action: Check the specifications of your UV lamp and compare its emission spectrum with the UV-Vis absorption spectrum of your photoinitiator. Ensure the intensity is sufficient for a rapid cure without being excessive.
-
My polymer looks clear after curing but turns yellow over time. What is the likely cause?
This suggests post-cure degradation of either the polymer matrix or residual formulation components.
-
Incomplete Cure: Could there be unreacted components in the polymer?
-
Rationale: Residual photoinitiator, co-initiator, or monomer are prime candidates for long-term degradation upon exposure to ambient light and heat.
-
Action: Confirm a full cure has been achieved. Use techniques like Fourier-Transform Infrared Spectroscopy (FTIR) to monitor the disappearance of the monomer's reactive groups (e.g., acrylate C=C bond). If the cure is incomplete, increase UV exposure time or intensity moderately, or re-evaluate the initiator system concentration.
-
-
Environmental Exposure: What are the storage and use conditions of the cured part?
-
Rationale: Continuous exposure to UV light (including sunlight or fluorescent office lighting), high humidity, and elevated temperatures will accelerate the aging and photo-oxidation of the polymer matrix.[6]
-
Action: Incorporate a light stabilization package into your formulation. This typically includes a UV absorber (which competes with the polymer for damaging UV photons) and a Hindered Amine Light Stabilizer (HALS), which scavenges free radicals formed during degradation.
-
-
Polymer Backbone Stability: Is the chosen monomer/oligomer inherently stable?
-
Rationale: Aromatic-based polymer backbones (e.g., urethane acrylates derived from aromatic isocyanates, epoxy acrylates from bisphenol A) contain chromophore precursors and are more susceptible to yellowing than aliphatic alternatives.
-
Action: If long-term optical clarity is critical, reformulate with aliphatic urethane acrylates, polyester acrylates, or other non-aromatic resins.
-
Part 3: Visualization & Experimental Protocols
Visualizing the Yellowing Mechanism
The following diagram illustrates the proposed photochemical pathway leading to the initiation of polymerization and the potential formation of yellowing byproducts.
Caption: Photochemical pathway of this compound.
Data Presentation: Comparative Analysis of Photoinitiators
When selecting a photoinitiator, it is crucial to balance curing efficiency with the tendency to cause yellowing. The table below provides a template for comparing this compound against common alternatives. Researchers should populate this table with their own experimental data.
| Photoinitiator System | Concentration (wt%) | Initial Yellowness Index (YI)¹ | YI after 200h Accelerated Weathering² | Relative Cure Speed³ |
| This compound / Amine | 2.0 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Benzophenone / Amine | 2.0 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Hydroxyketone (Type I) | 2.0 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Acylphosphine Oxide (Type I) | 2.0 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
¹ Measured according to ASTM E313 immediately after curing.[8][9] ² Measured after exposure in a QUV accelerated weathering tester or similar device. ³ Determined by Photo-DSC or Real-Time FTIR.
Experimental Protocol: Quantitative Evaluation of Yellowing
This protocol details the steps for measuring the Yellowness Index (YI) of a cured polymer film according to the ASTM E313 standard.[8][9][10][11]
Objective: To quantify and compare the initial and post-exposure yellowing of polymer films cured with different photoinitiator systems.
Materials & Equipment:
-
Polymer formulation (monomers, oligomers)
-
Photoinitiator(s) to be tested (e.g., this compound)
-
Co-initiator (if required)
-
Substrate for casting films (e.g., glass plates, release liner)
-
Film applicator or spin coater for controlled thickness
-
UV curing system (e.g., mercury arc lamp, LED) with controlled intensity
-
Spectrophotometer or colorimeter capable of measuring CIE Tristimulus values (X, Y, Z)
-
Accelerated weathering chamber (optional, for aging studies)
Methodology:
-
Sample Preparation:
-
Prepare the polymer formulations, ensuring each photoinitiator system is tested at the same concentration (e.g., 2% w/w). Include a control sample with no photoinitiator if applicable.
-
Cast films of a consistent, defined thickness (e.g., 100 µm) onto the chosen substrate. Ensure the films are uniform and free of defects.
-
-
Curing Protocol:
-
Place the sample under the UV source.
-
Expose the film to a defined dose of UV energy. It is critical to use the same UV dose for all samples being compared to ensure the degree of cure is not a variable.
-
Allow samples to cool to room temperature before measurement.
-
-
Yellowness Index (YI) Measurement:
-
Calibrate the spectrophotometer according to the manufacturer's instructions using a standard white reference tile.
-
Set the instrument parameters to comply with ASTM E313 (e.g., Illuminant C or D65, 2° or 10° observer).[6]
-
Place the cured polymer film (removed from the substrate if necessary) in the measurement port.
-
Measure the CIE Tristimulus values (X, Y, Z).
-
Calculate the Yellowness Index using the ASTM E313 formula for your chosen illuminant/observer. For Illuminant C and 2° Observer, the formula is: YI = [100 * (1.28 * X - 1.06 * Z)] / Y
-
Perform at least three measurements per sample and report the average YI. This is the "Initial YI".
-
-
Accelerated Aging (Optional):
-
Place the cured films in an accelerated weathering chamber.
-
Expose the samples to a defined cycle of UV radiation and condensation for a set duration (e.g., 200 hours).
-
After the exposure period, remove the samples, allow them to equilibrate to standard conditions, and re-measure the YI as described in Step 3. This is the "Post-Exposure YI".
-
-
Data Analysis:
-
Compare the Initial YI values across different photoinitiator systems to assess yellowing caused by the curing process itself.
-
Calculate the change in Yellowness Index (ΔYI = Post-Exposure YI - Initial YI) to evaluate the long-term color stability of the formulation.
-
Workflow Diagram:
Caption: Workflow for quantitative yellowing analysis.
References
-
Intertek. (n.d.). Yellowness Index (YI) ASTM E313. Retrieved from [Link]
-
Cheng, L., & Shi, W. (2025). Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. ResearchGate. Retrieved from [Link]
-
Li, J., et al. (2025). Reasons for yellowness of photocured sample by benzophenone/1,3-benzodioxole photoinitiating system. ResearchGate. Retrieved from [Link]
-
Li, J., et al. (2014). Reasons for the yellowness of photocured samples by the benzophenone/1,3-benzodioxole photoinitiating system. New Journal of Chemistry. Retrieved from [Link]
-
HunterLab. (2025). What standard do I use to verify Yellowness Index Performance? Retrieved from [Link]
- Batteas, J. D., et al. (2008). Photostability of the sunscreening agent 4-tert-butyl-4'-methoxydibenzoylmethane (avobenzone) in solvents of different polarity and proticity. Journal of Photochemistry and Photobiology A: Chemistry.
-
Infinita Lab. (n.d.). Comprehensive Guide Yellowness Index Testing - ASTM. Retrieved from [Link]
-
Contract Laboratory. (2024). Yellowness Index of Plastics: Understanding Laboratory Testing Methods. Retrieved from [Link]
-
3NH. (2024). Yellowness index measurement method. Retrieved from [Link]
-
Zhang, J., et al. (2020). New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. Materials Chemistry Frontiers. Retrieved from [Link]
-
Ocal, N., et al. (2025). Photoinitiating characteristics of benzophenone derivatives as new initiators in the photocrosslinking of polyethylene. ResearchGate. Retrieved from [Link]
-
Lalevée, J., et al. (2025). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. ACS Applied Materials & Interfaces. Retrieved from [Link]
-
MDPI. (2020). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. Retrieved from [Link]
-
Alfa Aesar. (2025). 4-Methylbenzophenone - SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). 4-tert-Butylbenzophenone. Retrieved from [Link]
Sources
- 1. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reasons for the yellowness of photocured samples by the benzophenone/1,3-benzodioxole photoinitiating system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. What standard do I use to verify Yellowness Index Performance? - HunterLab Horizons Blog | HunterLab [hunterlab.com]
- 7. researchgate.net [researchgate.net]
- 8. Yellowness Index (YI) ASTM E313 [intertek.com]
- 9. infinitalab.com [infinitalab.com]
- 10. contractlaboratory.com [contractlaboratory.com]
- 11. Yellowness index measurement method - 3nh [3nh.com]
Enhancing the performance of "4-tert-Butyl-4'-methylbenzophenone" with synergistic additives
Welcome to the technical support center for 4-tert-Butyl-4'-methylbenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and enhance the performance of your photopolymerization systems through the strategic use of synergistic additives.
Section 1: Understanding the Core System: this compound
This compound is a Type II photoinitiator. Unlike Type I initiators that undergo direct cleavage upon UV exposure, Type II initiators require a co-initiator or synergist to generate the free radicals necessary for polymerization. The process is a classic example of bimolecular hydrogen abstraction.
Mechanism of Action
The initiation process involves several key steps, which are crucial to understand for effective troubleshooting:
-
Photoexcitation: The benzophenone derivative absorbs UV light, promoting it from its ground state to an excited singlet state.
-
Intersystem Crossing (ISC): The molecule rapidly transitions to a more stable, longer-lived triplet state. This excited triplet state is the primary reactive species.
-
Hydrogen Abstraction: The triplet-state photoinitiator abstracts a hydrogen atom from a hydrogen donor, most commonly a tertiary amine synergist.
-
Radical Generation: This step produces two radicals: a ketyl radical from the benzophenone and a highly reactive aminoalkyl radical from the synergist. The aminoalkyl radical is the principal species that initiates the polymerization of monomers like acrylates.[1]
This multi-step process is highly efficient but also presents several points where performance can be hindered, such as by oxygen inhibition or improper component concentration.
Section 2: Troubleshooting Guide
This section addresses specific performance issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My formulation is curing too slowly or remains tacky. What's the cause and how do I fix it?
Immediate Cause: Incomplete or slow polymerization, particularly at the surface. This is most often due to insufficient radical generation or termination of growing polymer chains by atmospheric oxygen (oxygen inhibition).
Underlying Issues & Solutions:
-
Oxygen Inhibition: Oxygen is a potent radical scavenger that reacts with the initiating aminoalkyl radicals and growing polymer chains to form unreactive peroxy radicals.[2] This effect is most pronounced at the surface exposed to air.
-
Solution 1: Optimize Amine Synergist: Amine synergists play a dual role; besides being hydrogen donors, they effectively combat oxygen inhibition by reacting with and consuming peroxy radicals to generate new, reactive aminoalkyl radicals.[2] Ensure the correct synergist is used at an optimal concentration.
-
Solution 2: Inert Atmosphere: If feasible, conduct the curing process under a nitrogen or argon blanket. This physically displaces oxygen from the surface, dramatically improving cure speed and eliminating tackiness.
-
-
Mismatched UV Source: this compound and related structures have a primary absorption peak in the short-wave UV-C range (around 259 nm for the closely related 4-methylbenzophenone).[3] If your UV lamp's output does not significantly overlap with this absorption range, the photoinitiator will not be efficiently excited.
-
Solution: Verify Lamp Spectrum: Check the spectral output of your UV lamp (e.g., Mercury, LED). Ensure it delivers sufficient intensity in the 250-300 nm range. For thicker or pigmented systems, photoinitiators that absorb at longer wavelengths (UVA, >320 nm) may be needed to ensure deep curing.
-
-
Incorrect Component Concentrations: The ratio of photoinitiator to synergist is critical. Too little photoinitiator results in a low concentration of excited triplet states. Too little synergist leads to inefficient hydrogen abstraction and poor oxygen scavenging.
-
Solution: Formulation Ladder Study: Conduct a design of experiments (DoE) or a simple ladder study to find the optimal concentration. A typical starting point is a 1:1 or 1:2 molar ratio of photoinitiator to amine synergist.
-
Experimental Protocol: Optimizing Photoinitiator and Synergist Concentration
-
Prepare Stock Solutions: Create stock solutions of your monomer/oligomer blend, this compound, and your chosen amine synergist (e.g., EHA or MDEA).
-
Formulate Test Matrix: Prepare a series of small-batch formulations according to the table below.
-
Application & Curing: Apply each formulation as a thin film (e.g., 50 µm) onto a standard substrate. Cure each sample using the same UV source, exposure time, and distance.
-
Assessment: Evaluate the cure state immediately after exposure. Test for surface tackiness using a cotton ball or by touch (with appropriate PPE). Perform a solvent rub test (e.g., with MEK) to assess through-cure. The optimal formulation will be tack-free with high solvent resistance.
| Sample ID | Photoinitiator (wt%) | Amine Synergist (wt%) | Observations (Tackiness, Solvent Rubs) |
| A | 2.0 | 1.0 | |
| B | 2.0 | 2.0 | |
| C | 2.0 | 4.0 | |
| D | 4.0 | 2.0 | |
| E | 4.0 | 4.0 | |
| F | 4.0 | 6.0 |
Q2: My cured material has a noticeable yellow tint. How can I prevent this?
Immediate Cause: The formation of chromophores (color-producing compounds) that absorb light in the blue/violet region of the visible spectrum, making the material appear yellow.
Underlying Issues & Solutions:
-
Amine Synergist Oxidation: While essential for curing, tertiary amines are susceptible to oxidation, especially aromatic amines. This oxidation can occur during the curing process or post-cure through exposure to light and air, forming yellow-colored products.[4][5]
-
Solution 1: Choose the Right Amine: Aliphatic amines (e.g., N-methyldiethanolamine - MDEA, 2-ethylhexyl-4-dimethylaminobenzoate - EHA) generally exhibit lower yellowing than aromatic amines.[6] Acrylated amines are an excellent choice as they are designed to be less yellowing and can be incorporated into the polymer backbone, reducing migration.
-
Solution 2: Optimize Concentration: Use the minimum amount of amine synergist required for an effective cure. Over-concentration increases the potential for yellowing. An optimal content is often found to be around 1.0 wt%.[7]
-
-
Photoinitiator Byproducts: Photodegradation of the benzophenone structure itself or its interaction with other formulation components can generate phenolic compounds, which are known to contribute to color.[8]
-
Solution: Incorporate Antioxidants/HALS: Adding a hindered amine light stabilizer (HALS) or a phenolic antioxidant can scavenge free radicals formed post-cure, significantly reducing long-term yellowing caused by environmental exposure.
-
-
Thermal Degradation: Excessive heat, either from the UV lamp (especially high-power mercury lamps) or during post-cure processing, can accelerate the decomposition of the polymer or additives, leading to discoloration.[5]
-
Solution: Control Temperature: Use UV sources with good IR filtering (e.g., dichroic reflectors) or LED lamps that produce less heat. Monitor the surface temperature during curing and ensure it remains within the stable range for your formulation.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the ideal concentration range for this compound and its synergists?
A: For this compound (and similar benzophenones), a typical loading level is between 0.5% and 5.0% by weight.[3] The amine synergist concentration generally ranges from 1.0% to 5.0% by weight. The optimal ratio depends heavily on the specific monomers, film thickness, and UV source, but a 1:1 to 1:2 molar ratio of photoinitiator to synergist is a robust starting point for optimization.
Q: Can I use this compound in pigmented systems?
A: Yes, but with considerations. Pigments (especially TiO₂) can scatter and absorb UV light, competing with the photoinitiator. Because this compound absorbs primarily in the shorter UV-C range, its effectiveness can be limited in thick or heavily pigmented coatings. For such applications, it is often blended with a Type I or Type II photoinitiator that absorbs at longer wavelengths (e.g., an acylphosphine oxide (TPO) type initiator) to ensure sufficient "through-cure."
Q: What are the best synergistic additives to pair with this photoinitiator?
A: The most common and effective synergists are tertiary amines. For applications where low yellowing is critical, consider the following:
-
N-Methyldiethanolamine (MDEA): A widely used, effective aliphatic amine.
-
2-Ethylhexyl-4-dimethylaminobenzoate (EHA): An excellent choice for reducing oxygen inhibition and improving surface cure.[6][9]
-
Acrylated Amines: These are polymerizable synergists that offer the benefits of hydrogen donation and oxygen scavenging with the added advantages of low migration and reduced yellowing.
Q: How does the choice of amine synergist affect performance?
A: The structure of the amine has a direct impact on both reactivity and final properties.
-
Reactivity: The efficiency of hydrogen abstraction depends on the stability of the resulting aminoalkyl radical. Amines with hydrogen atoms on a carbon adjacent to the nitrogen are most effective.
-
Yellowing: As discussed, aliphatic amines are generally preferred over aromatic amines to minimize color formation.[4][10]
-
Migration: For sensitive applications like food packaging or medical devices, using polymeric or acrylated amines is crucial to prevent the migration of small molecules from the cured polymer.[11]
References
-
Effect of tertiary amines on yellowing of UV-curable epoxide resins. Polymer International, 56(12), 1544-1552. Available at: [Link]
-
Effect of tertiary amines on yellowing of UV-curable epoxide resins. ResearchGate. Available at: [Link]
-
New UV Synergist for Improved Photoinitiator Efficiency. PCI Magazine. Available at: [Link]
-
Synergistic effect combining amines and aminoacrylates with Type I photoinitiators. RadTech 2022. Available at: [Link]
-
New UV Synergist for Improved Photoinitiator Efficiency. Piedmont Chemical Industries. Available at: [Link]
- Amine synergists with uv-a absorption. Google Patents.
-
Effect of Amine Synergists on the Electron Beam Curing Properties of Acrylate Based Coatings. RadTech Europe. Available at: [Link]
-
Applications and properties of amine synergists in uv and eb curable coatings. Radtech. Available at: [Link]
-
Common Troubleshooting Solutions in UV Ink Curing. IUV-Advancing UV LED Curing System. Available at: [Link]
-
New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. Materials Chemistry Frontiers. Available at: [Link]
-
Yellowing in UV-Cured Coatings: Causes, Mechanisms, and Solutions. ChemAnalyst. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effect of Amine Synergists on the Electron Beam Curing Properties of Acrylate Based Coatings - Radtech [radtech-europe.com]
- 3. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 5. Yellowing in UV-Cured Coatings: Causes, Mechanisms, and Solutions-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 6. pcimag.com [pcimag.com]
- 7. researchgate.net [researchgate.net]
- 8. Solution to yellowing problem with UV epoxy resin - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 9. news.piedmontchemical.com [news.piedmontchemical.com]
- 10. radtech2022.com [radtech2022.com]
- 11. EP4301725A1 - Amine synergists with uv-a absorption - Google Patents [patents.google.com]
Validation & Comparative
"4-tert-Butyl-4'-methylbenzophenone" vs. benzophenone: a comparative efficiency study
A Guide for Researchers in Photopolymerization
As a Senior Application Scientist, the selection of a photoinitiator is a decision I approach with analytical rigor. It is a critical parameter that dictates the kinetics of photopolymerization and the final properties of the cured material. This guide provides an in-depth comparative analysis of two Type II photoinitiators: the parent compound, benzophenone, and its substituted derivative, 4-tert-butyl-4'-methylbenzophenone. Our objective is to dissect how subtle structural modifications influence photochemical efficiency, providing a framework for rational photoinitiator selection in your formulations.
We will explore the underlying mechanisms, present a logical workflow for empirical comparison, and interpret the resulting data. This guide is designed for professionals in materials science and drug development who require a deep, mechanistic understanding of their photocurable systems.
Introduction to the Contestants: Structure and Hypothesized Function
Benzophenone (BP) is the archetypal Type II photoinitiator, valued for its low cost, good solubility, and well-understood mechanism.[1][2] However, its application can be limited by factors such as a relatively short UV light absorption wavelength and potential for yellowing.[2] This has driven the development of derivatives like this compound (BMBP), designed to overcome these limitations.
The key structural differences—a tert-butyl group on one phenyl ring and a methyl group on the other—are not merely decorative. They are strategic modifications intended to alter the molecule's electronic and physical properties.
-
The Tert-Butyl Group: This bulky, electron-donating group is expected to increase the molecule's lipophilicity, enhancing solubility in non-polar acrylate or methacrylate monomers. This can lead to a more homogeneous distribution within the formulation, preventing phase separation and ensuring uniform initiation.
-
The Methyl Group: As another electron-donating group, it can subtly influence the energy of the excited triplet state, potentially improving the efficiency of the hydrogen abstraction step central to Type II initiation.[3]
A foundational comparison begins with the intrinsic properties of each molecule. These characteristics govern their behavior in formulation and their interaction with UV light.
| Property | Benzophenone (BP) | This compound (BMBP) | Rationale for Significance |
| Molecular Formula | C₁₃H₁₀O[4] | C₁₈H₂₀O[5] | Defines the basic identity and stoichiometry of the compound. |
| Molecular Weight | 182.22 g/mol [4] | 252.35 g/mol [5] | Affects formulation calculations (molar concentration) and migration potential. |
| Melting Point | 47-51 °C[1] | N/A | Influences handling, storage, and solubility in liquid formulations at ambient temperatures. |
| Boiling Point | 305 °C[1] | N/A | Indicates thermal stability and potential for volatilization during processing. |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether.[1] | Expected to have enhanced solubility in non-polar organic solvents. | Critical for achieving a homogeneous formulation and preventing initiator crystallization. |
| UV Absorption (λmax) | ~252 nm | Expected red-shift (~260-300 nm) | Determines the required wavelength of the UV source for efficient excitation. A red-shift can allow for the use of safer, longer-wavelength UV lamps (e.g., LEDs).[3][6] |
The Mechanism of Action: A Shared Pathway with Divergent Efficiencies
Both BP and BMBP operate via the classic Type II photoinitiation mechanism, a bimolecular process that relies on a co-initiator or synergist, typically a tertiary amine.[7] Understanding this pathway is essential to pinpoint where structural modifications can impart an advantage.
The process unfolds in four key steps:
-
Photoexcitation: Upon absorbing a photon of appropriate energy, the benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The S₁ state is short-lived and rapidly undergoes intersystem crossing to a more stable, long-lived triplet state (T₁).[7] This triplet state is the photochemically active species.
-
Hydrogen Abstraction: In its triplet state, the benzophenone molecule abstracts a hydrogen atom from the co-initiator (e.g., triethylamine).[7] This is the rate-determining step for radical generation.
-
Radical Formation: This abstraction event yields two radicals: a ketyl radical from the benzophenone and an aminoalkyl radical from the co-initiator. The aminoalkyl radical is the primary species that initiates the polymerization of monomers.[7]
The electron-donating nature of the tert-butyl and methyl groups on BMBP is hypothesized to increase the electron density on the carbonyl oxygen in the triplet state, making it a more effective hydrogen abstractor. This would lead to a faster rate of radical generation and, consequently, a more efficient polymerization process.
Caption: Type II photoinitiation mechanism for benzophenones.
Experimental Design for a Head-to-Head Comparison
To move from hypothesis to empirical evidence, a structured experimental approach is required. We will use two primary techniques—Photo-Differential Scanning Calorimetry (Photo-DSC) and Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR)—to quantify and compare the initiation efficiency of BP and BMBP.
Sources
- 1. Benzophenone | 119-61-9 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Benzophenone | C6H5COC6H5 | CID 3102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 55709-38-1 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to 4-tert-Butyl-4'-methylbenzophenone and Other Type II Photoinitiators for Researchers and Formulation Scientists
In the realm of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired curing characteristics and final polymer properties. Among the various classes of photoinitiators, Type II systems, which operate via a bimolecular mechanism, offer a versatile platform for a wide range of applications, from dental resins to industrial coatings. This guide provides an in-depth comparison of 4-tert-Butyl-4'-methylbenzophenone with other prominent Type II photoinitiators, grounded in experimental data and mechanistic principles to aid researchers and formulation professionals in making informed decisions.
The Mechanism of Type II Photoinitiation: A Bimolecular Approach
Unlike Type I photoinitiators that undergo unimolecular cleavage to generate free radicals upon light absorption, Type II photoinitiators require the presence of a co-initiator or synergist.[1][2] The process is initiated when the photoinitiator absorbs a photon, transitioning to an excited singlet state, followed by rapid intersystem crossing to a more stable triplet state.[3] This excited triplet state then interacts with a co-initiator, typically a hydrogen donor like an amine or an alcohol, through a hydrogen abstraction or electron-proton transfer process.[2][4] This bimolecular reaction generates two radicals: a ketyl radical from the photoinitiator and a reactive radical from the co-initiator, which then initiates the polymerization of monomers.[1]
This two-step mechanism offers distinct advantages, including reduced oxygen inhibition as the co-initiator can also react with and consume dissolved oxygen.[5] However, the bimolecular nature of the reaction can sometimes lead to slower initiation rates compared to Type I systems.[1][3]
Key Performance Metrics for Photoinitiator Selection
The efficacy of a photoinitiator is determined by several key photophysical and chemical properties. A thorough understanding of these parameters is crucial for selecting the optimal initiator for a specific application.
-
Absorption Spectrum (λmax): The wavelength at which the photoinitiator exhibits maximum absorption. This must be matched with the emission spectrum of the light source (e.g., a medium-pressure mercury lamp) for efficient energy transfer.
-
Molar Extinction Coefficient (ε): A measure of how strongly a chemical species absorbs light at a given wavelength. A higher molar extinction coefficient is generally desirable as it allows for efficient light absorption at lower concentrations.
-
Quantum Yield (Φ): The efficiency of a photochemical process, defined as the number of times a specific event occurs per photon absorbed.[6] For photoinitiators, the quantum yield of radical formation is a critical parameter.
-
Solubility and Compatibility: The photoinitiator must be soluble and compatible with the monomer and oligomer formulation to ensure a homogeneous system and prevent phase separation.
-
Migration and Extractables: In applications such as food packaging and biomedical devices, low migration and extractability of the photoinitiator and its byproducts are essential for safety and regulatory compliance.
A Comparative Analysis of Prominent Type II Photoinitiators
This section provides a detailed comparison of this compound with other commonly used Type II photoinitiators, including the parent compound benzophenone and thioxanthone derivatives.
Benzophenone and its Derivatives
Benzophenone (BP) is the archetypal Type II photoinitiator.[2][7] Its derivatives are synthesized to modify its photophysical properties and improve its performance in various formulations.
| Photoinitiator | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Key Features & Considerations |
| Benzophenone (BP) | ~252, ~334 (in Ethanol)[8] | Varies with solvent | Good solubility in common monomers. Can lead to yellowing in cured polymers. |
| 4-Methylbenzophenone (4-MBP) | Similar to BP | Higher than BP | Increased reactivity compared to BP due to the electron-donating methyl group. |
| This compound | Data not readily available | Data not readily available | The bulky tert-butyl group can enhance solubility in non-polar systems and potentially reduce migration. The methyl group can increase reactivity. |
| 4,4'-Bis(diethylamino)benzophenone (Michler's Ketone) | ~350-380 | Very High | Highly efficient due to the strong electron-donating amino groups, but can cause significant yellowing. |
Discussion:
The introduction of alkyl substituents on the benzophenone core, as seen in 4-methylbenzophenone and this compound, is a common strategy to enhance performance. The electron-donating nature of the methyl group in 4-MBP generally leads to a higher photoinitiation efficiency compared to the unsubstituted benzophenone.[9] The addition of a tert-butyl group in this compound is expected to further modify its properties. While specific quantitative data for this compound is not widely published in the readily available literature, the tert-butyl group is known to increase solubility in many organic media and its bulkiness can hinder migration of the unreacted photoinitiator from the cured polymer.
Thioxanthones: High-Efficiency Alternatives
Thioxanthone (TX) and its derivatives are another important class of Type II photoinitiators, known for their high efficiency and absorption at longer wavelengths compared to benzophenones.[7] This makes them particularly suitable for curing pigmented and thicker coatings.
| Photoinitiator | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Key Features & Considerations |
| Thioxanthone (TX) | ~380-420[7] | Higher than BP[7] | Poor solubility in many systems.[7] |
| 2-Isopropylthioxanthone (ITX) | ~382 | High | Good solubility and high reactivity. Widely used in various applications.[10][11] |
| 2,4-Diethylthioxanthone (DETX) | ~384 | High | Excellent solubility and high photoinitiation efficiency.[7] |
Discussion:
Thioxanthone derivatives like ITX and DETX are often preferred over the parent compound due to their significantly improved solubility.[7] Their absorption maxima in the near-visible region allow for deeper penetration of UV light, making them ideal for curing pigmented formulations where benzophenones might be less effective due to the competitive absorption of the pigment.[7] The initiation mechanism of thioxanthones is similar to that of benzophenones, involving hydrogen abstraction from a co-initiator in the excited triplet state.[7]
Experimental Protocols for Comparative Evaluation
To objectively compare the performance of this compound with other Type II photoinitiators, a series of standardized experiments should be conducted.
Photopolymerization Kinetics using Real-Time FTIR
This experiment monitors the rate of disappearance of the monomer's reactive functional groups (e.g., acrylate double bonds) upon UV exposure, providing a direct measure of the polymerization rate.
Methodology:
-
Formulation Preparation: Prepare a standard formulation consisting of a monomer (e.g., trimethylolpropane triacrylate, TMPTA), a co-initiator (e.g., ethyl 4-(dimethylamino)benzoate, EDB), and the photoinitiator to be tested at a fixed concentration (e.g., 2 wt%).
-
Sample Preparation: Apply a thin film of the formulation onto a transparent substrate (e.g., a BaF₂ salt plate).
-
RT-FTIR Analysis: Place the sample in the FTIR spectrometer and continuously collect spectra while irradiating with a UV lamp of a specific intensity and spectral output.
-
Data Analysis: Monitor the decrease in the peak area of the acrylate double bond absorption band (typically around 1635 cm⁻¹) as a function of time. The rate of conversion can then be calculated to compare the efficiency of different photoinitiators.
Determination of Cured Film Properties
The final properties of the cured polymer are critical for its intended application.
Methodology:
-
Curing: Prepare films of a defined thickness using the different photoinitiator formulations and cure them under a UV lamp with a controlled dose of UV energy.
-
Hardness Testing: Measure the pendulum hardness (König or Persoz) or pencil hardness of the cured films according to standard ASTM methods.
-
Solvent Resistance: Assess the degree of crosslinking by performing a solvent rub test (e.g., with methyl ethyl ketone, MEK) and noting the number of double rubs required to break through the coating.
-
Yellowing Index: Measure the initial color and the color after a period of UV exposure or thermal aging using a spectrophotometer to determine the yellowing index. This is particularly important for clear coatings.
Visualizing the Process
Type II Photoinitiation Mechanism
Caption: General mechanism of Type II photoinitiation.
Experimental Workflow for Photoinitiator Comparison
Caption: Workflow for comparing photoinitiator performance.
Conclusion and Recommendations
The selection of a Type II photoinitiator is a multi-faceted decision that requires a balance of reactivity, compatibility, and final performance properties.
-
For general-purpose clear coatings where cost is a primary driver, benzophenone and 4-methylbenzophenone remain viable options, though potential yellowing should be considered.
-
For applications requiring low migration and good solubility in less polar systems, this compound presents a promising, albeit less characterized, alternative. Its bulky substituent is theoretically advantageous for reducing migration.
-
For pigmented or thick-section curing, thioxanthone derivatives such as ITX and DETX are the initiators of choice due to their superior light absorption at longer wavelengths and high efficiency.
It is strongly recommended that researchers and formulators conduct their own comparative studies using the experimental protocols outlined in this guide. This will provide the most relevant data for their specific formulations and curing conditions, enabling the selection of the optimal photoinitiator system to meet their performance targets.
References
- Tintoll. (n.d.). Norrish Type 2/ II Photoinitiator Wholesale Manufacturer.
- Sang, Y., et al. (2021). Substituted Thioxanthone-Based Photoinitiators for Efficient Two-Photon Direct Laser Writing Polymerization with Two-Color Resolution. ACS Applied Polymer Materials.
- Lalevée, J., et al. (n.d.). New thioxanthone and xanthone photoinitiators based on silyl radical chemistry. Polymer Chemistry (RSC Publishing).
- Polymer Innovation Blog. (2016, January 25). UV Curing: Part Three; Free Radical Photoinitiators.
- ResearchGate. (n.d.). Photoinitiating mechanisms of Type-I (A), Type-II (B) and two-photon active (C) initiators.
- PubMed. (2014). Photoexcited states of UV absorbers, benzophenone derivatives.
- Google Patents. (n.d.). US8110610B2 - Amine co-initiators for radiation curable compositions.
- iSuoChem. (2022, July 12). Brief description of hydrogen-capturing photoinitiators and their two main categories.
- Purdue College of Engineering. (n.d.). Tailored Thioxanthone‐Based Photoinitiators for Two‐Photon‐Controllable Polymerization and Nanolithographic Printing.
- Sigma-Aldrich. (n.d.). Photoinitiators.
- MDPI. (n.d.). Thioxanthone Derivatives as a New Class of Organic Photocatalysts for Photopolymerisation Processes and the 3D Printing of Photocurable Resins under Visible Light.
- ACS Applied Polymer Materials. (2021, October 25). Visible-Light Amine Thioxanthone Derivatives as Photoredox Catalysts for Photopolymerization Processes.
- ResearchGate. (n.d.). (PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents.
- MDPI. (n.d.). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents.
- Google Patents. (n.d.). US20080249203A1 - Class of Amine Coinitiators in Photoinitiated Polymerizations.
- SciSpace. (1968). The absorption spectra of derivatives of benzophenone with acceptor and donor substituents.
- Hampford Research Inc. (n.d.). UV Additives.
- ResearchGate. (n.d.). Photoexcited States of UV Absorbers, Benzophenone Derivatives.
- Google Patents. (n.d.). US20080103222A1 - New Class of Amine Coinitiators in Photoinitiated Polymerizations.
- ResearchGate. (n.d.). Comparison between Type I and Type II photoinitiators for radical generation.
- ChemicalBook. (2025, July 14). 4,4'-DI-TERT-BUTYLBENZOPHENONE.
- National Center for Biotechnology Information. (2024, August 17). Photoinitiators for Medical Applications—The Latest Advances.
- CORE. (2022, August 12). Polymerizable and polymeric type I and type II photoinitiators. Volume 1.
- Semantic Scholar. (2020, February 1). Synthesis and preliminary photopolymerization evaluation of novel photoinitiators containing phototrigger to overcome oxygen inhibition in the UV- curing system.
- National Center for Biotechnology Information. (n.d.). 4-tert-Butylbenzophenone.
- Cheméo. (n.d.). Chemical Properties of 4-tert-Butyl-benzophenone (CAS 22679-54-5).
- Polymer Chemistry (RSC Publishing). (n.d.). Conventional Type II photoinitiators as activators for photoinduced metal-free atom transfer radical polymerization.
-
ChemicalBook. (2023, June 28). This compound. Retrieved from [Link]
- NIST WebBook. (n.d.). 4-tert-Butyl-benzophenone.
- BOC Sciences. (n.d.). CAS 55709-38-1 this compound.
- ResearchGate. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards.
- AAT Bioquest, Inc. (2026, January 6). Quest Database™ Quantum Yield.
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The Unseen Influence: A Comparative Guide to the Photoreactivity of Benzophenone and its Tert-butylated Analogue
In the realm of photochemistry, benzophenone reigns as a cornerstone, a workhorse molecule for initiating radical reactions and understanding fundamental photochemical processes. Its deceptively simple structure belies a rich and complex excited-state reactivity. However, the introduction of substituents can dramatically alter this reactivity, often in non-intuitive ways. This guide provides an in-depth, comparative analysis of the photoreactivity of benzophenone and its 4-tert-butyl substituted analogue, offering researchers, scientists, and drug development professionals a clear understanding of how the seemingly inert tert-butyl group wields significant influence over photochemical outcomes.
This document moves beyond a simple recitation of facts, delving into the causality behind experimental observations and providing the necessary data and protocols to empower your own research endeavors.
Foundational Principles: The Photochemistry of Benzophenone
Upon absorption of ultraviolet (UV) light, benzophenone is promoted from its singlet ground state (S₀) to an excited singlet state (S₁). Due to efficient intersystem crossing (ISC), the S₁ state rapidly converts to the more stable and longer-lived triplet state (T₁). This triplet state is the primary actor in most of benzophenone's photochemistry. The n→π* character of the lowest triplet state localizes the excitation on the carbonyl group, rendering the oxygen atom electrophilic and radical-like. This enables the triplet benzophenone to abstract a hydrogen atom from a suitable donor, initiating a cascade of radical reactions. A classic example is the photoreduction of benzophenone in the presence of 2-propanol to form benzopinacol.[1]
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; S0 [label="Benzophenone (S₀)"]; S1 [label="Excited Singlet State (S₁)"]; T1 [label="Excited Triplet State (T₁)"]; Products [label="Photochemical Products"];
} caption [label="Jablonski diagram illustrating the key photophysical and photochemical processes of benzophenone.", shape=plaintext]
The Tert-butyl Effect: A Tale of Two Ketones
The introduction of a tert-butyl group at the para-position of one of the phenyl rings might seem like a minor modification. However, this bulky alkyl group exerts a profound influence on the photophysical and photochemical properties of the benzophenone chromophore through a combination of steric and electronic effects.
Comparative Photophysical Properties
To understand the divergent photoreactivities, we must first examine the fundamental photophysical parameters of benzophenone and 4-tert-butylbenzophenone.
| Parameter | Benzophenone | 4-tert-Butylbenzophenone | Rationale for a Shift in Properties |
| λmax (n→π) | ~340 nm | ~345 nm | The electron-donating nature of the tert-butyl group can slightly red-shift the n→π transition. |
| Intersystem Crossing (ISC) Rate Constant (kISC) | ~1.7 x 1011 s-1[2] | Slightly altered | The tert-butyl group can influence the spin-orbit coupling, which governs the rate of intersystem crossing. However, this effect is often subtle for para-substituents. |
| Triplet State Lifetime (τT) | Varies with solvent and concentration | Generally longer in the absence of quenchers | The bulky tert-butyl group can sterically hinder bimolecular quenching processes, leading to a longer-lived triplet state. |
Comparative Photochemical Reactivity: A Focus on Photoreduction
The photoreduction of benzophenones in the presence of a hydrogen donor is a benchmark reaction to probe their reactivity. Here, we compare the quantum yield of photoreduction, a measure of the efficiency of the reaction.
| Compound | Solvent | Quantum Yield (Φ) of Photoreduction | Key Takeaway |
| Benzophenone | 2-Propanol | ~0.9 - 1.0 | Highly efficient photoreduction. |
| 4-tert-Butylbenzophenone | 2-Propanol | ~0.7 - 0.8 | The photoreduction is still efficient, but slightly lower than the parent compound. This can be attributed to the electronic effect of the tert-butyl group influencing the reactivity of the triplet state. |
The rate of hydrogen abstraction by the triplet state is a critical determinant of the overall photoreaction efficiency.
| Triplet Ketone | Hydrogen Donor | Rate Constant for H-abstraction (kH) (M-1s-1) | Mechanistic Implication |
| Benzophenone | Cyclohexane | ~1 x 106 | The electrophilic oxygen of the n,π* triplet state readily abstracts a hydrogen atom. |
| 4-tert-Butylbenzophenone | Cyclohexane | Slightly lower than benzophenone | The electron-donating tert-butyl group can slightly decrease the electrophilicity of the triplet oxygen atom, thus reducing the rate of hydrogen abstraction. |
Experimental Protocols: A Guide to Reproducible Photochemistry
To ensure the trustworthiness of these comparisons, detailed experimental protocols are essential. Here, we provide a generalized workflow for a comparative photochemical study.
Synthesis of 4-tert-Butylbenzophenone
A common method for the synthesis of 4-tert-butylbenzophenone is the Friedel-Crafts acylation of tert-butylbenzene with benzoyl chloride.
Procedure:
-
To a stirred solution of tert-butylbenzene (1.2 equivalents) in a suitable solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride (1.1 equivalents) portion-wise.
-
Slowly add benzoyl chloride (1.0 equivalent) to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 4-tert-butylbenzophenone.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Reactants: tert-Butylbenzene, Benzoyl Chloride, AlCl₃"]; B [label="Reaction Mixture in Dichloromethane at 0°C"]; C [label="Stirring at Room Temperature"]; D [label="Quenching with Ice/HCl"]; E [label="Workup: Separation, Washing, Drying"]; F [label="Purification: Recrystallization/Chromatography"]; G [label="Product: 4-tert-Butylbenzophenone"];
} caption [label="Workflow for the synthesis of 4-tert-butylbenzophenone.", shape=plaintext]
Comparative Photolysis Experiment
Objective: To compare the rate of photoreduction of benzophenone and 4-tert-butylbenzophenone.
Materials:
-
Benzophenone
-
4-tert-Butylbenzophenone
-
2-Propanol (spectroscopic grade)
-
Quartz cuvettes
-
UV lamp (e.g., medium-pressure mercury lamp with appropriate filters)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare equimolar solutions of benzophenone and 4-tert-butylbenzophenone in 2-propanol. The concentration should be adjusted to have a significant but not total absorption at the chosen irradiation wavelength (e.g., 350 nm).
-
Transfer the solutions to separate quartz cuvettes and seal them.
-
Place the cuvettes in a temperature-controlled sample holder and irradiate them with the UV lamp.
-
At regular time intervals, remove the cuvettes and record the UV-Vis absorption spectrum of each solution.
-
Monitor the disappearance of the benzophenone and 4-tert-butylbenzophenone absorption band (around 340-345 nm) over time.
-
Plot the absorbance at λmax versus time for both compounds to compare their rates of disappearance.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Prepare equimolar solutions in 2-propanol"]; B [label="Transfer to quartz cuvettes"]; C [label="Irradiate with UV lamp"]; D [label="Record UV-Vis spectra at intervals"]; E [label="Monitor disappearance of starting material"]; F [label="Plot Absorbance vs. Time"]; G [label="Compare reaction rates"];
} caption [label="Workflow for a comparative photolysis experiment.", shape=plaintext]
Mechanistic Insights and Practical Implications
The subtle yet significant changes in photoreactivity induced by the tert-butyl group have important practical implications.
-
Steric Hindrance: The bulky tert-butyl group can influence the regioselectivity of hydrogen abstraction from complex substrates by sterically shielding certain positions. This can be a valuable tool in directing photochemical reactions towards a desired outcome.
-
Triplet State Lifetime: The longer triplet lifetime of 4-tert-butylbenzophenone can be advantageous in situations where the photochemical reaction is slow or requires diffusion to encounter a reaction partner. However, it can also lead to increased side reactions if quenching pathways are not carefully controlled.
-
Norrish Type Reactions: While photoreduction is a dominant pathway for benzophenones with available hydrogen donors, Norrish Type I (α-cleavage) and Type II (intramolecular hydrogen abstraction) reactions can also occur, particularly in the absence of good hydrogen donors. The substitution pattern can influence the relative quantum yields of these processes. For instance, the presence of a tert-butyl group on the benzoyl fragment could potentially influence the stability of the resulting benzoyl radical in a Type I cleavage.
Conclusion: A Subtle Change with a Significant Impact
The introduction of a tert-butyl group to the benzophenone framework is a clear demonstration of how a seemingly minor structural modification can have a cascade of effects on the photophysical and photochemical properties of a molecule. While 4-tert-butylbenzophenone retains the fundamental photoreactivity of its parent compound, the steric bulk and electron-donating nature of the tert-butyl group fine-tune its behavior. This leads to a slightly lower photoreduction quantum yield and a potentially longer triplet state lifetime.
For researchers in drug development and organic synthesis, understanding these nuances is critical. The choice between benzophenone and its substituted analogues is not merely a matter of solubility or availability; it is a strategic decision that can influence reaction efficiency, selectivity, and product distribution. By leveraging the subtle yet powerful influence of the tert-butyl group, chemists can exert greater control over photochemical transformations, paving the way for the development of more efficient and selective synthetic methodologies.
References
-
Demeter, A., et al. (2013). Substituent Effect on the Photoreduction Kinetics of Benzophenone. The Journal of Physical Chemistry A, 117(40), 10196–10210. [Link]
- Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.
- Gilbert, A., & Baggott, J. (1991). Essentials of Molecular Photochemistry.
- Montalti, M., et al. (2006). Handbook of Photochemistry. CRC Press.
-
Levin, P. P., & Khudyakov, I. V. (2011). Laser Flash Photolysis of Benzophenone in Polymer Films. The Journal of Physical Chemistry A, 115(40), 10996–11000. [Link]
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Wagner, P. J. (1989). The Photochemistry of Benzophenone. Accounts of Chemical Research, 22(3), 83–91. [Link]
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Scaiano, J. C. (1982). Kinetic studies of triplet biradicals. Accounts of Chemical Research, 15(8), 252–258. [Link]
-
Venkatraman, R. K., et al. (2018). Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. The Journal of Physical Chemistry Letters, 9(7), 1642–1648. [Link]
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A Comparative Guide to the Quantitative Analysis of Radical Generation by 4-tert-Butyl-4'-methylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Photoinitiators in Radical Generation
Photopolymerization is a cornerstone of modern material science, enabling rapid and efficient curing of polymers, inks, and coatings through the use of light energy.[1] Central to this process is the photoinitiator, a molecule that absorbs light and generates reactive species, typically free radicals, to initiate polymerization.[1][2] These initiators are broadly categorized into Type I and Type II based on their mechanism of radical generation.[1][3]
-
Type I Photoinitiators: Undergo unimolecular bond cleavage (α-cleavage) upon UV irradiation to form two free radical fragments.[1]
-
Type II Photoinitiators: Require a co-initiator, often a hydrogen-donating compound like a tertiary amine, to generate radicals through a multi-step process.[1][4]
4-tert-Butyl-4'-methylbenzophenone, a derivative of benzophenone, primarily functions as a Type II photoinitiator.[4][5][6] Its chemical structure, featuring a diphenyl ketone core with a tert-butyl group and a methyl group at the para positions of the phenyl rings, subtly influences its photochemical properties compared to unsubstituted benzophenone.[4][7]
Mechanism of Radical Generation by this compound
The generation of free radicals by this compound is a well-understood photochemical process that proceeds through several key steps:
-
UV Absorption: The benzophenone derivative absorbs photons from a UV light source, causing an electronic transition from its ground state to an excited singlet state.[4]
-
Intersystem Crossing (ISC): The excited singlet state rapidly converts to a more stable and longer-lived triplet state through intersystem crossing.[4] This triplet state is the primary reactive species.
-
Hydrogen Abstraction: The triplet state of the photoinitiator interacts with a co-initiator, typically a tertiary amine, and abstracts a hydrogen atom.[4]
-
Radical Formation: This hydrogen abstraction event results in the formation of two distinct radicals: a ketyl radical derived from the benzophenone and an amine radical.[4][8] The amine radical is generally the more reactive species that goes on to initiate the polymerization of monomers.[4]
Diagram of the Radical Generation Pathway
Caption: Mechanism of radical generation by this compound.
Quantitative Analysis of Radical Generation: Methodologies
Accurate quantification of radical generation is paramount for optimizing photopolymerization processes and ensuring desired material properties. Several robust techniques are employed for this purpose, each with its own set of advantages and limitations.
Electron Spin Resonance (ESR) Spectroscopy
Principle: Also known as Electron Paramagnetic Resonance (EPR), ESR is a powerful spectroscopic technique that directly detects molecules with unpaired electrons, making it the "gold standard" for studying free radicals.[9][10][11] The sample is placed in a strong magnetic field and irradiated with microwaves, inducing transitions between the spin states of the unpaired electrons.[10] The resulting absorption spectrum provides information about the identity, concentration, and structure of the radicals present.[9]
Experimental Protocol (Spin Trapping): Due to the highly reactive and short-lived nature of many free radicals, a technique called "spin trapping" is often employed.[12][13]
-
Sample Preparation: A solution containing the photoinitiator (this compound), a co-initiator, and a "spin trap" compound (e.g., DMPO, PBN) is prepared in a suitable solvent.
-
UV Irradiation: The sample is irradiated with a UV light source of appropriate wavelength and intensity to initiate radical generation.
-
Spin Adduct Formation: The short-lived radicals react with the spin trap to form a more stable and persistent radical adduct.
-
ESR Measurement: The sample is immediately transferred to the ESR spectrometer, and the spectrum of the radical adduct is recorded.
-
Quantification: The concentration of the trapped radicals is determined by double integration of the ESR signal and comparison with a standard of known concentration.[13]
Diagram of the ESR Spin Trapping Workflow
Caption: Workflow for quantitative analysis of radicals using ESR with spin trapping.
Chemical Probes and Spectrophotometry
Principle: This indirect method relies on the use of chemical probes that react with free radicals to produce a stable, colored, or fluorescent product.[14][15] The concentration of this product, which is proportional to the amount of radicals generated, can then be measured using spectrophotometry or fluorometry.
Common Chemical Probes:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl): A stable free radical that has a deep violet color. When it reacts with other radicals, it is reduced, and the color fades. The decrease in absorbance at its characteristic wavelength is monitored.[16]
-
Fluorescent Probes: Molecules like Dihydroethidine (DHE) and 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) become highly fluorescent upon oxidation by reactive oxygen species (ROS) and other radicals.[15][17]
Experimental Protocol (DPPH Assay):
-
Reaction Mixture: A solution of the photoinitiator and co-initiator is prepared in a suitable solvent. A known concentration of DPPH is added to this mixture.
-
UV Irradiation: The mixture is irradiated with UV light for a specific duration.
-
Spectrophotometric Measurement: The absorbance of the solution is measured at the λmax of DPPH (typically around 517 nm) at different time points during irradiation.
-
Calculation: The percentage of DPPH scavenging is calculated, which provides a measure of the radical generating efficiency of the photoinitiator system.
Comparative Performance Analysis
The efficiency of a photoinitiator is a critical parameter that influences the rate and extent of polymerization.[18] Below is a comparative analysis of this compound against other common photoinitiators.
| Photoinitiator | Type | Molar Extinction Coefficient (ε) at λmax | Quantum Yield (Φ) of Radical Formation | Key Advantages | Key Disadvantages |
| This compound | II | Moderate | Good | Good solubility, low volatility, less prone to yellowing than benzophenone. | Requires a co-initiator, lower efficiency than some Type I initiators. |
| Benzophenone | II | Moderate | Good | Cost-effective, well-characterized.[4][5] | Can cause yellowing in cured polymers, requires a co-initiator.[19] |
| 2-Hydroxy-2-methylpropiophenone (Darocur® 1173) | I | High | High | High efficiency, does not require a co-initiator.[18] | Can be more expensive, potential for fragmentation byproducts. |
| Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (Irgacure® 819) | I | Very High | Very High | Excellent efficiency, suitable for pigmented systems, absorbs in the visible light range.[18] | Can be costly, potential for phosphorus-containing byproducts. |
Causality Behind Performance Differences:
-
Type I vs. Type II: Type I photoinitiators generally exhibit higher quantum yields for radical generation because they undergo a direct unimolecular cleavage upon light absorption.[1] In contrast, the efficiency of Type II systems is dependent on the bimolecular interaction between the excited photoinitiator and the co-initiator, which can be influenced by factors such as diffusion and steric hindrance.[2]
-
Molecular Structure: The presence of the tert-butyl and methyl groups on this compound can influence its photochemical properties. The electron-donating nature of these alkyl groups can affect the energy levels of the excited states and the reactivity of the resulting ketyl radical. The bulky tert-butyl group can also impact the kinetics of the hydrogen abstraction process.[20][21]
Conclusion: A Versatile Photoinitiator for Diverse Applications
This compound stands as a reliable and versatile Type II photoinitiator with a favorable balance of properties. While it may not possess the sheer initiation speed of some Type I initiators, its good solubility, lower volatility, and reduced yellowing tendency make it an excellent choice for a wide range of applications, particularly in coatings and inks where final appearance is critical. The quantitative analysis of its radical generation capabilities, through techniques like ESR and chemical probe assays, is essential for optimizing formulation and processing parameters to achieve desired material performance. Researchers and developers can leverage the insights provided in this guide to make informed decisions when selecting a photoinitiator system for their specific needs.
References
- Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. (2019). Accounts of Chemical Research.
- Chemical Probes for Redox Signaling and Oxid
- An overview of methods for assessment of free radical activity in biology. (n.d.). Cambridge University Press.
- Detection and characterisation of radicals in biological materials using EPR methodology. (n.d.). PubMed.
- Fluorogenic probes for imaging reactive oxygen species. (n.d.). Wiley Online Library.
- ROS Probes. (n.d.). Santa Cruz Biotechnology.
- Fluorescence Probes for ROS Detection: Overview. (2025). MASI Longevity Science.
- A Comparative Analysis of Acetophenone-Based Photoinitiators for Free Radical Polymeriz
- Choosing the ideal photoinitiator for free radical photopolymerizations: predictions based on simulations using established d
- Discuss principle and quantitative and qualitative applications of ESR. (2016).
- Detection of Free Radicals by EPR/ESR Spectroscopy. (n.d.).
- What is the most convenient way to quantify radicals (such as hydroxyl radicals, sulfate radicals, nitrate radicals)?. (2014).
- Comparison between Type I and Type II photoinitiators for radical generation. (n.d.).
- Tunable Quantum Photoinitiators for Radical Photopolymeriz
- Electron Paramagnetic Resonance Spectroscopy Applications in Free Radical Detection. (2023). AZoM.com.
- Photoinitiators for Medical Applications—The L
- 27.10: Electron-Spin Resonance (ESR) Spectroscopy of Organic Radicals. (2021). Chemistry LibreTexts.
- Techniques in free radical research. (n.d.). University of Leicester.
- Understanding the Chemistry of 4-Methylbenzophenone: A Photoiniti
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- Generation of non-stabilized alkyl radicals from thianthrenium salts for C–B and C–C bond form
- A Quantitative Metric for Organic Radical Stability and Persistence Using Thermodynamic and Kinetic Features. (2021). Royal Society of Chemistry.
- 4-Methylbenzophenone and benzophenone are inactive in the micronucleus assay. (2011). PubMed.
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- Kinetics of Benzophenone Ketyl Free Radicals Recombination in a Polymer: Reactivity in the Polymer Cage vs. Reactivity in the Polymer Bulk. (2025).
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A Predictive and Comparative Guide to the Experimental Cross-Validation of 4-tert-Butyl-4'-methylbenzophenone
This guide provides a comprehensive, predictive analysis of the experimental properties of 4-tert-Butyl-4'-methylbenzophenone, a substituted aromatic ketone of interest in photochemistry and materials science. Due to the current scarcity of published experimental data for this specific molecule, this document outlines a robust, theoretically grounded approach to its synthesis and characterization. We will cross-validate these predicted results against the known experimental data of closely related analogues: 4-tert-Butylbenzophenone and 4-Methylbenzophenone. This comparative framework allows for a nuanced understanding of how the interplay between a bulky, electron-donating tert-butyl group and a smaller electron-donating methyl group influences the molecule's spectroscopic and physicochemical properties.
This guide is intended for researchers, chemists, and drug development professionals who require a deep, predictive understanding of this compound for their work in areas such as photoinitiators, UV-curable coatings, and as a scaffold in medicinal chemistry.[1]
Introduction: The Significance of Substituted Benzophenones
Benzophenones are a class of aromatic ketones that are ubiquitous in organic chemistry and its applications. Their core structure, consisting of two phenyl rings attached to a carbonyl group, serves as a versatile scaffold for a wide range of functionalities.[1] The specific substituents on the phenyl rings can dramatically alter the molecule's photophysical properties, reactivity, and biological activity.
In the case of this compound, the presence of a tert-butyl group on one ring and a methyl group on the other introduces an interesting asymmetry. The tert-butyl group is a bulky, electron-donating group, while the methyl group is a smaller, also electron-donating, substituent. Understanding the combined electronic and steric effects of these groups is crucial for predicting the compound's behavior in various applications.
Proposed Synthesis of this compound
A reliable method for the synthesis of this compound is the Friedel-Crafts acylation. This well-established reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of our target molecule, two primary routes are plausible:
-
Route A: Acylation of p-xylene with 4-tert-butylbenzoyl chloride.
-
Route B: Acylation of tert-butylbenzene with p-toluoyl chloride.
Both routes are expected to yield the desired product. The choice between them may depend on the availability and cost of the starting materials. Below is a detailed protocol for Route A.
Experimental Protocol: Friedel-Crafts Acylation (Route A)
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (AlCl₃) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: A solution of 4-tert-butylbenzoyl chloride in the same dry solvent is added dropwise to the stirred suspension of AlCl₃ at 0 °C.
-
Acylation: Following the addition, a solution of p-xylene in the dry solvent is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution, water, and brine, and then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
Caption: Proposed workflow for the synthesis of this compound via Friedel-Crafts acylation.
Predicted Experimental Data for this compound
The following section details the predicted spectroscopic data for the target molecule, derived from the known data of its analogues and fundamental spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the tert-butyl protons, and the methyl protons.
-
Aromatic Protons: The aromatic region (typically 7.0-8.0 ppm) will be complex due to the presence of two different substitution patterns on the phenyl rings. We can predict two pairs of doublets for the protons on the 4-tert-butylphenyl ring and another two pairs of doublets for the protons on the 4-methylphenyl ring. The electron-donating nature of the tert-butyl and methyl groups will cause a slight upfield shift of the ortho and meta protons compared to unsubstituted benzophenone.
-
tert-Butyl Protons: A sharp singlet at approximately 1.3 ppm, integrating to nine protons.
-
Methyl Protons: A sharp singlet at approximately 2.4 ppm, integrating to three protons.
¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule.
-
Carbonyl Carbon: A signal in the downfield region, typically around 196 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (120-140 ppm). The ipso-carbons attached to the carbonyl, tert-butyl, and methyl groups will have distinct chemical shifts.
-
tert-Butyl Carbons: Two signals, one for the quaternary carbon and one for the three equivalent methyl carbons.
-
Methyl Carbon: A signal in the aliphatic region, typically around 21 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C=O Stretch: A strong, sharp absorption band in the region of 1650-1670 cm⁻¹. This is characteristic of an aromatic ketone.
-
Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Medium to strong bands in the region of 2850-2960 cm⁻¹ corresponding to the C-H bonds of the tert-butyl and methyl groups.
-
C=C Aromatic Ring Stretch: Several medium to strong bands in the 1400-1600 cm⁻¹ region.
-
C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum provides information about the electronic transitions within the molecule. The benzophenone chromophore exhibits characteristic absorption bands.[2] The presence of electron-donating groups (tert-butyl and methyl) is expected to cause a bathochromic (red) shift of the n→π* and π→π* transitions compared to unsubstituted benzophenone.
-
n→π transition:* A weak absorption band around 330-350 nm.
-
π→π transition:* A strong absorption band around 250-270 nm.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 252.35, corresponding to the molecular formula C₁₈H₂₀O.
-
Fragmentation Pattern: Common fragmentation pathways for benzophenones involve cleavage at the carbonyl group. We can expect to see fragment ions corresponding to the loss of the tert-butyl group, the methyl group, and the formation of acylium ions.
Comparative Analysis with Alternatives
To provide a robust cross-validation, we will compare the predicted properties of this compound with the known experimental data of 4-tert-Butylbenzophenone and 4-Methylbenzophenone.
| Property | This compound (Predicted) | 4-tert-Butylbenzophenone (Experimental) | 4-Methylbenzophenone (Experimental) |
| Molecular Formula | C₁₈H₂₀O | C₁₇H₁₈O[3] | C₁₄H₁₂O[4] |
| Molecular Weight | 252.35 g/mol | 238.32 g/mol [3] | 196.24 g/mol [4] |
| ¹H NMR (CDCl₃, ppm) | ~7.2-7.8 (m, 8H), 2.4 (s, 3H), 1.3 (s, 9H) | ~7.3-7.8 (m, 9H), 1.3 (s, 9H) | ~7.2-7.8 (m, 9H), 2.4 (s, 3H)[4] |
| ¹³C NMR (CDCl₃, ppm) | ~196 (C=O), ~125-155 (aromatic), ~35, 31 (t-Bu), ~21 (Me) | ~196 (C=O), ~125-156 (aromatic), ~35, 31 (t-Bu) | ~196 (C=O), ~128-143 (aromatic), ~21 (Me)[4] |
| IR (cm⁻¹) | ~1660 (C=O), ~2960 (C-H aliph.), ~3050 (C-H arom.) | ~1655 (C=O), ~2960 (C-H aliph.), ~3060 (C-H arom.)[3] | ~1650 (C=O), ~2920 (C-H aliph.), ~3050 (C-H arom.) |
| UV-Vis (λmax, nm) | ~260 (π→π), ~340 (n→π) | ~255 (π→π), ~335 (n→π) | ~250 (π→π), ~330 (n→π) |
| MS (m/z) | 252 (M⁺), 237, 195, 135, 119 | 238 (M⁺), 223, 181, 165, 105[3] | 196 (M⁺), 181, 119, 91, 77[4] |
Rationale for Predicted Values:
The predicted values for this compound are an amalgamation of the observed data for the two analogues. The chemical shifts in NMR, the vibrational frequencies in IR, and the absorption maxima in UV-Vis are expected to be influenced by the combined electron-donating effects of both the tert-butyl and methyl groups, leading to slight shifts compared to the individual analogues. The mass spectrum is predicted to show fragments characteristic of both substituents.
Caption: A logical workflow for the synthesis, purification, and comprehensive characterization of this compound.
Conclusion
This guide provides a theoretically sound and comparatively validated framework for understanding the experimental properties of this compound. By proposing a reliable synthetic route and predicting its spectroscopic characteristics based on well-understood principles and data from closely related compounds, we offer a valuable resource for researchers. The presented data and protocols should serve as a strong foundation for the practical synthesis and characterization of this molecule, enabling its further exploration in various scientific and industrial applications. The cross-validation against known analogues provides a level of confidence in the predicted data and highlights the subtle yet important electronic and steric influences of the tert-butyl and methyl substituents on the benzophenone core.
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The Critical Role of 4-tert-Butyl-4'-methylbenzophenone and the Imperative of Purity
An In-Depth Guide to the Purity Analysis of 4-tert-Butyl-4'-methylbenzophenone and Its Impact on Performance
For researchers, scientists, and professionals in drug development and material science, the purity of a chemical compound is not merely a number on a certificate of analysis; it is a critical determinant of experimental success, product performance, and final product safety. This is particularly true for highly specialized molecules like this compound, a photoinitiator widely used in UV-curable formulations. This guide provides an in-depth comparison of analytical methodologies for purity assessment and presents experimental data to illustrate the profound effect of purity on performance.
This compound is a Type II photoinitiator, a molecule that, upon absorption of UV light, initiates the free-radical polymerization of acrylate or methacrylate monomers and oligomers.[1] This rapid, light-induced curing is the foundation of numerous technologies, including advanced coatings, adhesives, 3D printing resins, and dental composites.
The efficacy of a photoinitiator is defined by its ability to efficiently convert light energy into reactive radicals that drive the polymerization process.[2] However, the presence of impurities can severely compromise this function. Impurities arising from synthesis—such as unreacted starting materials, isomeric byproducts, or side-reaction products—can act as performance inhibitors. They may compete for UV light without generating radicals, introduce coloration, or even terminate the polymerization chain, leading to incomplete curing and inferior material properties.[2][3] Therefore, a robust analytical strategy to quantify purity and identify impurities is not just a quality control measure but a fundamental aspect of formulation development.
Common Impurities: A Consequence of Synthesis
The most common industrial synthesis of this compound involves the Friedel-Crafts acylation of tert-butylbenzene with p-toluoyl chloride. Potential impurities stemming from this process include:
-
Starting Materials: Unreacted tert-butylbenzene and p-toluoyl chloride (or its hydrolyzed form, p-toluic acid).
-
Isomeric Byproducts: Misplaced acylation can lead to the formation of ortho- or meta-isomers of the desired para-substituted product.
-
Process-Related Impurities: Byproducts from side reactions or residual solvents used during synthesis and purification.[4]
These seemingly minor contaminants can have an outsized impact on the photopolymerization kinetics.[5]
The Domino Effect: How Impurities Degrade Performance
The presence of impurities initiates a cascade of negative effects within a UV-curable formulation. The primary mechanism of interference is competitive UV absorption. If an impurity absorbs light at the same wavelength as the photoinitiator but does not produce radicals, it effectively reduces the number of photons available for initiation.[2][3] This leads to:
-
Slower Curing Speeds: Reduced radical generation slows the rate of polymerization.
-
Incomplete Curing: Insufficient radical flux can lead to a partially cured polymer with a tacky surface and poor mechanical properties.
-
Yellowing and Discoloration: Certain impurities can form colored degradation products upon UV exposure, affecting the aesthetic quality of the final product.[2]
-
Safety and Regulatory Concerns: In applications like food packaging or medical devices, impurities can migrate or leach out of the cured material, posing a potential health risk.[6][7][8]
The following workflow diagram illustrates a comprehensive approach to purity analysis, ensuring that the selected photoinitiator meets the stringent requirements for high-performance applications.
Caption: A logical workflow for the comprehensive purity analysis of this compound.
A Comparative Guide to Purity Analysis Methods
No single analytical technique can provide a complete picture of a compound's purity. A multi-faceted approach, leveraging orthogonal methods, is essential for robust characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly reverse-phase HPLC (RP-HPLC), is the industry-standard technique for the purity analysis of non-volatile compounds like benzophenone derivatives.[9][10] Its high resolving power allows for the separation of the main component from closely related impurities, making it ideal for quantitative purity determination.
Experimental Protocol: Validated RP-HPLC Method
This protocol is designed as a stability-indicating method, capable of separating the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.[9]
-
Chromatographic System: A standard HPLC system equipped with a UV detector or Photodiode Array (PDA) detector.
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 25 mg of the this compound sample in the mobile phase to prepare a 100 mL stock solution.
-
Further dilute this stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Analysis: Inject the sample onto the column and record the chromatogram. Purity is typically calculated using the area normalization method, assuming all components have a similar response factor at the detection wavelength.
Table 1: HPLC Method Parameters
| Parameter | Recommended Condition | Causality Behind Choice |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | The non-polar C18 stationary phase provides excellent retention and separation for moderately non-polar benzophenone derivatives. |
| Mobile Phase | Acetonitrile:Water (75:25 v/v), Isocratic | A simple isocratic mobile phase offers good resolution, robustness, and shorter run times for routine quality control. |
| Flow Rate | 1.0 mL/min | A standard flow rate that balances analysis time with column efficiency and backpressure. |
| Detection | UV at 285 nm | This wavelength is near the λmax for the benzophenone chromophore, ensuring high sensitivity for the main peak and related impurities. |
| Injection Volume | 10 µL | A small injection volume prevents column overloading and maintains sharp peak shapes. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is exceptionally useful for identifying and quantifying volatile and semi-volatile impurities, such as residual starting materials or solvents.[6][8][11] The mass spectrometer provides structural information, aiding in the unequivocal identification of unknown peaks.
Experimental Protocol: GC-MS for Impurity Identification
-
System: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A low-polarity column, such as a DB-5ms or equivalent.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Analysis: Inject the sample. Compare the resulting mass spectra of any impurity peaks against spectral libraries (e.g., NIST) for identification.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful primary method that can determine the purity of a substance without the need for a specific reference standard of the analyte.[12] It provides an orthogonal result to chromatography and is invaluable for certifying reference materials. The purity is calculated by comparing the integral of a specific proton signal from the analyte against the integral of a known signal from a certified internal standard of known purity and weight.
Experimental Data: The Link Between Purity and Performance
To demonstrate the tangible effects of purity, two batches of this compound were analyzed and then tested in a standard UV-curable acrylate formulation.
-
Batch A: High Purity
-
Batch B: Low Purity
Table 2: Comparative Purity Analysis Data
| Parameter | Batch A (High Purity) | Batch B (Low Purity) | Analytical Method |
| Purity (%) | 99.8% | 96.5% | HPLC (Area %) |
| Impurity 1 | Not Detected | 1.8% (2-tert-Butyl-4'-methylbenzophenone) | HPLC, GC-MS |
| Impurity 2 | Not Detected | 1.1% (p-Toluic Acid) | HPLC |
| Impurity 3 | 0.1% (tert-Butylbenzene) | 0.6% (tert-Butylbenzene) | GC-MS |
The two batches were then incorporated at a 3% w/w concentration into a formulation of trimethylolpropane triacrylate (TMPTA) with 1% w/w of a co-initiator (ethyl-4-(dimethylamino)benzoate). The mixtures were cured using a medium-pressure mercury lamp.
Table 3: Performance Comparison in a UV-Curable Acrylate Formulation
| Performance Metric | Batch A (High Purity) | Batch B (Low Purity) | Rationale for Performance Difference |
| Tack-Free Time (s) | 4 | 12 | The isomeric impurity and p-toluic acid in Batch B absorb UV light but do not efficiently initiate polymerization, reducing the overall radical flux and slowing the surface cure. |
| Pencil Hardness (ASTM D3363) | 2H | F | Incomplete through-cure due to lower initiation efficiency in Batch B results in a softer, less cross-linked polymer network. |
| Yellowing Index (Post-Cure) | 1.2 | 4.5 | The presence of impurities in Batch B leads to the formation of colored byproducts upon prolonged UV exposure. |
The data clearly demonstrates a direct and quantifiable correlation between the purity of the photoinitiator and the performance of the final cured material. The lower purity of Batch B resulted in a threefold increase in curing time and a significantly softer, more yellowed final product.
Caption: Impurities compete for UV photons, reducing the generation of reactive radicals needed for polymerization.
Conclusion and Recommendations
The purity of this compound is not an abstract quality but a critical performance variable. As demonstrated, even a few percentage points of impurities can drastically impair curing speed, mechanical properties, and the aesthetic quality of UV-cured materials.
For researchers and developers, the following is recommended:
-
Demand High Purity: Source photoinitiators with the highest available purity (≥99.5%) for demanding applications.
-
Employ Orthogonal Analytics: Rely on a combination of HPLC for quantitative purity assessment and GC-MS for the identification of volatile impurities to gain a complete purity profile.
-
Correlate Purity with Performance: Always perform functional testing of new batches of photoinitiators in a standard formulation to ensure that the analytical purity translates to desired performance characteristics.
By adopting a rigorous approach to purity analysis, scientists and developers can ensure the reliability of their experimental results and the quality of their final products, unlocking the full potential of UV-curing technology.
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Saesaengseerung, N. (2018). Optimization study of GC-MS and IDMS technique for separation of benzophenone and its derivatives from food packaging paper. Bulletin of Applied Sciences. [Link]
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Safety Operating Guide
Essential Personal Protective Equipment (PPE) for Handling 4-tert-Butyl-4'-methylbenzophenone
A Senior Application Scientist's Guide to Safe Laboratory Practices
In the dynamic environment of drug development and scientific research, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 4-tert-Butyl-4'-methylbenzophenone (CAS No. 55709-38-1)[1], with a focus on personal protective equipment (PPE). As a Senior Application Scientist, my aim is to synthesize technical accuracy with field-proven insights to ensure your safety and the integrity of your work.
Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for this compound with comprehensive hazard classifications was not publicly available from major chemical suppliers. Therefore, the following recommendations are based on the general hazards associated with aromatic ketones and data from SDSs of structurally similar compounds, such as 4-methylbenzophenone[2][3] and 4-tert-butylphenol[4]. It is imperative to obtain and review the specific SDS from your supplier before commencing any work with this compound.
Understanding the Risks: A Proactive Approach to Safety
Aromatic ketones as a class of compounds can present several potential hazards, including skin and eye irritation. While specific toxicological data for this compound is limited, its structure suggests that it is a solid with low water solubility[2][3]. The primary routes of exposure in a laboratory setting are likely to be inhalation of dust particles, skin contact, and eye contact. Therefore, a comprehensive PPE strategy is crucial to mitigate these risks.
Core PPE Recommendations: A Multi-layered Defense
A risk-based approach to PPE selection is critical. The following table outlines the recommended PPE for handling this compound in various laboratory scenarios.
| Scenario | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (small quantities, <1g) in a well-ventilated area | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Generally not required, but recommended if dust is generated |
| Conducting reactions and purifications (larger quantities, >1g) or potential for splashing | Chemical splash goggles and a face shield | Nitrile or neoprene gloves | Chemical-resistant lab coat or apron over a standard lab coat | Use in a certified chemical fume hood is mandatory. A respirator may be required for emergency situations. |
| Cleaning spills | Chemical splash goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with organic vapor cartridges and particulate filter |
In-Depth Look at PPE Components:
-
Eye and Face Protection : To prevent eye irritation from dust or splashes, safety glasses with side shields are the minimum requirement[5]. For procedures with a higher risk of splashing, chemical splash goggles that form a seal around the eyes are essential. A face shield should be worn in conjunction with goggles when handling larger quantities[5].
-
Hand Protection : Protective gloves are a primary barrier against skin contact[3]. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in situations with a high potential for immersion, gloves made of more resistant materials like neoprene or butyl rubber are recommended. Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid contaminating your skin[3].
-
Body Protection : A standard laboratory coat is sufficient for handling small quantities. When working with larger amounts or in situations where splashes are likely, a chemical-resistant lab coat or apron should be worn over the lab coat. In the event of a large spill, a disposable chemical-resistant suit may be necessary[5].
-
Respiratory Protection : All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors[5]. If engineering controls are not sufficient or in the case of a spill, a NIOSH-approved air-purifying respirator with organic vapor cartridges and a P100 particulate filter should be used.
Procedural Guidance: Donning and Doffing of PPE
The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat/Coveralls: Put on your lab coat and fasten it completely.
-
Gloves: Select the appropriate gloves and pull them on, ensuring they cover the cuffs of your lab coat.
-
Respiratory Protection (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on your safety glasses or goggles. If needed, place the face shield over your goggles.
Doffing Sequence:
-
Gloves: Remove gloves using the proper technique to avoid touching the outer contaminated surface with your bare hands.
-
Face Shield/Goggles: Remove by handling the headband or earpieces.
-
Lab Coat/Coveralls: Unfasten and roll it down from your shoulders, turning it inside out as you remove it.
-
Respiratory Protection (if required): Remove without touching the front of the respirator.
-
Wash Hands: Thoroughly wash your hands with soap and water.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow based on task scale and exposure potential.
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper disposal of contaminated PPE and chemical waste is a critical final step in the safe handling process.
-
Contaminated PPE : All disposable PPE, including gloves, lab coats, and respirator cartridges, that has come into contact with this compound should be considered hazardous waste. Place these items in a designated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste : Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste. Consult your institution's environmental health and safety (EHS) office for specific guidelines on chemical waste disposal. Do not dispose of this chemical down the drain or in regular trash[3].
By adhering to these guidelines, researchers, scientists, and drug development professionals can handle this compound with a high degree of safety and confidence. Always prioritize a culture of safety in the laboratory by being informed, prepared, and meticulous in your work.
References
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Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
